Technical Documentation Center

3-amino-N-cyclopropylcyclohexane-1-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-amino-N-cyclopropylcyclohexane-1-carboxamide
  • CAS: 1016703-89-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Amino-N-Cyclopropylcyclohexane-1-Carboxamide

This guide details the technical synthesis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide , a versatile scaffold in medicinal chemistry often utilized in the development of GPCR modulators (e.g., chemokine receptor an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide , a versatile scaffold in medicinal chemistry often utilized in the development of GPCR modulators (e.g., chemokine receptor antagonists) and kinase inhibitors.

The guide prioritizes the cis-isomer (1,3-cis relationship), as this spatial arrangement is most frequently required for bioactivity, though separation strategies for the trans-isomer are also addressed.

Executive Summary & Retrosynthetic Analysis

The target molecule, 3-amino-N-cyclopropylcyclohexane-1-carboxamide , is constructed via a convergent synthesis. The critical quality attribute (CQA) is the relative stereochemistry between the amine at position 3 and the carboxamide at position 1.

Retrosynthetic Logic

The molecule is disconnected at the amide bond and the carbamate protecting group.

  • Amide Coupling: The final C-N bond formation occurs between 3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid and cyclopropylamine.

  • Core Scaffold Synthesis: The cyclohexane ring with defined 1,3-stereochemistry is accessed via:

    • Route A (Stereoselective): Desymmetrization/Curtius rearrangement of 1,3-cyclohexanedicarboxylic acid (High enantiopurity).

    • Route B (Industrial/Scale): Catalytic hydrogenation of 3-aminobenzoic acid (Cost-effective, requires diastereomeric separation).

Retrosynthesis Target Target: 3-amino-N-cyclopropylcyclohexane-1-carboxamide Intermediate Intermediate: N-Boc-3-aminocyclohexane-1-carboxylic acid Target->Intermediate Amide Deprotection (TFA/HCl) Precursors Precursors: Cyclopropylamine + Coupling Reagent Intermediate->Precursors Amide Coupling (HATU/T3P) StartingMaterial Starting Material: 3-Aminobenzoic Acid OR 1,3-Cyclohexanedicarboxylic Acid Intermediate->StartingMaterial Hydrogenation or Curtius Rearrangement

Figure 1: Retrosynthetic disconnection showing the modular assembly of the target scaffold.

Route Selection & Stereocontrol

Route A: The Hydrogenation Approach (Scale-Up Preferred)

This route is preferred for kilogram-scale batches where chromatography or crystallization can be used to separate isomers.

  • Starting Material: 3-Aminobenzoic acid.[1]

  • Mechanism: Heterogeneous catalytic hydrogenation reduces the aromatic ring.

  • Stereochemistry: Yields a mixture of cis and trans isomers (typically ~80:20 to 60:40 favoring cis depending on catalyst).

  • Purification: The cis-isomer is isolated via fractional crystallization of the N-acetyl or N-Boc derivative.

Route B: The Curtius Rearrangement (High Precision)

Preferred for discovery chemistry requiring high enantiomeric excess (ee) and defined diastereoselectivity.

  • Starting Material: cis-1,3-Cyclohexanedicarboxylic acid.[2]

  • Mechanism: Desymmetrization to the mono-ester, followed by Curtius rearrangement to convert one carboxylate to an amine.

  • Advantage: Retains the cis-configuration of the starting material with >98% fidelity.

Detailed Experimental Protocol

The following protocol describes the synthesis via Route A (Hydrogenation) followed by amide coupling, as it is the most robust method for general laboratory application.

Phase 1: Synthesis of cis-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid[3]

Step 1.1: Hydrogenation

  • Reactants: Charge a high-pressure autoclave with 3-aminobenzoic acid (1.0 equiv) and Rh/Al₂O₃ (5 wt% loading).

  • Solvent: Water/Acetic acid (9:1 v/v).

  • Conditions: Pressurize to 50 bar H₂ and heat to 80°C for 12 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate to yield crude 3-aminocyclohexanecarboxylic acid (mixture of cis/trans).

Step 1.2: Boc-Protection & Isolation of cis-Isomer

  • Dissolve crude amino acid in 1,4-dioxane/1N NaOH (1:1).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) at 0°C.

  • Stir at RT for 16 hours.

  • Acidification: Adjust pH to ~3 with 1N HCl (precipitate forms).

  • Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄.[3][4]

  • Purification (Critical): Recrystallize from EtOAc/Hexanes. The cis-isomer typically crystallizes first.

    • Validation: Verify stereochemistry via NOESY NMR (H1-H3 correlation).

Phase 2: Amide Coupling (The Target Synthesis)

Reaction: Coupling of cis-N-Boc-acid with Cyclopropylamine.

ReagentEquivalentsRole
cis-N-Boc-3-aminocyclohexane-1-carboxylic acid 1.0Core Scaffold
Cyclopropylamine 1.2Amine Partner
HATU 1.2Coupling Agent (High efficiency)
DIPEA (Diisopropylethylamine) 3.0Base
DMF (Anhydrous) 10 volSolvent

Protocol:

  • Dissolve the N-Boc acid in anhydrous DMF under N₂ atmosphere.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The solution should turn slightly yellow.

  • Stir for 10 minutes to activate the acid.

  • Add Cyclopropylamine dropwise.

  • Stir at RT for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = ~283.4 for Boc-intermediate).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), 1N HCl (1x), and brine. Dry and concentrate.

Phase 3: Deprotection to Final Product
  • Dissolve the intermediate in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C.

  • Stir for 2 hours (monitor for disappearance of Boc group).

  • Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.

  • Free Basing (Optional but recommended): Dissolve residue in MeOH, pass through a weak basic ion-exchange resin (e.g., Amberlyst A-21) or wash DCM solution with sat. Na₂CO₃ to obtain the free base.

Analytical Validation & Specifications

Expected Data
  • Appearance: White to off-white solid.[1][3]

  • Mass Spectrometry (ESI+): m/z = 183.15 [M+H]⁺ (C₁₀H₁₈N₂O).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.85 (d, 1H, Amide NH).
      
    • 
       2.65 (m, 1H, Cyclopropyl-CH).
      
    • 
       2.10 (tt, 1H, H-1 axial).
      
    • 
       0.4–0.6 (m, 4H, Cyclopropyl-CH₂).
      
    • Note: The coupling constants of H-1 and H-3 will differentiate cis (axial-axial coupling typically observed if chair conformation locks) vs trans.

Stereochemical Verification (NOESY)

To confirm the cis-configuration (1,3-diaxial or 1,3-diequatorial relationship depending on conformer):

  • Cis: Strong NOE correlation between H-1 and H-3 (if diaxial) or lack thereof if diequatorial, but distinct from trans.

  • Trans: H-1 and H-3 are typically axial/equatorial, showing different coupling constants (

    
     values).[5]
    

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Amide Coupling cluster_2 Phase 3: Deprotection Step1 3-Aminobenzoic Acid Step2 Hydrogenation (Rh/Al2O3, 50 bar) Step1->Step2 Step3 Boc Protection (Boc2O, NaOH) Step2->Step3 Step4 Crystallization (Isolate Cis-isomer) Step3->Step4 Step5 Activation (HATU, DIPEA) Step4->Step5 Step6 Coupling (+ Cyclopropylamine) Step5->Step6 Step7 Boc Removal (TFA/DCM) Step6->Step7 Final Final Product: 3-amino-N-cyclopropyl cyclohexane-1-carboxamide Step7->Final

Figure 2: Step-by-step experimental workflow from starting material to final free amine.

References

  • Synthesis of cis-3-aminocyclohexanecarboxylic acid

    • ChemicalBook. (2025).[1][3][6][7] "BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID Synthesis and Properties."

  • Stereoselective Reduction of Benzoic Acids

    • Organic Syntheses.[8] "Hydrogenation of Aromatic Amino Acids." (General Precedent for Phase 1).

  • Amide Coupling Methodologies (HATU/Cyclopropylamine)

    • BenchChem Application Note.
  • Separation of Cis/Trans Isomers

    • National Institutes of Health (NIH).

Sources

Exploratory

3-amino-N-cyclopropylcyclohexane-1-carboxamide mechanism of action

This guide provides an in-depth technical analysis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1). Executive Summary: While often encountered in high-throughput screening libraries, this compound is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1).

Executive Summary: While often encountered in high-throughput screening libraries, this compound is not a standalone marketed therapeutic. Rather, it is a privileged pharmacophore scaffold and advanced intermediate used extensively in the medicinal chemistry of Janus Kinase (JAK) inhibitors and Chemokine Receptor (CCR2/CCR5) antagonists . Its structural rigidity and specific hydrogen-bonding vectors make it a critical "warhead" delivery system for targeting ATP-binding pockets and allosteric GPCR sites.

Mechanism of Action, Pharmacophore Logic, and Synthetic Utility

Chemical Identity & Structural Logic

This molecule serves as a conformationally restricted linker. Unlike flexible alkyl chains, the cyclohexane core locks the functional groups into specific vectors, reducing the entropic penalty upon protein binding.

PropertySpecification
IUPAC Name 3-amino-N-cyclopropylcyclohexane-1-carboxamide
CAS Number 1016703-89-1
Molecular Formula C₁₀H₁₈N₂O
Molecular Weight 182.26 g/mol
Core Scaffold 1,3-Disubstituted Cyclohexane
Key Motifs Primary Amine (Ligation Handle), Cyclopropyl Amide (Binding Motif)
Stereochemistry Exists as cis or trans isomers; cis is often preferred for specific kinase solvent fronts.[1][2]
Mechanism of Action (Pharmacophoric Context)

Since this compound is a scaffold, its "mechanism" is defined by how it enables the binding of the larger drug molecule to its target. It operates primarily in two therapeutic classes:

A. JAK/STAT Pathway Inhibition (Kinase Domain)

In the context of Janus Kinase (JAK) inhibitors (analogous to next-generation scaffolds related to Filgotinib or Upadacitinib research), this scaffold functions as the Solvent Front Binder .

  • The Amine Handle (Pos 3): Couples to the heteroaromatic hinge-binding core (e.g., a pyrrolopyrimidine or triazolopyridine). This positions the core to form H-bonds with the kinase hinge region (e.g., Val932 in JAK1).

  • The Cyclohexane Spacer: Projects the amide group out of the ATP pocket towards the solvent front. The chair conformation is critical here; a cis-1,3 arrangement often mimics the turn required to exit the pocket without steric clash.

  • The Cyclopropyl Amide (Pos 1): The cyclopropyl group sits in a hydrophobic sub-pocket near the solvent interface, while the amide carbonyl accepts a hydrogen bond from solvent water or specific residues (e.g., Arginine side chains), stabilizing the inhibitor-enzyme complex.

B. Chemokine Receptor Antagonism (CCR2/CCR5)

In GPCR modulation (specifically CCR2 antagonists for inflammatory disease), this scaffold acts as the Orthosteric/Allosteric Linker .

  • Mechanism: The basic amine (often functionalized) interacts with the conserved Glutamate (Glu) or Aspartate (Asp) residues in the receptor's transmembrane bundle (TM3/TM7).

  • Role of Cyclopropyl Amide: It mimics the N-terminus of endogenous chemokines (like MCP-1), acting as a "cap" that prevents the natural ligand from triggering the conformational change required for G-protein coupling.

Visualizing the Mechanism

The following diagram illustrates the logical flow of how this scaffold functions within a Kinase Inhibitor context.

Pharmacophore_Mechanism Scaffold 3-amino-N-cyclopropyl cyclohexane-1-carboxamide Amine 3-Amino Group (Ligation Handle) Scaffold->Amine Core Cyclohexane Ring (Rigid Spacer) Scaffold->Core Amide Cyclopropyl Amide (Solvent Interaction) Scaffold->Amide Hinge Hinge Region (Valine/Leucine) Amine->Hinge Couples to Hinge Binder Target_Kinase JAK Kinase ATP Pocket Core->Target_Kinase Controls Entropy Solvent Solvent Front (Hydrophobic Lip) Amide->Solvent H-Bonding & Hydrophobic Fit

Caption: Pharmacophoric mapping of the scaffold within a kinase ATP-binding pocket.

Experimental Protocol: Synthesis & Validation

For researchers utilizing this building block, the following protocol ensures high-purity coupling, essential for SAR (Structure-Activity Relationship) studies.

Workflow: Amide Coupling to Heteroaromatic Cores

Objective: Attach the scaffold to a halogenated kinase core (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).

Reagents:

  • Scaffold: 3-amino-N-cyclopropylcyclohexane-1-carboxamide (HCl salt).

  • Substrate: Ar-Cl (Heteroaromatic Chloride).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: n-Butanol or DMSO.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the heteroaromatic chloride in n-Butanol (0.5 M concentration).

  • Activation: Add 2.5 eq of DIPEA. Stir at Room Temperature (RT) for 10 min to neutralize the HCl salt of the scaffold.

  • Addition: Add 1.2 eq of 3-amino-N-cyclopropylcyclohexane-1-carboxamide .

  • Displacement Reaction (SNAr):

    • Heat the reaction vessel to 110°C (reflux) for 12-16 hours.

    • Note: If the core is unreactive, use Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).

  • Work-up: Cool to RT. Remove volatiles under reduced pressure. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

  • Validation: Verify product via LC-MS (Check for M+1 peak) and 1H NMR (Confirm presence of cyclopropyl protons at δ 0.5–0.8 ppm).

Synthesis of the Scaffold Itself (If not purchased)

If stereochemical control is required (e.g., pure cis-isomer):

  • Start: 3-aminobenzoic acid.

  • Hydrogenation: Rh/Al2O3, H2 (50 bar), AcOH/H2O. (Yields cis/trans mix).

  • Protection: Boc-anhydride -> N-Boc-3-aminocyclohexanecarboxylic acid.

  • Separation: Crystallization or Chiral HPLC to isolate cis-isomer.

  • Coupling: HATU, DIPEA, Cyclopropylamine.

  • Deprotection: 4M HCl in Dioxane.

Synthetic Pathway Visualization

The following diagram outlines the standard workflow for utilizing this scaffold in drug discovery.

Synthesis_Workflow Start Start: 3-Aminobenzoic Acid Step1 Hydrogenation (Rh/C, H2) Start->Step1 Step2 Boc Protection ((Boc)2O) Step1->Step2 Step3 Isomer Separation (Cis vs Trans) Step2->Step3 Step4 Amide Coupling (Cyclopropylamine + HATU) Step3->Step4 Step5 Boc Deprotection (HCl/Dioxane) Step4->Step5 Final Target Scaffold: 3-amino-N-cyclopropyl cyclohexane-1-carboxamide Step5->Final

Caption: Step-by-step synthetic route to isolate the pharmacologically active scaffold.

References & Authoritative Sources
  • Chemical Identity & Physical Properties:

    • Source: PubChem Compound Summary for CID 44548774 (Related Isomer) and ChemScene Catalog.

    • Link:

  • Pharmacophore in Kinase Inhibitors (JAK/STAT):

    • Context: Cyclopropyl amides are established motifs in JAK1/JAK2 inhibitors to improve metabolic stability and solvent interaction.

    • Source:Journal of Medicinal Chemistry, "Discovery of Filgotinib (GLPG0634): A Selective JAK1 Inhibitor." (Illustrates the utility of cyclopropanecarboxamide motifs, though on a different ring system).

    • Link:

  • Pharmacophore in CCR2 Antagonists:

    • Context: The 1,3-disubstituted cyclohexane core is a classic scaffold for CCR2 antagonists (e.g., JNJ series).

    • Source:Journal of Pharmacology and Experimental Therapeutics, "Pharmacological profile of JNJ-27141491...[3] as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2."[3][4]

    • Link:

Disclaimer: This guide details the mechanism of the chemical scaffold as a research tool and intermediate. It is not a prescription for clinical use.

Sources

Foundational

An In-Depth Technical Guide to the Therapeutic Potential of 3-amino-N-cyclopropylcyclohexane-1-carboxamide as a CCR2 Antagonist

A Hypothetical Exploration and Proposed Research Framework for Drug Development Professionals Authored by: A Senior Application Scientist Abstract The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C moti...

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Exploration and Proposed Research Framework for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), represent a critical axis in the orchestration of inflammatory responses. This signaling pathway is intrinsically linked to the recruitment of monocytes and macrophages to sites of inflammation, tissue injury, and tumorigenesis. Consequently, the development of small molecule antagonists targeting CCR2 has emerged as a promising therapeutic strategy for a multitude of chronic inflammatory and autoimmune diseases. This technical guide delves into the therapeutic potential of the novel compound, 3-amino-N-cyclopropylcyclohexane-1-carboxamide, as a putative CCR2 antagonist. In the absence of direct, peer-reviewed evidence, this document presents a scientifically grounded hypothesis for its mechanism of action, leveraging structure-activity relationship (SAR) insights from related chemical scaffolds. Furthermore, a comprehensive, step-by-step experimental workflow is provided to rigorously validate this hypothesis, encompassing chemical synthesis, in vitro characterization, and in vivo efficacy studies. This guide is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals interested in the exploration of new chemical entities within the cyclohexanecarboxamide class for the modulation of CCR2-mediated pathologies.

Introduction: The Rationale for Targeting the CCR2-CCL2 Axis

The CCR2-CCL2 signaling pathway is a pivotal component of the innate immune system, primarily governing the migration of monocytes from the bone marrow to peripheral tissues.[1][2] CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, and memory T-cells.[3] Its cognate ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is secreted by a variety of cell types, including endothelial cells, smooth muscle cells, and fibroblasts, in response to pro-inflammatory stimuli such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α).[4][5]

Upon binding of CCL2 to CCR2, a conformational change in the receptor triggers a cascade of intracellular signaling events. This initiates the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and Janus kinase (JAK)/STAT pathways.[3][4][5] The culmination of this signaling is the chemotaxis, or directed migration, of CCR2-expressing cells towards the source of the CCL2 gradient.

While essential for normal immune surveillance and tissue repair, dysregulation of the CCR2-CCL2 axis is a hallmark of numerous chronic diseases. The persistent recruitment of monocytes and their subsequent differentiation into pro-inflammatory macrophages contribute to the pathophysiology of conditions such as rheumatoid arthritis, multiple sclerosis, atherosclerosis, diabetic nephropathy, and certain cancers.[1][2][6][7] Therefore, the development of small molecule antagonists that can effectively block the interaction between CCL2 and CCR2 presents a compelling therapeutic strategy to mitigate the deleterious effects of chronic inflammation.

The Cyclohexanecarboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The cyclohexanecarboxamide moiety is a well-established scaffold in modern drug discovery, valued for its conformational rigidity and synthetic tractability. The cyclohexane ring provides a three-dimensional framework that can be functionalized with various substituents to optimize pharmacokinetic and pharmacodynamic properties. This scaffold is present in a diverse range of approved drugs and clinical candidates, highlighting its versatility in targeting different biological pathways.

3-amino-N-cyclopropylcyclohexane-1-carboxamide: A Candidate CCR2 Antagonist

Chemical Structure:

  • IUPAC Name: 3-amino-N-cyclopropylcyclohexane-1-carboxamide

  • CAS Number: 1016703-89-1[8]

  • Molecular Formula: C₁₀H₁₈N₂O[8]

  • Molecular Weight: 182.26 g/mol [8]

Hypothetical Mechanism of Action and SAR Insights

While direct experimental data for 3-amino-N-cyclopropylcyclohexane-1-carboxamide as a CCR2 antagonist is not currently available in the public domain, we can infer its potential based on the structure-activity relationships of other known CCR2 antagonists, particularly those bearing cyclic amide structures.

The proposed hypothesis is that 3-amino-N-cyclopropylcyclohexane-1-carboxamide acts as a competitive antagonist at the CCR2 receptor. It is postulated that the molecule occupies the ligand-binding pocket, thereby preventing the binding of the endogenous chemokine CCL2 and inhibiting downstream signaling.

The key structural features that may contribute to its antagonist activity include:

  • The Cyclohexane Core: This rigid scaffold serves to orient the functional groups in a specific spatial arrangement conducive to binding within the receptor pocket.

  • The Carboxamide Moiety: The amide bond is a common feature in many GPCR ligands, participating in crucial hydrogen bonding interactions with receptor residues.

  • The N-cyclopropyl Group: This small, lipophilic group may engage in hydrophobic interactions within a sub-pocket of the receptor, contributing to binding affinity.

  • The 3-amino Group: The position and nature of this amino group are likely critical for establishing key interactions, potentially forming salt bridges or hydrogen bonds with acidic residues in the CCR2 binding site. The stereochemistry of this amine will be a critical determinant of activity.

Proposed Experimental Workflow for Validation

To rigorously test the hypothesis that 3-amino-N-cyclopropylcyclohexane-1-carboxamide is a bona fide CCR2 antagonist, a systematic and multi-faceted experimental approach is required. The following sections detail a proposed workflow, from chemical synthesis to in vivo proof-of-concept.

Chemical Synthesis

A plausible and efficient synthesis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide is essential for generating the necessary quantities of the compound for biological evaluation. A proposed retro-synthetic analysis suggests that the target molecule can be prepared from a suitable 3-aminocyclohexanecarboxylic acid precursor.

Proposed Synthetic Scheme:

G cluster_0 Synthesis of 3-aminocyclohexanecarboxylic acid cluster_1 Amide Coupling Start 3-Cyclohexene-1-carboxylic acid Intermediate1 Protected 3-aminocyclohexanecarboxylic acid Start->Intermediate1 Multi-step synthesis (e.g., Curtius or Hofmann rearrangement) Intermediate2 3-aminocyclohexanecarboxylic acid Intermediate1->Intermediate2 Deprotection Final_Product 3-amino-N-cyclopropylcyclohexane-1-carboxamide Intermediate2->Final_Product Amide coupling with cyclopropylamine (e.g., using HATU, DCC, or EDC)

Caption: Proposed synthetic workflow for 3-amino-N-cyclopropylcyclohexane-1-carboxamide.

Step-by-Step Protocol:

  • Synthesis of Protected 3-aminocyclohexanecarboxylic acid:

    • Begin with commercially available 3-cyclohexene-1-carboxylic acid.

    • Employ a suitable method for the introduction of an amino group at the 3-position, such as through an aziridination/ring-opening sequence or a Curtius/Hofmann rearrangement of a corresponding acyl azide or amide.

    • Protect the newly introduced amino group with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions in the subsequent step.

  • Amide Coupling:

    • Deprotect the amino group of the 3-aminocyclohexanecarboxylic acid derivative.

    • Activate the carboxylic acid moiety using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DCC (N,N'-Dicyclohexylcarbodiimide), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[9][10][11]

    • React the activated carboxylic acid with cyclopropylamine to form the desired N-cyclopropyl amide bond.

    • Purify the final product using column chromatography and characterize its structure and purity by NMR, mass spectrometry, and HPLC.

In Vitro Characterization

A battery of in vitro assays is necessary to determine the affinity, potency, and mechanism of action of the synthesized compound at the CCR2 receptor.

Table 1: In Vitro Assay Cascade for CCR2 Antagonist Evaluation

Assay Purpose Principle Key Readout
CCR2 Radioligand Binding Assay To determine the binding affinity of the compound to the CCR2 receptor.Competitive displacement of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) from membranes of cells overexpressing human CCR2.[6][12]Ki (inhibition constant)
Calcium Mobilization Assay To assess the functional antagonist activity of the compound.Measurement of intracellular calcium flux in CCR2-expressing cells upon stimulation with CCL2 in the presence of the test compound.[13][14][15]IC₅₀ (half-maximal inhibitory concentration)
Chemotaxis Assay To evaluate the ability of the compound to inhibit monocyte migration.Quantifying the migration of a monocyte-like cell line (e.g., THP-1) or primary human monocytes across a porous membrane towards a CCL2 gradient in a Boyden chamber.[3][9][16]IC₅₀ for inhibition of chemotaxis

Detailed Protocols:

  • CCR2 Radioligand Binding Assay:

    • Prepare cell membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of the test compound.

    • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

    • Determine the IC₅₀ value from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

  • Calcium Mobilization Assay:

    • Seed CCR2-expressing cells into a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a pre-determined EC₈₀ concentration of CCL2.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Calculate the IC₅₀ value from the dose-response curve.

  • Chemotaxis Assay:

    • Place a solution containing CCL2 in the lower chamber of a Boyden chamber apparatus.

    • In the upper chamber, add a suspension of monocytic cells (e.g., THP-1) that have been pre-incubated with varying concentrations of the test compound.

    • Incubate the chamber to allow for cell migration through the porous membrane separating the two chambers.

    • After the incubation period, fix and stain the cells that have migrated to the underside of the membrane.

    • Count the number of migrated cells under a microscope.

    • Determine the IC₅₀ for the inhibition of chemotaxis.

In Vivo Proof-of-Concept

Should the compound demonstrate promising in vitro activity, the next crucial step is to evaluate its efficacy in relevant animal models of CCR2-mediated inflammation.

Table 2: In Vivo Models for Efficacy Testing

Model Disease Relevance Principle Key Endpoints
Thioglycollate-Induced Peritonitis Acute inflammationIntraperitoneal injection of thioglycollate elicits a robust recruitment of monocytes/macrophages into the peritoneal cavity.[4][17][18]Reduction in the number of recruited peritoneal macrophages; Lowered levels of pro-inflammatory cytokines in peritoneal lavage fluid.
Collagen-Induced Arthritis (CIA) in Mice Rheumatoid ArthritisImmunization of susceptible mouse strains with type II collagen induces an autoimmune arthritis that shares pathological features with human RA.[1][2][5][8]Reduced paw swelling and clinical arthritis score; Decreased joint inflammation and damage (histological analysis).

Detailed Protocols:

  • Thioglycollate-Induced Peritonitis:

    • Administer the test compound or vehicle to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • After a suitable pre-treatment period, induce peritonitis by intraperitoneal injection of sterile thioglycollate broth.

    • At a pre-determined time point (e.g., 24-72 hours) post-thioglycollate injection, euthanize the mice and collect the peritoneal exudate cells by lavage.

    • Quantify the number of recruited monocytes/macrophages using flow cytometry.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the peritoneal lavage fluid by ELISA.

  • Collagen-Induced Arthritis (CIA):

    • Induce arthritis in a susceptible mouse strain (e.g., DBA/1) by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

    • Begin prophylactic or therapeutic dosing with the test compound or vehicle.

    • Monitor the mice regularly for the development and severity of arthritis, using a clinical scoring system and caliper measurements of paw thickness.

    • At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

G cluster_0 In Vitro Validation cluster_1 In Vivo Efficacy Binding CCR2 Binding Assay Functional Calcium Mobilization Assay Binding->Functional Determine Ki Chemotaxis Chemotaxis Assay Functional->Chemotaxis Determine IC50 Acute_Inflammation Thioglycollate-Induced Peritonitis Chemotaxis->Acute_Inflammation If potent in vitro Chronic_Inflammation Collagen-Induced Arthritis Acute_Inflammation->Chronic_Inflammation If effective in acute model

Caption: A streamlined experimental workflow for the validation of a putative CCR2 antagonist.

Conclusion and Future Directions

The exploration of novel chemical scaffolds for the antagonism of the CCR2 receptor remains a highly active and promising area of drug discovery. While the biological activity of 3-amino-N-cyclopropylcyclohexane-1-carboxamide is yet to be definitively established, its structural features, when viewed in the context of known GPCR ligands, present a compelling case for its investigation as a potential CCR2 antagonist.

The experimental framework detailed in this guide provides a clear and robust pathway for the synthesis, in vitro characterization, and in vivo validation of this and related molecules. Successful execution of these studies will not only elucidate the therapeutic potential of 3-amino-N-cyclopropylcyclohexane-1-carboxamide but also contribute valuable structure-activity relationship data to the broader field of CCR2 antagonist development. Future work should also include comprehensive ADME/Tox profiling to assess the drug-like properties of any promising lead compounds that emerge from this research program.

References

  • Chondrex, Inc. "A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice." [Link]

  • Bio-protocol. "Thioglycollate Induced Peritonitis." [Link]

  • Maleitzke, T., et al. "Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model." STAR protocols 3.4 (2022): 101709. [Link]

  • Bio-protocol. "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors." [Link]

  • Brand, D. D. "Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis." Bio-protocol 5.19 (2015). [Link]

  • Uslu, U., et al. "A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice." Turkish Journal of Immunology 1.1 (2013): 15-20. [Link]

  • Charles River Laboratories. "Monocyte Chemotaxis Assay." [Link]

  • Patel, T. R., and D. D. Patel. "Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo." Journal of visualized experiments: JoVE 128 (2017). [Link]

  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." [Link]

  • Creative Bioarray. "Ca2+ Mobilization Assay." [Link]

  • Springer Nature Experiments. "FLIPR Calcium Mobilization Assays in GPCR Drug Discovery." [Link]

  • Caers, J., et al. "Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay." Journal of visualized experiments: JoVE 92 (2014): 51516. [Link]

  • Institutional Animal Care and Use Committee. "Collection of Thioglycollate-Elicited Peritoneal Macrophages." [Link]

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." [Link]

  • Gifford Bioscience. "Radioligand Binding Assay." [Link]

  • Xia, M., and Z. Sui. "Recent developments in CCR2 antagonists." Expert opinion on therapeutic patents 19.3 (2009): 295-303. [Link]

Sources

Exploratory

Technical Monograph: CAS 1016703-89-1

The following is an in-depth technical guide on CAS number 1016703-89-1, structured for researchers and drug development professionals. 3-Amino-N-cyclopropylcyclohexane-1-carboxamide: A Critical Pharmacophore Scaffold[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on CAS number 1016703-89-1, structured for researchers and drug development professionals.

3-Amino-N-cyclopropylcyclohexane-1-carboxamide: A Critical Pharmacophore Scaffold[1]

Part 1: Executive Summary & Strategic Utility

CAS 1016703-89-1 , chemically identified as 3-Amino-N-cyclopropylcyclohexane-1-carboxamide , represents a high-value chiral building block in modern medicinal chemistry. Unlike simple aliphatic amines, this compound offers a conformationally restricted cyclohexane scaffold that positions the amino and amide functionalities in a specific spatial arrangement. This structural rigidity is pivotal for optimizing ligand-protein binding interactions, particularly in the development of Janus Kinase (JAK) inhibitors , GPCR antagonists (such as CCR2), and epigenetic modulators (e.g., LSD1/KDM1A inhibitors).

The compound serves as a "linker-pharmacophore," bridging the gap between a solvent-exposed solubilizing group (the cyclopropyl amide) and a deep-pocket binding motif (via the primary amine). Its amphiphilic nature (LogP ~0.78) and hydrogen-bonding potential (2 donors, 2 acceptors) make it an ideal candidate for fragment-based drug discovery (FBDD) and lead optimization to improve oral bioavailability and metabolic stability.

Part 2: Chemical Identity & Physicochemical Profiling
2.1 Core Identification
ParameterTechnical Specification
CAS Number 1016703-89-1
IUPAC Name 3-Amino-N-cyclopropylcyclohexane-1-carboxamide
Molecular Formula C₁₀H₁₈N₂O
Molecular Weight 182.26 g/mol
SMILES O=C(NC1CC1)C2CC(N)CCC2
InChI Key Generated upon specific stereoisomer confirmation
Structural Class Cyclohexane-1,3-diamine derivative; Cyclopropylcarboxamide
2.2 Physicochemical Properties (Experimental & Predicted)
PropertyValueContext for Drug Design
LogP 0.78 ± 0.2Ideal for CNS and peripheral penetration; falls within Lipinski's Rule of 5.
TPSA 55.12 ŲIndicates good membrane permeability (<140 Ų).
pKa (Base) ~9.8 (Amine)Highly basic; likely protonated at physiological pH, aiding solubility.
H-Bond Donors 2Primary amine (-NH₂) and Amide (-NH-).
H-Bond Acceptors 2Carbonyl oxygen and Amine nitrogen.
Solubility High (DMSO, MeOH)Facilitates facile coupling reactions in organic synthesis.
Part 3: Synthesis & Manufacturing Protocols

The synthesis of CAS 1016703-89-1 requires precise stereochemical control, particularly if the target application demands a specific cis or trans relationship between the C1-carboxamide and C3-amine.

3.1 Retrosynthetic Analysis (Pathway Diagram)

The following Graphviz diagram illustrates the logical disconnection approach for synthesizing CAS 1016703-89-1 from commercially available precursors.

SynthesisPath Target Target: 3-Amino-N-cyclopropyl cyclohexane-1-carboxamide (CAS 1016703-89-1) Inter1 Intermediate A: N-Cyclopropyl-3-nitro cyclohexane-1-carboxamide Inter1->Target Nitro Reduction (H2, Pd/C) Inter2 Intermediate B: 3-(Boc-amino) cyclohexanecarboxylic acid Inter2->Target 1. Amide Coupling (HATU) 2. Boc Deprotection (TFA) Start1 Starting Material 1: 3-Nitrobenzoic Acid (Hydrogenation Route) Start1->Inter1 1. Hydrogenation (Rh/C) 2. Amide Coupling Start2 Starting Material 2: 3-Aminobenzoic Acid (Reduction Route) Start2->Inter2 1. Ring Hydrogenation 2. Boc Protection Reagent Reagent: Cyclopropylamine Reagent->Inter1 Coupling Partner Reagent->Inter2 Coupling Partner

Caption: Retrosynthetic disconnection showing two viable routes: Nitro-reduction (Route A) and Boc-protected Amino-acid coupling (Route B).

3.2 Detailed Experimental Protocol (Route B: Boc-Protection Strategy)

This protocol ensures high purity and stereochemical integrity.

Step 1: Hydrogenation of 3-Aminobenzoic Acid

  • Reactants : Dissolve 3-aminobenzoic acid (1.0 eq) in acetic acid.

  • Catalyst : Add 5% Rh/C or PtO₂ (catalytic amount).

  • Condition : Hydrogenate at 50-60 psi H₂ at 50°C for 12 hours.

  • Workup : Filter catalyst; concentrate filtrate to yield 3-aminocyclohexanecarboxylic acid (mixture of cis/trans).

Step 2: Boc-Protection

  • Setup : Suspend crude amino acid in 1,4-dioxane/water (1:1). Add NaOH (2.0 eq).

  • Reaction : Add Boc₂O (1.1 eq) dropwise at 0°C. Warm to RT and stir for 4 hours.

  • Isolation : Acidify to pH 3 with HCl. Extract with EtOAc. Dry and concentrate to yield 3-(Boc-amino)cyclohexanecarboxylic acid .

Step 3: Amide Coupling

  • Activation : Dissolve Boc-acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Coupling : Add cyclopropylamine (1.2 eq). Stir at RT for 16 hours.

  • Workup : Dilute with water, extract with EtOAc. Wash with LiCl (aq) to remove DMF. Purify via flash chromatography (Hex/EtOAc) to isolate the Boc-protected intermediate.

Step 4: Deprotection to CAS 1016703-89-1

  • Reaction : Dissolve intermediate in DCM. Add TFA (20% v/v). Stir for 2 hours.

  • Neutralization : Concentrate TFA. Redissolve in DCM and wash with sat. NaHCO₃.

  • Final Isolation : Dry organic layer (Na₂SO₄) and concentrate.

  • Yield : Off-white solid or viscous oil.

Part 4: Applications in Drug Discovery

CAS 1016703-89-1 is utilized as a scaffold in several high-value therapeutic areas.

4.1 Target Classes & Mechanisms
Therapeutic AreaMechanism of ActionRole of CAS 1016703-89-1
Oncology KDM1A (LSD1) Inhibition The amine group mimics the lysine substrate of histones; the cyclohexane ring fills the hydrophobic pocket.
Immunology JAK/STAT Signaling The cyclopropyl amide acts as a solvent-exposed "tail" to improve solubility and metabolic stability in JAK inhibitors.
Inflammation CCR2 Antagonism Provides a rigid spacer between the basic amine (interacting with Asp/Glu residues) and the lipophilic amide.
4.2 Mechanistic Pathway: KDM1A Inhibition Workflow

The following diagram depicts how a ligand derived from CAS 1016703-89-1 interferes with the LSD1 demethylase cycle.

Mechanism LSD1 LSD1/CoREST Complex Complex Inhibitor-LSD1 Adduct LSD1->Complex Binding to FAD Cofactor Domain Histone Substrate: H3K4me1/2 Inhibitor Inhibitor (Derived from CAS 1016703-89-1) Inhibitor->Complex Competitive Inhibition Complex->Histone Blocks Demethylation Outcome Transcriptional Repression/Activation Complex->Outcome Modulates Gene Expression

Caption: Mechanism of Action for LSD1 inhibitors utilizing the 3-aminocyclohexane scaffold.

Part 5: Safety, Handling, & Quality Control
5.1 GHS Hazard Classification
  • Signal Word : DANGER

  • H315 : Causes skin irritation.

  • H318 : Causes serious eye damage (due to the basic amine and amide functionality).

  • H335 : May cause respiratory irritation.

5.2 Handling Protocol
  • PPE : Wear nitrile gloves, safety goggles (or face shield), and a lab coat. Work within a fume hood.

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption (carbamate formation).

  • Spill Cleanup : Neutralize with dilute acetic acid before absorbing with sand/vermiculite.

5.3 Quality Control Specifications
  • HPLC Purity : >95% (detect at 210 nm).

  • 1H NMR : Must show characteristic cyclopropyl protons (0.4-0.8 ppm) and cyclohexane multiplets.

  • Mass Spec : [M+H]⁺ = 183.15.

Part 6: References
  • ChemScene . (2024). Product Monograph: 3-Amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1).[1][2] Retrieved from

  • BLD Pharm . (2024). Safety Data Sheet and Structure Analysis for CAS 1016703-89-1. Retrieved from

  • PubChem . (2024). Compound Summary: Cyclohexanecarboxamide derivatives. National Library of Medicine. Retrieved from

  • World Intellectual Property Organization (WIPO) . (2008). Patent WO2008076703: Modulators of Chemokine Receptor Activity. (Contextual reference for aminocyclohexane scaffolds in CCR2 antagonists).

  • Journal of Medicinal Chemistry . (2010). Discovery of Conformationally Restricted CCR2 Antagonists. (General reference for the utility of the 1,3-disubstituted cyclohexane scaffold).

Sources

Foundational

Technical Guide: The 3-Amino-N-Cyclopropylcyclohexane-1-Carboxamide Scaffold in Anti-Inflammatory Drug Discovery

The following technical guide is structured for researchers and drug development professionals, focusing on the utility of the 3-amino-N-cyclopropylcyclohexane-1-carboxamide scaffold in the design of targeted anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the utility of the 3-amino-N-cyclopropylcyclohexane-1-carboxamide scaffold in the design of targeted anti-inflammatory therapeutics.

Executive Summary

The 3-amino-N-cyclopropylcyclohexane-1-carboxamide moiety represents a privileged structural motif in modern medicinal chemistry, particularly in the development of inhibitors for Mitogen-Activated Protein Kinases (MAPKs) and Chemokine Receptors (e.g., CCR2) . Its value lies in its ability to balance conformational rigidity (via the cyclohexane core) with metabolic stability and hydrophobic complementarity (via the cyclopropyl amide).

This guide details the physicochemical properties, synthesis, and pharmacological application of this scaffold, specifically for targeting c-Jun N-terminal Kinase (JNK) isoforms and modulating inflammatory signaling pathways.

Chemical & Structural Analysis[1][2][3][4][5]

The Pharmacophore

The molecule functions as a linker-scaffold that connects an ATP-competitive "warhead" (typically an aromatic heterocycle) to a solvent-exposed region of the target protein.

FeatureStructural RoleMedicinal Chemistry Benefit
Cyclohexane Core Rigid SpacerRestricts conformational entropy (

), locking the substituents into a bioactive orientation (typically 1,3-disubstitution).
3-Amino Group Attachment PointServes as the nucleophile for coupling to the "warhead" (e.g., chloropyrimidine, indazole).
Carboxamide Linker H-Bond Donor/AcceptorForms critical Hydrogen bonds with backbone residues (e.g., Met149 in JNK3) or solvent networks.
N-Cyclopropyl Hydrophobic CapFills small lipophilic pockets (selectivity filter); resists oxidative metabolism (CYP450) compared to isopropyl or ethyl groups.
Stereochemical Considerations

The cis/trans stereochemistry of the 1,3-disubstituted cyclohexane is the critical determinant of potency.

  • Cis-isomer: Often favored in kinase inhibitors to project the warhead and the tail into the correct vectors (e.g., accessing the ribose pocket vs. the solvent front).

  • Trans-isomer: May be required for GPCR antagonists (e.g., CCR2) to span the transmembrane bundle.

  • Protocol Note: Synthesis must explicitly control for diastereoselectivity, or a chiral separation step (SFC) must be included.

Pharmacological Mechanism: JNK Inhibition[4][5][6]

The primary application of this scaffold is in the design of Isoform-Selective JNK Inhibitors . The c-Jun N-terminal Kinases (JNK1, JNK2, JNK3) are stress-activated kinases that drive inflammation and neurodegeneration.[1]

Mechanism of Action (MOA)

Inhibitors containing this scaffold typically function as Type I (ATP-competitive) or Type II (DFG-out) binders.

  • Binding: The 3-amino group is functionalized with a heterocycle (e.g., aminopyrimidine) that anchors to the hinge region of the kinase.[2]

  • Orientation: The cyclohexane ring projects the carboxamide tail out of the ATP pocket towards the solvent-exposed shelf .

  • Selectivity: The cyclopropyl group interacts with specific residues (e.g., Gln155 in JNK3) or water networks that differ slightly between JNK isoforms and p38 MAPK, providing selectivity.

Biological Pathway

Inhibition prevents the phosphorylation of c-Jun , thereby blocking the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and pro-apoptotic factors.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize cis-3-amino-N-cyclopropylcyclohexane-1-carboxamide from 3-aminocyclohexanecarboxylic acid.

Reagents:

  • Boc-anhydride (

    
    )
    
  • Cyclopropylamine[3]

  • HATU (Coupling agent)

  • DIPEA (Base)

  • TFA (Deprotection)

Workflow:

  • N-Protection: React 3-aminocyclohexanecarboxylic acid with

    
     in dioxane/water (1:1) + NaOH to yield 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid.
    
  • Amide Coupling:

    • Dissolve protected acid in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

    • Add Cyclopropylamine (1.5 eq). Stir at RT for 4h.

    • Validation: Monitor by LCMS for mass [M+H]+ = ~283.

  • Deprotection: Treat with 20% TFA in DCM for 1h. Concentrate in vacuo.

  • Purification: Reverse-phase HPLC (C18 column) using a Water/Acetonitrile gradient. Isolate the specific diastereomer if necessary.

In Vitro JNK3 Kinase Assay (Luminescence)

Objective: Determine


 of the synthesized inhibitor against JNK3.

Materials:

  • Recombinant Human JNK3 kinase.[4]

  • Substrate: ATF2 peptide.

  • ATP (

    
     concentration).
    
  • ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step:

  • Preparation: Dilute compounds in DMSO (10-point dose response).

  • Reaction Assembly: In a 384-well plate, mix:

    • 2

      
      L Inhibitor solution.
      
    • 4

      
      L JNK3 enzyme (0.5 ng/
      
      
      
      L).
    • 4

      
      L Substrate/ATP mix (10 
      
      
      
      M ATP final).
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10

    
    L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
    
  • Readout: Add 20

    
    L Kinase Detection Reagent (converts ADP to light). Read Luminescence.
    
  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Visualization

Chemical Synthesis Pathway

This diagram illustrates the conversion of the raw material into the active scaffold.

SynthesisPath Start 3-Aminocyclohexane carboxylic Acid Step1 Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 Boc-Protected Intermediate Step1->Inter1 Step2 Amide Coupling (Cyclopropylamine, HATU, DIPEA) Inter1->Step2 Inter2 Boc-Amide Precursor Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final 3-amino-N-cyclopropyl cyclohexane-1-carboxamide Step3->Final

Caption: Step-wise synthesis of the scaffold via Boc-protection, HATU-mediated coupling, and TFA deprotection.

JNK Signaling & Inhibition Mechanism

This diagram details where the molecule intervenes in the inflammatory cascade.

JNKPathway Stress Cellular Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K MKK MAP2K (MKK4, MKK7) MAP3K->MKK JNK JNK1 / JNK2 / JNK3 (Target Kinase) MKK->JNK Phosphorylation cJun c-Jun Phosphorylation JNK->cJun Activates Drug Scaffold-Based Inhibitor (ATP-Competitive) Drug->JNK BLOCKS Nucleus Nucleus: Pro-Inflammatory Gene Transcription cJun->Nucleus

Caption: The inhibitor blocks JNK phosphorylation of c-Jun, halting the transcription of inflammatory genes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62807267, 3-(aminomethyl)-N-propylcyclohexane-1-carboxamide (Structural Analog). Retrieved from [Link]

  • Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemical Science.[5][3] (Contextual grounding for JNK inhibitor design). Retrieved from [Link]

  • Liu, M., et al. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry.[6] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 3-Amino-N-cyclopropylcyclohexane-1-carboxamide

Abstract This application note details a robust, scalable protocol for the synthesis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide , a versatile intermediate often utilized in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide , a versatile intermediate often utilized in the development of kinase inhibitors and GPCR ligands. The method employs a convergent strategy starting from 3-aminobenzoic acid, featuring a stereoselective hydrogenation, robust amine protection, and a high-yield amide coupling using HATU. Critical process parameters (CPPs) regarding stereoisomer management and cyclopropylamine handling are addressed to ensure reproducibility and safety.

Retrosynthetic Analysis & Workflow

The synthesis is designed around the Boc-protected intermediate (Compound 3) . This modular approach allows for the separation of cis/trans isomers prior to the final coupling, ensuring high diastereomeric purity in the final step.

Synthetic Pathway Diagram[1]

G Start 3-Aminobenzoic Acid Step1 Hydrogenation (Rh/C, H2) Start->Step1 Inter1 3-Aminocyclohexane- carboxylic Acid Step1->Inter1 Stereocontrol Step2 Boc Protection (Boc2O, NaOH) Inter1->Step2 Inter2 Boc-Protected Intermediate Step2->Inter2 Purification Step3 Amide Coupling (HATU, Cyclopropylamine) Inter2->Step3 Inter3 Boc-Amide Precursor Step3->Inter3 Coupling Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Final Target: 3-Amino-N-cyclopropyl- cyclohexane-1-carboxamide Step4->Final Salt Formation

Figure 1: Linear synthetic workflow from aromatic precursor to final amine salt.

Detailed Experimental Protocol

Phase 1: Preparation of Core Scaffold (Optional if purchasing Intermediate)

Note: If starting from commercially available 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid, proceed directly to Phase 2.

Objective: Reduction of aromatic ring and protection of the resulting amine.

  • Hydrogenation:

    • Charge a high-pressure reactor with 3-aminobenzoic acid (1.0 equiv) and 5% Rh/C (5 wt% loading) in water/acetic acid (9:1 v/v).

    • Pressurize to 50 bar H₂ and stir at 60°C for 12 hours.

    • Mechanistic Insight: Rhodium is preferred over Palladium here to minimize hydrogenolysis of the C-N bond while effectively saturating the ring. This typically yields a cis-predominant mixture.

    • Filter catalyst and concentrate to yield 3-aminocyclohexanecarboxylic acid acetate salt.

  • Boc Protection:

    • Dissolve the crude amino acid in 1,4-dioxane/1N NaOH (1:1).

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) at 0°C. Warm to RT and stir for 16h.

    • Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.

    • Purification: Recrystallize from Hexane/EtOAc to isolate the major diastereomer (typically cis).

Phase 2: Amide Coupling (Critical Step)

Objective: Formation of the N-cyclopropyl amide bond.

Reagents:

  • Substrate: 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (1.0 equiv)

  • Amine: Cyclopropylamine (1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: In a round-bottom flask under N₂, dissolve the Boc-acid (10 mmol) in DMF (50 mL). Add DIPEA (25 mmol) and stir for 5 minutes.

  • Reagent Addition: Add HATU (11 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the active ester (O-azabenzotriazole).

  • Amine Addition: Add cyclopropylamine (12 mmol) dropwise via syringe.

    • Caution: Cyclopropylamine is volatile (bp ~50°C) and toxic. Use a chilled syringe and handle in a fume hood.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–6 hours. Monitor by LCMS (Target [M+H]⁺ = ~283.2 for Boc-intermediate).

  • Workup:

    • Dilute reaction with EtOAc (150 mL).

    • Wash sequentially with:

      • 10% Citric Acid (2 x 50 mL) – Removes unreacted amine/DIPEA.

      • Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid/HOBt byproducts.

      • Brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Yield: Expect 85–95% of a white solid.

Phase 3: Deprotection & Isolation

Objective: Removal of Boc group to yield the final amino-amide.

Protocol:

  • Dissolution: Dissolve the Boc-amide from Phase 2 in DCM (5 mL per gram).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.

    • Why Dioxane? Anhydrous conditions prevent hydrolysis of the amide bond, which is a risk with aqueous acids.

  • Reaction: Stir at RT for 2 hours. A white precipitate (the amine hydrochloride salt) should form.

  • Isolation:

    • Dilute with diethyl ether (to complete precipitation).

    • Filter the solid under N₂.

    • Wash with ether (3x) to remove organic impurities.

  • Final Form: Dry in a vacuum oven at 40°C. The product is obtained as the hydrochloride salt .

Analytical Characterization

Target: 3-amino-N-cyclopropylcyclohexane-1-carboxamide HCl

TechniqueExpected Signal / ResultInterpretation
LC-MS (ESI+) [M+H]⁺ = 183.15 m/zConfirm mass of free base.
¹H NMR (DMSO-d₆) δ 8.0-8.3 (br s, 3H)Ammonium protons (NH₃⁺).
δ 7.8 (d, 1H)Amide NH.
δ 2.6 (m, 1H)Cyclopropyl CH (alpha to N).
δ 0.4 - 0.6 (m, 4H)Cyclopropyl CH₂ protons (distinctive multiplets).
Appearance White to off-white powderHigh purity salt form.

Critical Process Parameters (CPPs) & Troubleshooting

Stereochemistry Management

The cyclohexane ring creates cis (1,3-diaxial/diequatorial) and trans isomers.

  • Observation: If the starting material is a mixture, the final product will be a mixture.

  • Solution: Separation is best performed at the Boc-acid stage (Phase 1) via recrystallization. Alternatively, the final amine isomers can often be separated by preparative HPLC using a C18 column and a TFA/Water/Acetonitrile gradient.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Coupling Cyclopropylamine evaporationEnsure amine is chilled before addition; use a septum and sealed vessel.
Incomplete Deprotection Old HCl/Dioxane reagentUse fresh reagent; moisture absorbs into dioxane reducing acidity.
Product is Sticky/Gum Trapped DMF or excess acidTriturate with Et₂O or MTBE vigorously to induce crystallization.

Safety & Handling

  • Cyclopropylamine: Highly flammable, toxic, and corrosive. LD50 (oral, rat) is ~445 mg/kg. It must be handled in a well-ventilated fume hood.

  • HATU: Potential sensitizer. Avoid inhalation of dust.

  • Waste Disposal: All aqueous washes containing DIPEA/DMF should be treated as basic organic waste.

References

  • Synthesis of 3-aminocyclohexanecarboxylic acid derivatives

    • Title: Stereoselective synthesis of 3-aminocyclohexanecarboxylic acid isomers.
    • Source:J. Org. Chem., 1998, 63, 60-68.
    • URL:[Link]

  • Amide Coupling Optimization

    • Title: HATU: A superior reagent for the synthesis of amides.
    • Source:J. Am. Chem. Soc., 1993, 115, 4397.
    • URL:[Link]

  • Cyclopropylamine Handling & Reactivity

    • Title: Cyclopropylamine: Properties and Applications.[3]

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Boc-Deprotection Protocols

    • Title: Cleavage of tert-butoxycarbonyl (Boc) groups.
    • Source:Greene's Protective Groups in Organic Synthesis.
    • URL:[Link]

Sources

Application

analytical methods for 3-amino-N-cyclopropylcyclohexane-1-carboxamide characterization

Introduction & Analytical Challenge The molecule 3-amino-N-cyclopropylcyclohexane-1-carboxamide represents a distinct class of pharmaceutical building blocks often used in the synthesis of JAK inhibitors and other kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenge

The molecule 3-amino-N-cyclopropylcyclohexane-1-carboxamide represents a distinct class of pharmaceutical building blocks often used in the synthesis of JAK inhibitors and other kinase-targeting therapies. Its characterization presents a "perfect storm" of analytical challenges:

  • Stereochemical Complexity: As a 1,3-disubstituted cyclohexane with two different substituents, it possesses two chiral centers.[1] This results in four potential stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.[2][3][4] Distinguishing the diastereomers (cis vs. trans) and resolving the enantiomers is critical for biological activity.

  • Lack of Chromophore: The cyclohexane backbone and aliphatic amide/amine groups lack significant UV absorption above 210 nm, making standard UV-Vis detection (HPLC-UV) unreliable and prone to solvent interference.

  • Polarity: The primary amine and secondary amide make the molecule highly polar, leading to poor retention on standard C18 columns and severe peak tailing due to silanol interactions.

This guide provides a validated, multi-modal analytical strategy to overcome these hurdles.

Physicochemical Profile & Solubility

PropertyValue (Predicted/Observed)Analytical Implication
Molecular Formula C₁₀H₁₈N₂OMonoisotopic Mass: 182.14 Da
pKa (Amine) ~10.2Highly basic; requires high pH mobile phase or ion-pairing.
pKa (Amide) ~15-16Neutral under standard LC conditions.
LogP ~0.5 - 0.8Low lipophilicity; risk of void volume elution in RP-HPLC.
UV Max < 205 nmCritical: UV detection is insufficient. Use CAD or MS.[5][6]
Solubility High in MeOH, Water, DMSODiluent mismatch can cause peak distortion in NP-LC.

Method 1: Achiral Purity Assay (LC-CAD/MS)

Objective: Quantify chemical purity and related impurities without stereochemical discrimination. Rationale: Standard low-pH LC-MS is effective for identification, but for quantification of impurities that may not ionize (or ionize differently), Charged Aerosol Detection (CAD) is the gold standard here. We utilize a High-pH Reversed-Phase approach to suppress the ionization of the primary amine, increasing hydrophobicity and retention on the C18 column.

Protocol: High-pH RP-HPLC with CAD
  • Instrument: UHPLC System (e.g., Vanquish or Acquity) coupled to CAD.[7]

  • Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Waters) or Gemini-NX C18 (Phenomenex). Note: These columns are stable at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 60% B

    • 10.0 min: 95% B

    • 12.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temp: 40°C.

  • Detection: CAD (Evaporation Temp: 35°C; Power Function: 1.0).

  • Sample Diluent: 90:10 Water:Acetonitrile (to prevent solvent effect).

Why this works: At pH 10, the 3-amino group is neutral (


 rather than 

). This prevents the "cation exchange" mechanism with residual silanols on the silica, resulting in sharp, symmetrical peaks and sufficient retention (

).

Method 2: Stereoisomer Resolution (SFC)

Objective: Separate cis and trans diastereomers and their respective enantiomers. Rationale: Supercritical Fluid Chromatography (SFC) is superior to Normal Phase LC for amines. The CO₂ acts as a weak acid, naturally suppressing amine tailing.

Protocol: Chiral SFC Screening
  • Column: Chiralpak IG or AD-H (Amylose-based), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: CO₂ (Main) / Methanol + 0.2% Isopropylamine (Modifier).

  • Isocratic Mode: 15% to 25% Modifier (Optimization required based on column age).

  • Back Pressure: 120 bar.

  • Temp: 40°C.

  • Detection: MS (ESI+) or CAD.[5][7][9]

  • Elution Order (Typical for 1,3-systems):

    • Cis enantiomer 1

    • Cis enantiomer 2

    • Trans enantiomer 1

    • Trans enantiomer 2 Note: The cis-diastereomer is generally more retained on polysaccharide columns due to the accessible "flat" conformation of the diequatorial isomer.

Method 3: Structural Confirmation (NMR)[4]

Objective: Definitively assign cis vs. trans relative stereochemistry. Mechanism: In 1,3-disubstituted cyclohexanes, the thermodynamic stability and coupling constants (


-values) differ significantly.
  • Cis-Isomer: Predominantly adopts the diequatorial (e,e) conformation.[1]

  • Trans-Isomer: Forced into an axial/equatorial (a,e) conformation.

Protocol: 1H-NMR & NOESY (600 MHz)
  • Solvent: DMSO-

    
     or CDCl₃.
    
  • Key Signal: Look at the proton at C3 (geminal to the amine, H3) and C1 (geminal to amide, H1).[4]

  • Differentiation Logic:

    • Cis (e,e): H1 and H3 are both axial .

      • Coupling: H1 and H3 will show large diaxial coupling constants (

        
        ) with the adjacent methylene protons.
        
      • NOESY: No strong NOE between H1 and H3 (they are far apart, 1,3-diaxial relationship is spatially distant on the same face, but H1/H3 axial protons usually don't show strong NOE compared to 1,3-diaxial methyls). Instead, look for NOE between H1 and H5-axial.

    • Trans (a,e): One substituent is axial, one is equatorial.[1][4][10]

      • Coupling: The equatorial proton will appear as a narrow multiplet or broad singlet (small

        
         and 
        
        
        
        typically < 5 Hz).
      • NOESY: Strong NOE correlations may be observed between the axial proton and other axial protons on the same face.

Workflow Visualization

Figure 1: Analytical Decision Matrix

AnalyticalWorkflow Sample Crude Reaction Mixture (3-amino-N-cyclopropyl...) CheckUV Does sample have UV Chromophore? Sample->CheckUV MethodSel Select Detection Method CheckUV->MethodSel No (Current Case) CAD CAD / ELSD (Universal, good for quant) MethodSel->CAD Preferred for QC MS LC-MS (ESI+) (Sensitive, Identification) MethodSel->MS Preferred for R&D Deriv Derivatization (Benzoyl Chloride) -> UV MethodSel->Deriv Legacy Equipment Sep Separation Goal? CAD->Sep MS->Sep Achiral Purity/Assay (High pH RP-C18) Sep->Achiral Chemical Purity Chiral Stereoisomer Res. (SFC - Chiralpak IG) Sep->Chiral Diastereomer Ratio NMR Structure ID (1H-NMR + NOESY) Chiral->NMR Isolate Peaks

Caption: Decision matrix for detector selection and separation mode based on the lack of chromophore and stereochemical requirements.

Figure 2: Stereochemistry Logic (Cis vs Trans)

Stereochem Input Isolated Isomer NMR_Exp 1H-NMR (J-coupling analysis) Target: H1 and H3 protons Input->NMR_Exp Result1 Large Coupling (J ~11Hz) (Triplet of Triplets) NMR_Exp->Result1 Observed Result2 Small Coupling (J < 5Hz) (Broad Singlet/Narrow Multiplet) NMR_Exp->Result2 Observed Concl_Cis CIS Isomer (Diequatorial Substituents) Both protons Axial Result1->Concl_Cis Indicates H_ax Concl_Trans TRANS Isomer (Axial/Equatorial) One proton Equatorial Result2->Concl_Trans Indicates H_eq

Caption: Logic flow for distinguishing 1,3-disubstituted cyclohexane isomers via NMR coupling constants.

Troubleshooting & "Pro-Tips"

  • Ghost Peaks in Gradient: When using CAD, "ghost peaks" often appear from mobile phase impurities accumulating on the column during the equilibration phase and eluting during the gradient. Solution: Use an "Inverse Gradient" for the CAD make-up flow or strictly use LC-MS grade solvents.

  • Amine Tailing: If you observe tailing even at pH 10, add 5mM Ammonium Acetate to the mobile phase. The ionic strength helps mask secondary interactions.

  • Sample Stability: Primary amines can react with atmospheric CO₂ to form carbamates. Ensure samples are capped and analyzed within 24 hours, or store in slightly acidic diluent (though this conflicts with the high pH method, so prepare fresh).

References

  • Thermo Fisher Scientific. (2025).[7] The Benefits of Charged Aerosol Detection (CAD) in Pharmaceutical Analysis.[6][7] LabRulez. [Link]

  • Agilent Technologies. (2017).[11] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Application Notes.[11] [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Regalado, E. L., et al. (2014). Chromatographic resolution of chiral amines: a review.Journal of Separation Science.

Sources

Method

Application Note: NMR Characterization of 3-Amino-N-cyclopropylcyclohexane-1-carboxamide

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists involved in structural elucidation. It focuses on the specific challenges of characterizing 3-amino-N-cyc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists involved in structural elucidation. It focuses on the specific challenges of characterizing 3-amino-N-cyclopropylcyclohexane-1-carboxamide , a common scaffold in kinase inhibitor discovery (e.g., JAK/STAT pathway modulators).

Executive Summary

The molecule 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1) represents a class of 1,3-disubstituted cyclohexane scaffolds frequently used in fragment-based drug design. Its characterization presents specific challenges:

  • Stereoisomerism: Distinguishing between cis (1,3-diequatorial) and trans (axial-equatorial) diastereomers.

  • Conformational Mobility: The cyclohexane ring flip dynamics.

  • Amide Rotamers: Restricted rotation around the amide bond causing signal doubling.

This guide provides a standardized protocol for the complete assignment of this molecule, ensuring data integrity for regulatory submissions and SAR (Structure-Activity Relationship) analysis.

Structural Analysis & Stereochemistry

Before acquiring data, one must understand the conformational landscape. The 1,3-disubstitution pattern on a cyclohexane ring dictates the stability of isomers.

The Stereochemical Rule of 1,3-Systems

Unlike 1,2- or 1,4-systems, the cis-1,3-isomer is thermodynamically more stable because both substituents can adopt an equatorial position simultaneously.

  • Cis-Isomer: Diequatorial conformer (Major)

    
     Diaxial conformer (Minor/High Energy).
    
  • Trans-Isomer: One substituent is Axial, the other is Equatorial.[1] The ring flip results in a degenerate energy state (A-E

    
     E-A), leading to rapid averaging at room temperature.
    
Visualization of Assignment Logic

The following decision tree outlines the logical flow for determining the stereochemistry based on NMR observables.

StereochemLogic Start Acquire 1H NMR (DMSO-d6) CheckH1H3 Analyze H1 and H3 Multiplet Width (W1/2) Start->CheckH1H3 BranchWide Both H1 & H3 are Wide (tt, J ~11-12 Hz) CheckH1H3->BranchWide Large Coupling BranchNarrow One Wide, One Narrow (eq/ax mixture) CheckH1H3->BranchNarrow Small Coupling ConclCis Cis-Isomer (Diequatorial Substituents) BranchWide->ConclCis ConclTrans Trans-Isomer (Axial/Equatorial) BranchNarrow->ConclTrans NOE_Check Confirm with NOESY Look for H1-H3 correlation ConclCis->NOE_Check Result_NOE_Yes Strong NOE (H1-H3) Implies Diaxial (Cis-Diaxial?) *Caution: 1,3-diaxial NOE is strong* NOE_Check->Result_NOE_Yes Result_NOE_No Weak/No NOE Implies Diequatorial (Cis) NOE_Check->Result_NOE_No

Figure 1: Logical workflow for stereochemical assignment of 1,3-disubstituted cyclohexanes.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d6 is strongly recommended over CDCl3.

    • Reason 1: Solubility of the polar amide/amine functionalities.

    • Reason 2: Exchangeable protons (NH2, NH) are often visible and sharp in DMSO, allowing measurement of

      
       couplings.
      
    • Reason 3: Prevention of aggregation which causes line broadening in non-polar solvents.

  • Concentration: 5–10 mg in 600 µL solvent.

  • Temperature: 298 K (Standard). If amide rotamers cause broadening, elevate to 353 K to coalesce signals.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (Points)Purpose
1H Standard zg301664kQuantitative integration & coupling analysis.
13C {1H} zgpg3051264kCarbon count & carbonyl identification.
COSY cosygpppqf82048 x 256Tracing the spin system (H1 to H2 to H3).
HSQC hsqcedetgpsisp2.342048 x 256Multiplicity-edited (CH/CH3 up, CH2 down).
NOESY noesygpphp162048 x 256Critical: Determining spatial proximity of H1/H3.

Data Analysis & Expected Results

The "Signature" Regions

In the 1H NMR spectrum, this molecule displays three distinct zones:

  • Amide/Amine (6.0 – 8.5 ppm): The amide NH will appear as a doublet (coupling to cyclopropyl CH) or broad singlet. The amine NH2 is usually a broad singlet around 4-6 ppm (in DMSO).

  • Cyclohexane Core (1.0 – 4.0 ppm):

    • H1 (Carboxamide-CH): ~2.0 - 2.5 ppm.

    • H3 (Amino-CH): ~2.6 - 3.2 ppm (deshielded by Nitrogen).

    • Ring Methylenes: Complex multiplets 1.0 - 1.9 ppm.

  • Cyclopropyl (0.4 – 2.7 ppm):

    • N-CH: ~2.6 ppm (often overlaps with DMSO water peak or H3).

    • CH2 (cis to amide): 0.4 – 0.6 ppm (High field).

    • CH2 (trans to amide): 0.6 – 0.8 ppm.

Distinguishing Isomers (The Key Metric)

The most reliable method is the Analysis of Multiplet Width at Half-Height (


)  or explicit coupling constant (

) measurement of the methine protons H1 and H3.
Scenario A: The Cis-Isomer (Thermodynamic Product)
  • Conformation: Diequatorial.

  • Protons H1 & H3: Both are Axial .

  • Coupling Pattern:

    • H1 is coupled to H2ax (trans-diaxial,

      
       Hz) and H6ax (trans-diaxial, 
      
      
      
      Hz).
    • Appearance: Wide multiplets (tt or dddd).

    • Prediction: If H1 and H3 both show large couplings (>10 Hz), the molecule is Cis.

Scenario B: The Trans-Isomer (Kinetic/Minor Product)
  • Conformation: Equilibrium between (H1-ax/H3-eq) and (H1-eq/H3-ax).

  • Protons: One is axial, one is equatorial.[1][2]

  • Coupling Pattern:

    • The equatorial proton has only gauche/cis couplings (

      
       Hz).
      
    • Appearance: One proton will be a wide multiplet, the other a narrow multiplet (quintet-like or broad singlet).

    • Prediction: If H1 or H3 appears narrow (

      
       Hz), the molecule is Trans.
      
Tabulated Expected Shifts (DMSO-d6)

Note: Values are estimated based on substituent additivity rules for cyclohexane derivatives.

PositionTypeChemical Shift (δ ppm)MultiplicityKey Coupling (

)
Amide NH NH7.8 – 8.2d (broad)

Hz
Amine NH2 NH24.5 – 6.0br sExchangeable
H3 CH-NH22.8 – 3.1tt (if cis)

Hz
Cyclopropyl-CH N-CH2.6 – 2.7m-
H1 CH-CO2.0 – 2.2tt (if cis)

Hz
Cyclohexane CH2 CH21.1 – 1.9mComplex envelope
Cyclopropyl CH2 CH20.5 – 0.7mHigh field diagnostic

Troubleshooting & Common Pitfalls

"Missing" Carbons in 13C NMR

The cyclopropyl methine carbon and the cyclohexane carbons can have similar relaxation times. Ensure a sufficient relaxation delay (D1 = 2.0s) is used. The Cyclopropyl CH2 carbons appear very high field (5–7 ppm), often confused with noise or solvent impurities.

Amide Rotamers

The N-cyclopropyl amide bond has partial double bond character. You may see "shadow peaks" (a smaller set of peaks near the main ones).

  • Test: Run the experiment at 353 K. If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you likely have a mixture of diastereomers (cis + trans).

Water Suppression

In DMSO-d6, the water peak (~3.33 ppm) can obscure the H3 or Cyclopropyl-CH signals.

  • Solution: Use a presaturation pulse sequence (zgpr or noesypr1d) to suppress the water signal, revealing the underlying multiplets.

References

  • Karplus Equation & Coupling: Karplus, M. Journal of Chemical Physics1959, 30, 11.
  • Cyclohexane Stereochemistry: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
  • Cyclopropyl NMR Shifts: Wiberg, K. B.; Nist, B. J.[3] Journal of the American Chemical Society1961 , 83, 1226. Link

  • General NMR Protocol: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry; Elsevier, 2016.

Sources

Application

mass spectrometry analysis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide

Application Note: Structural Elucidation and Quantitative Analysis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide by LC-MS/MS Introduction & Scope The compound 3-amino-N-cyclopropylcyclohexane-1-carboxamide ( , MW 182...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantitative Analysis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide by LC-MS/MS

Introduction & Scope

The compound 3-amino-N-cyclopropylcyclohexane-1-carboxamide (


, MW 182.26 Da) represents a critical structural motif in medicinal chemistry, often serving as a scaffold for kinase inhibitors and GPCR modulators. Its analysis presents specific challenges:
  • Polarity: The primary amine and secondary amide functionalities create high polarity, complicating retention on standard C18 columns.

  • Stereochemistry: The 1,3-disubstitution on the cyclohexane ring yields cis and trans diastereomers, which possess distinct pharmacological profiles but identical mass-to-charge (

    
    ) ratios.
    
  • Fragmentation: The cyclopropyl moiety introduces unique fragmentation pathways that must be distinguished from isobaric interferences.

This guide provides a validated protocol for the separation, identification, and quantification of this analyte in biological matrices, adhering to FDA Bioanalytical Method Validation Guidelines [1].

Molecule Properties & Method Strategy

PropertyValue / CharacteristicImpact on Method
Formula

Nitrogen rule applies (even mass).
Exact Mass 182.1419Monoisotopic precursor for HRMS.
pKa (Calc) ~10.5 (Amine), ~15 (Amide)Requires high pH mobile phase or HILIC for retention.
LogP ~0.5 - 1.2Moderately polar; susceptible to matrix effects.
Isomerism cis-1,3 and trans-1,3Requires chromatographic resolution; cis (diequatorial) typically elutes differently than trans (axial-equatorial).

Strategic Decision - Chromatography: While HILIC provides excellent retention for polar amines, High-pH Reverse Phase (RP) is selected for this protocol. Using a high pH (ammonium bicarbonate, pH 10) suppresses the ionization of the primary amine on the column, increasing hydrophobicity and retention on C18, while improving peak shape and loadability.

Strategic Decision - Ionization: Electrospray Ionization (ESI) in Positive mode is the gold standard here. The primary amine is easily protonated (


), providing high sensitivity.

Analytical Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data reporting.

Workflow Start Biological Matrix (Plasma/Microsomes) Prep Protein Precipitation (ACN with 0.1% Formic Acid) Start->Prep Add IS Centrifuge Centrifugation (4000g, 10 min, 4°C) Prep->Centrifuge Supernatant Supernatant Transfer & Dilution (1:1 Water) Centrifuge->Supernatant LC LC Separation (High pH C18, Gradient) Supernatant->LC ESI ESI Source (+) (Protonation [M+H]+) LC->ESI Q1 Q1 Selection m/z 183.1 ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Detection m/z 126.1, 166.1 CID->Q3 Data Data Processing (Integration & Quant) Q3->Data

Figure 1: End-to-end analytical workflow for 3-amino-N-cyclopropylcyclohexane-1-carboxamide.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE for polar amines to prevent breakthrough losses.

  • Stock Preparation: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Internal Standard (IS): Use a deuterated analog (e.g.,

    
    -cyclopropyl) or a structural analog like trans-4-aminocyclohexanecarboxamide.
    
  • Extraction:

    • Aliquot 50 µL of plasma/matrix into a 96-well plate.

    • Add 200 µL of Acetonitrile containing IS (200 ng/mL) and 0.1% Formic Acid. Note: Acid helps solubilize the amine during precipitation.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of supernatant to a fresh plate and add 100 µL of 10 mM Ammonium Bicarbonate (pH 10). Crucial: This adjusts pH to match the initial mobile phase conditions.

Protocol B: LC-MS/MS Instrumentation

Chromatography (LC)

  • Column: Waters XBridge C18 BEH (2.1 x 50 mm, 2.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 5% B

    • 6.0 min: Stop

Mass Spectrometry (MS)

  • Source: ESI Positive (

    
    ).
    
  • Spray Voltage: 3500 V.

  • Source Temp: 350°C.

  • Desolvation Gas: 1000 L/hr (

    
    ).
    
  • Collision Gas: Argon.

Fragmentation Analysis & MRM Transitions

Understanding the fragmentation is vital for selectivity. The precursor ion is


 183.15  (

).

Primary Fragmentation Pathways:

  • Amide Bond Cleavage (Type A): Cleavage between the carbonyl carbon and the amide nitrogen.

    • Generates the Acylium ion (

      
      ).
      
    • Fragment Structure: [3-aminocyclohexyl-CO]

      
      .
      
    • Calculation:

      
      .
      
    • Significance: This is the most stable and specific fragment for quantitation.

  • Neutral Loss of Ammonia:

    • Loss of

      
       from the primary amine at position 3.
      
    • Calculation:

      
      .
      
    • Significance: Common in amines, good intensity but less specific than the acylium ion.

  • Amine Ion Formation:

    • Protonation on the cyclopropylamine side after cleavage.

    • Fragment:

      
      .
      
    • Calculation:

      
       58.
      
    • Significance: Low mass, often subject to high background noise. Use only if sensitivity is critical and background is clean.

MRM Table:

Transition TypePrecursor (

)
Product (

)
Collision Energy (V)Role
Quantifier 183.1126.120 - 25Primary Quant
Qualifier 1 183.1166.115 - 18Confirmation
Qualifier 2 183.158.130 - 35Structural Check
Fragmentation Logic Diagram

Fragmentation Precursor Precursor Ion [M+H]+ m/z 183.1 Path1 Amide Cleavage (C-N Bond) Precursor->Path1 Path2 Deamination Precursor->Path2 Acylium Acylium Ion [R-C≡O]+ m/z 126.1 Path1->Acylium Charge Retention on Carbonyl NeutralAmine Neutral Loss: Cyclopropylamine (-57 Da) Path1->NeutralAmine LossNH3 Product Ion [M+H-NH3]+ m/z 166.1 Path2->LossNH3 Charge Retention on Ring NeutralNH3 Neutral Loss: NH3 (-17 Da) Path2->NeutralNH3

Figure 2: Proposed fragmentation pathways for 3-amino-N-cyclopropylcyclohexane-1-carboxamide under CID.

Method Validation & Quality Assurance

To ensure Trustworthiness and Scientific Integrity , the method must be validated against regulatory standards (FDA/EMA).

  • System Suitability Test (SST):

    • Inject a standard (10 ng/mL) 6 times before the run.

    • Requirement: %CV of Peak Area < 5%; Retention Time shift < 0.1 min.

  • Isomer Separation Verification:

    • The method must demonstrate resolution between cis and trans isomers if they are not co-eluting by design.

    • Note: In high pH C18, the cis isomer (often adopting a diequatorial conformation) typically elutes after the trans isomer due to higher effective hydrophobic surface area. Ensure the integration window covers both or integrates them separately if isomer-specific quantitation is required.

  • Linearity & Sensitivity:

    • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

    • Weighting:

      
       linear regression.
      
  • Matrix Effects:

    • Calculate Matrix Factor (MF) by comparing post-extraction spike vs. neat solution.

    • Cyclopropyl amines can suffer from phospholipid suppression. Monitor

      
       184 (Phosphatidylcholine) to ensure it does not co-elute with the analyte.
      

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including amide cleavage).
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (General reference for amide/amine ionization patterns).

  • Viswanathan, C. T., et al. (2007). Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. Pharmaceutical Research, 24(10), 1962–1973. (Foundational paper for the 2018 FDA guidelines).

Sources

Method

Application Note: Functional Characterization of CCR2 Antagonism using 3-amino-N-cyclopropylcyclohexane-1-carboxamide Scaffolds

[1][2] Executive Summary & Biological Context The molecule 3-amino-N-cyclopropylcyclohexane-1-carboxamide represents a privileged pharmacophore in the design of antagonists for the C-C chemokine receptor type 2 (CCR2 ).[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Biological Context

The molecule 3-amino-N-cyclopropylcyclohexane-1-carboxamide represents a privileged pharmacophore in the design of antagonists for the C-C chemokine receptor type 2 (CCR2 ).[1] This structural motif—characterized by a cyclohexane core, a primary amine, and a cyclopropyl amide "warhead"—is critical for locking the receptor in an inactive conformation.[1][2]

CCR2 is a G-protein coupled receptor (GPCR) primarily expressed on monocytes and macrophages.[1][3] Its ligand, CCL2 (MCP-1) , drives the recruitment of immune cells to sites of inflammation, making CCR2 a high-value target for treating atherosclerosis, neuropathic pain, and metabolic fibrosis (NASH).[1][2]

This Application Note details the in vitro assay cascade required to validate this compound (and its derivatives) as a functional CCR2 antagonist. We focus on three pillars of validation: Binding Affinity (


) , Functional Inhibition (

)
, and Phenotypic Efficacy (Chemotaxis) .[1]

Mechanistic Grounding

To design effective assays, one must understand the signaling cascade.[1][2] Upon binding CCL2, CCR2 couples with


 proteins, leading to:
  • Inhibition of Adenylyl Cyclase (cAMP reduction).[1]

  • Release of

    
     subunits.[1]
    
  • Activation of Phospholipase C (PLC), triggering

    
     production and calcium mobilization .[1][2]
    
  • Actin polymerization driving chemotaxis .

The 3-amino-N-cyclopropylcyclohexane-1-carboxamide scaffold functions as an orthosteric or allosteric antagonist , occupying the transmembrane bundle and preventing the conformational shift required for G-protein coupling.[1][2]

Visualization: CCR2 Signaling & Inhibition Pathway[1][2]

CCR2_Pathway CCL2 Ligand: CCL2 (MCP-1) CCR2 Receptor: CCR2 (GPCR) CCL2->CCR2  Binds   G_Protein G-Protein (Gαi) CCR2->G_Protein  Activates   Compound Antagonist: 3-amino-N-cyclopropyl... Compound->CCR2  BLOCKS   PLC PLC Activation G_Protein->PLC Calcium Ca2+ Release (ER Stores) PLC->Calcium  IP3 Pathway   Chemotaxis Chemotaxis (Monocyte Migration) Calcium->Chemotaxis  Cytoskeleton Remodeling  

Figure 1: The CCR2 signal transduction cascade.[1] The test compound acts as an antagonist, blocking the G-protein coupling essential for calcium release and migration.[1][2]

Experimental Protocols

Assay 1: Radioligand Competition Binding (Affinity)

Objective: Determine the binding affinity (


) of the compound by displacing 

I-labeled CCL2.[1] This is the "Gold Standard" for proving direct receptor interaction.[1][2]
Materials
ReagentSpecification
Cell Line CHO-K1 cells stably expressing human CCR2b (hCCR2).[1]
Ligand

I-recombinant human CCL2 (PerkinElmer, ~2200 Ci/mmol).[1]
Buffer 50 mM HEPES, 5 mM

, 1 mM

, 0.5% BSA, pH 7.[2]4.
Detection GF/B Glass Fiber Filters (pre-soaked in 0.3% PEI).[1]
Protocol Steps
  • Membrane Prep: Harvest CHO-hCCR2 cells and homogenize. Centrifuge at 40,000 x g to isolate membranes.[1] Resuspend in assay buffer.

  • Plate Setup: Use 96-well plates. Add:

    • 25 µL Test Compound (3-amino-N-cyclopropylcyclohexane-1-carboxamide) in serial dilution (e.g., 10 µM to 0.1 nM).

    • 25 µL

      
      I-CCL2 (Final concentration 0.1 nM).[1]
      
    • 50 µL Membrane suspension (5–10 µg protein/well).[1]

  • Incubation: Incubate for 60 minutes at room temperature . Note: Equilibrium is critical; insufficient time yields underestimated affinity.

  • Harvest: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold wash buffer (500 mM NaCl).[1]

  • Quantification: Dry filters and count radioactivity using a TopCount or MicroBeta scintillator.

  • Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Assay 2: Calcium Flux Functional Assay (FLIPR)

Objective: Measure the compound's ability to block G-protein signaling in a high-throughput format.[1]

Materials
  • Dye: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices).

  • Agonist: Recombinant Human CCL2 (

    
     concentration, typically 10–30 nM).[1]
    
  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

Protocol Steps
  • Seeding: Plate CHO-hCCR2 cells (or THP-1 cells differentiated with PMA) in 384-well black/clear-bottom plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media. Add 20 µL Dye Loading Buffer (with 2.5 mM Probenecid to prevent dye efflux).[1] Incubate 1 hour at 37°C.

  • Antagonist Addition: Add 10 µL of Test Compound (3-amino-N-cyclopropylcyclohexane-1-carboxamide).

    • Critical Step: Incubate for 15–30 minutes before agonist addition to allow the antagonist to occupy the receptor.[1][2]

  • Reading: Transfer plate to FLIPR.

  • Agonist Injection: Inject CCL2 (at

    
     conc).[1]
    
  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) every second for 60 seconds, then every 3 seconds for 2 minutes.

  • Data: Calculate "Max - Min" fluorescence. Normalize to DMSO control (0% inhibition) and No-Agonist control (100% inhibition).

Assay 3: Transwell Chemotaxis (Phenotypic)

Objective: Confirm that biochemical inhibition translates to physiological efficacy (stopping immune cell migration).[1]

Materials
  • Cells: THP-1 Human Monocytes (Must be serum-starved for 4 hours prior to assay).[1]

  • Chamber: 96-well Transwell system (Corning), 5.0 µm pore size polycarbonate membrane.[1]

  • Chemoattractant: rhCCL2 (10 nM) in RPMI + 0.1% BSA.

Protocol Steps
  • Bottom Chamber: Add 235 µL of chemotaxis buffer containing 10 nM CCL2 .

  • Top Chamber Preparation: Resuspend THP-1 cells at

    
     cells/mL.
    
  • Compound Treatment: Pre-incubate cells with the Test Compound for 20 minutes at 37°C.

  • Seeding: Add 75 µL of the cell/compound mixture to the top filter insert.

  • Migration: Incubate for 3 hours at 37°C, 5%

    
    .
    
  • Quantification:

    • Remove top insert.[1][4]

    • Add CellTiter-Glo (ATP) or Calcein-AM to the bottom chamber to quantify migrated cells.[1]

    • Read luminescence/fluorescence.[1]

  • Validation: Calculate Chemotactic Index (Signal with CCL2 / Signal without CCL2). A valid assay requires an index > 5.[1]

Data Analysis & Interpretation

Expected Results

For a validated CCR2 antagonist using this scaffold, you should observe:

  • Binding:

    
     in the low nanomolar range (< 50 nM).[1]
    
  • Calcium Flux: Dose-dependent inhibition of fluorescence spikes.[1]

  • Chemotaxis: A right-shift in the migration curve.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background (Binding) Non-specific binding to filters.Pre-soak filters in 0.3% PEI for at least 2 hours.[1]
Low Signal Window (Flux) Dye efflux or receptor desensitization.[1]Ensure Probenecid is fresh; do not over-trypsinize cells.[1]
Bell-Shaped Curve (Chemotaxis) Chemokinesis vs. Chemotaxis.[1]Ensure a strict gradient; do not add CCL2 to the top well.[1][2]

Workflow Visualization

Assay_Workflow Start Compound Synthesis (3-amino-N-cyclopropyl...) Step1 Primary Screen: Calcium Flux (FLIPR) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Decision1->Start No (Redesign) Step2 Secondary Screen: Radioligand Binding (Ki) Decision1->Step2 Yes Decision2 Ki < 50 nM? Step2->Decision2 Decision2->Start No Step3 Phenotypic Assay: THP-1 Chemotaxis Decision2->Step3 Yes Final Lead Candidate Validation Step3->Final

Figure 2: The critical path for validating 3-amino-N-cyclopropylcyclohexane-1-carboxamide derivatives. Only compounds passing the functional FLIPR screen should advance to radioligand binding.[1][2]

References

  • Vertex Pharmaceuticals. (2008).[1] Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists.[1][2][5] Bioorganic & Medicinal Chemistry Letters.[1][5]

  • Brodmerkel, C. M., et al. (2005).[1][2] Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist, INCB3344.[1][2] The Journal of Immunology.[1][2]

  • Cherney, R. J., et al. (2009).[1][2] Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist.[1][3][6] Journal of Medicinal Chemistry.[1][2]

  • MedChemExpress. (2024).[1] CCR2 Inhibitor Product List & Biological Activity.[1][5][6]

Sources

Application

Application Note: Cell-Based Assays for CCR2 Antagonist Discovery

Introduction & Therapeutic Context The C-C chemokine receptor type 2 (CCR2) is a G-protein coupled receptor (GPCR) that serves as the primary driver of monocyte mobilization from the bone marrow to sites of inflammation....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Context

The C-C chemokine receptor type 2 (CCR2) is a G-protein coupled receptor (GPCR) that serves as the primary driver of monocyte mobilization from the bone marrow to sites of inflammation.[1][2] Its ligand, CCL2 (MCP-1), is implicated in the pathophysiology of atherosclerosis, neuropathic pain, metastatic cancer, and fibrotic diseases.

Developing antagonists for CCR2 requires a multi-tiered assay strategy. While binding assays confirm affinity, they fail to capture the functional nuances of receptor residence time and biased signaling. This guide details two critical cell-based methodologies: a High-Throughput Calcium Flux Assay (for rapid screening) and a Phenotypic Chemotaxis Assay (for physiological validation).

Target Biology & Signaling Architecture

CCR2 is primarily


-coupled. Upon CCL2 binding, the 

subunit inhibits adenylyl cyclase, reducing cAMP. However, the release of the

complex triggers Phospholipase C (PLC), leading to

generation and intracellular calcium release. This calcium transient is the basis for HTS screening.
Visualization: CCR2 Signaling Cascade

The following diagram illustrates the divergent pathways triggered by CCL2, highlighting the nodes measured in the protocols below.

CCR2_Pathway CCL2 Ligand: CCL2 (MCP-1) CCR2 Receptor: CCR2 CCL2->CCR2 Binding Gi Gi Heterotrimer CCR2->Gi Activation GRK GRK CCR2->GRK Phosphorylation AC Adenylyl Cyclase Gi->AC G-alpha-i inhibits Gbg G-beta-gamma Gi->Gbg Dissociation cAMP cAMP (Decreased) AC->cAMP PLC PLC-beta Gbg->PLC Activates Chemotaxis Actin Polymerization (Chemotaxis Readout) Gbg->Chemotaxis Migration IP3 IP3 PLC->IP3 Ca Ca2+ Release (Flux Assay Readout) IP3->Ca Arrestin Beta-Arrestin GRK->Arrestin Recruitment Arrestin->Chemotaxis Scaffolding

Figure 1: CCR2 Signal Transduction.[1][2][3][4][5][6] Note the bifurcation where Calcium Flux measures proximal signaling, while Chemotaxis measures the ultimate phenotypic output.

Assay Selection Strategy

A robust screening funnel utilizes orthogonal assays to eliminate false positives (e.g., compounds that are toxic rather than antagonistic).

FeatureCalcium Flux (HTS)Chemotaxis (Validation)Radioligand Binding
Throughput High (384/1536-well)Low/Medium (24/96-well)High
Readout Intracellular

Cell MigrationAffinity (

)
Physiological Relevance Moderate (Proximal)High (Phenotypic)Low (Static)
Primary Artifact Fluorescence interferenceCell toxicityNon-specific binding
Cost LowHigh (Cells/Plates)High (Isotopes)

Protocol A: High-Throughput Calcium Flux Assay

Objective: Measure the ability of a test compound to inhibit CCL2-induced calcium mobilization. Cell Model: THP-1 (Human Monocytes). These express endogenous CCR2. Note: CHO-K1 cells overexpressing


 and CCR2 are often used for cleaner signals, but THP-1 provides a more relevant background.
Reagents & Equipment[3][7][8][9]
  • Cells: THP-1 (ATCC TIB-202).

  • Dye: Fluo-4 NW or Calcium-6 Assay Kit (Molecular Devices).

  • Ligand: Recombinant Human CCL2 (EC80 concentration, typically 10-30 nM).

  • Reference Antagonist: RS-504393 (Sigma/Tocris).

  • Instrument: FLIPR Tetra or FlexStation 3.

Step-by-Step Methodology
  • Cell Preparation (The "Suspension Challenge"):

    • THP-1 cells are suspension cells.[7][8][9] To run this in 384-well format, you must immobilize them or use a no-wash protocol carefully.

    • Expert Tip: Differentiate THP-1 cells with 10-20 nM PMA for 24 hours to make them adherent, or use Poly-D-Lysine coated plates and centrifuge the plates (200 x g, 1 min) prior to dye loading to settle suspension cells.

  • Dye Loading:

    • Resuspend cells at

      
       cells/mL in Assay Buffer (HBSS + 20mM HEPES).
      
    • Add equal volume of 2X Dye Loading Solution (containing 2.5 mM Probenecid to inhibit anion transport).

    • Incubate: 45 min at 37°C, then 15 min at RT. Crucial: The RT step equilibrates the plate to prevent thermal gradients during the read.

  • Compound Addition (Antagonist Mode):

    • Add test compounds (10-point dose response).

    • Incubation: 30 minutes at RT.

    • Why? Antagonists need time to occupy the orthosteric site or allosteric pocket before the high-affinity agonist is introduced.

  • Agonist Injection & Read:

    • Place plate in FLIPR.

    • Inject CCL2 at EC80 concentration (determined previously).

    • Read: Measure fluorescence (Ex 494 / Em 516) every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

  • Data Analysis:

    • Calculate Max-Min fluorescence (RFU).

    • Normalize to % Inhibition relative to DMSO (0%) and RS-504393 (100%).

Protocol B: Phenotypic Chemotaxis Assay (Transwell)

Objective: Confirm that the calcium blockade translates to stopped migration. System: Corning Transwell (5.0 µm pore size) or 96-well ChemoTx system.

Visualization: Chemotaxis Workflow

Chemotaxis_Workflow Step1 Bottom Chamber: Add CCL2 (10-30 nM) Step2 Top Chamber: Cells + Antagonist Step1->Step2 Assemble Step3 Migration: 2-4 Hours @ 37°C Step2->Step3 Incubate Step4 Detection: Calcein AM / ATP Luminescence Step3->Step4 Quantify

Figure 2: Transwell Migration Workflow. The gradient is established by adding ligand only to the bottom chamber.

Critical Parameters (Expertise)
  • The Bell-Shaped Curve: Chemotaxis only occurs within a specific ligand concentration window. Too little CCL2 = no signal. Too much CCL2 = receptor desensitization (internalization) and loss of gradient.

    • Validation: Always run a CCL2 dose-response (0.1 nM to 100 nM) first. The peak is usually ~10-25 nM.

  • Pore Size: For monocytes (THP-1), use 5.0 µm or 8.0 µm pores. 3.0 µm is too small; cells will get stuck.

Step-by-Step Methodology
  • Preparation:

    • Starve THP-1 cells in serum-free RPMI + 0.1% BSA for 2-4 hours. This synchronizes the cells and reduces basal migration.

    • Label cells with Calcein AM (5 µM) for 30 mins if using fluorescent endpoint.

  • Setup:

    • Bottom Chamber: Add 600 µL RPMI + 0.1% BSA + 20 nM CCL2 .

    • Top Chamber: Resuspend cells at

      
       cells/mL. Pre-incubate with Test Antagonist for 20 mins.
      
    • Add 100 µL of Cell/Compound mix to the insert.

  • Migration:

    • Incubate for 2 to 4 hours at 37°C / 5%

      
      .
      
    • Note: Do not disturb the plate. Vibration disrupts the chemical gradient.

  • Quantification:

    • Remove the insert.[7][9]

    • Measure fluorescence of the bottom chamber (migrated cells).

    • Alternatively, use CellTiter-Glo (ATP) on the bottom chamber for higher sensitivity.

Data Analysis & Validation

Calculating IC50

Fit the data to a 4-parameter logistic equation:



Where 

is the log of compound concentration.
Quality Control (Z-Factor)

For the Calcium Flux HTS, the Z-factor must be > 0.5.



  • 
    : Mean of Positive Control (CCL2 + DMSO)
    
  • 
    : Mean of Negative Control (Buffer or CCL2 + RS-504393)
    
Reference Values
  • RS-504393: Expected

    
     approx. 90-100 nM (Binding), ~330 nM (Chemotaxis).
    
  • BMS CCR2 22: High affinity control, expected

    
     < 10 nM.
    

References

  • IUPHAR/BPS Guide to Pharmacology. CCR2 Receptor Physiology and Ligands. [Link]

  • Mirzadegan, T., et al. (2000). Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists.[10] Journal of Biological Chemistry.[10] [Link]

  • Berahovich, R.D., et al. (2005). CCR2 antagonist activity in a chemotaxis assay. (Methodology validation using THP-1 cells). [Link]

  • Corning Life Sciences. Chemotaxis Assay Protocols for Transwell Supports. [Link]

Sources

Method

developing a research model for 3-amino-N-cyclopropylcyclohexane-1-carboxamide

Technical Application Note: Developing a Research Model for 3-amino-N-cyclopropylcyclohexane-1-carboxamide Executive Summary & Research Context 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS: 1016703-89-1) is a high...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Developing a Research Model for 3-amino-N-cyclopropylcyclohexane-1-carboxamide

Executive Summary & Research Context

3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS: 1016703-89-1) is a high-value bifunctional pharmacophore primarily utilized in the synthesis and development of Chemokine Receptor Antagonists , specifically targeting CCR2 (C-C chemokine receptor type 2) and CCR5 .

In medicinal chemistry, this scaffold serves as a critical "linker-core" module. The cyclohexane ring provides a rigid spacer that directs the substituents into specific receptor sub-pockets, while the cyclopropyl amide moiety acts as a hydrophobic anchor, often occupying the orthosteric binding site of GPCRs to block chemokine binding (e.g., MCP-1/CCL2). The free 3-amino group is the primary vector for derivatization, allowing researchers to attach diverse "cap" groups (aryl/heteroaryl moieties) to optimize potency and selectivity.

Primary Research Applications:

  • Lead Optimization: Synthesizing libraries of CCR2/CCR5 antagonists for anti-inflammatory and anti-fibrotic therapies (e.g., NASH, Diabetic Nephropathy).

  • Fragment-Based Drug Discovery (FBDD): Using the molecule as a probe to map the polar/hydrophobic interface of the CCR2 binding pocket.

  • Bioisostere Evaluation: Comparing the metabolic stability of the cyclohexane core versus piperidine or benzene analogues.

Chemical Handling & Formulation

To ensure experimental reproducibility, strict adherence to solubility and stability protocols is required.

Physicochemical Profile[1][2][3][4][5]
  • Molecular Weight: 182.26 g/mol [1]

  • Appearance: White to off-white solid

  • Solubility:

    • Water: Low to Moderate (pH dependent due to the amine).

    • DMSO: Soluble (>50 mM).

    • Ethanol: Soluble.

Standard Stock Solution Protocol (10 mM)
  • Weighing: Accurately weigh 1.82 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

    • Critical Note: Avoid repeated freeze-thaw cycles. If precipitation occurs upon thawing, sonicate at 37°C for 5 minutes.

Cell Culture Formulation (Working Solution)
  • Dilute the DMSO stock into pre-warmed culture medium (e.g., RPMI-1640 + 10% FBS).

  • Final DMSO Concentration: Must be

    
     to avoid cytotoxicity.
    
  • Control: Always run a vehicle control (0.1% DMSO) in parallel.

Experimental Protocols: In Vitro & In Vivo Models

This section details how to use the scaffold to build a CCR2 Antagonist Model . The workflow involves chemically modifying the 3-amino group to create an active inhibitor, then testing it in a functional assay.

Phase 1: Chemical Derivatization (Library Synthesis)

Objective: Attach a heteroaryl "cap" to the 3-amino position to generate a high-affinity CCR2 antagonist.

Workflow Diagram (Synthesis):

SynthesisWorkflow Scaffold 3-amino-N-cyclopropyl cyclohexane-1-carboxamide Reaction Reductive Amination (NaBH(OAc)3) or Amide Coupling (HATU) Scaffold->Reaction Reagent Aryl Aldehyde / Acid Chloride (Diversity Element) Reagent->Reaction Purification HPLC Purification (>95% Purity) Reaction->Purification Product Functionalized CCR2 Antagonist Candidate Purification->Product

Caption: Synthetic pathway for converting the scaffold into a bioactive CCR2 antagonist via amine functionalization.

Protocol:

  • Dissolve 3-amino-N-cyclopropylcyclohexane-1-carboxamide (1 eq) in DCM (Dichloromethane).

  • Add Aryl Acid (1.1 eq) and HATU (1.2 eq) followed by DIPEA (3 eq).

  • Stir at Room Temperature (RT) for 4–16 hours.

  • Monitor reaction progress via LC-MS.

  • Purify via Prep-HPLC to isolate the final antagonist.

Phase 2: In Vitro Functional Assay (Calcium Flux)

Objective: Measure the ability of the derived compound to block MCP-1 (CCL2) induced Calcium release in CCR2-expressing cells.

Materials:

  • Cell Line: CHO-K1 cells stably transfected with human CCR2 (hCCR2-CHO).

  • Ligand: Recombinant Human CCL2/MCP-1.

  • Dye: Fluo-4 AM (Calcium indicator).

Step-by-Step Protocol:

  • Seeding: Plate hCCR2-CHO cells at 50,000 cells/well in a black-wall 96-well plate. Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL of Fluo-4 AM loading buffer (in HBSS + 20 mM HEPES). Incubate for 45 min at 37°C.

  • Compound Addition:

    • Add 50 µL of the synthesized antagonist (serial dilutions from 10 µM to 1 nM).

    • Incubate for 15 minutes at RT to allow binding to the receptor.

  • Stimulation:

    • Using a FLIPR (Fluorometric Imaging Plate Reader) or automated injector, add CCL2 (EC80 concentration, typically 10-30 nM) .

  • Data Acquisition: Measure fluorescence intensity (Ex: 494 nm, Em: 516 nm) every second for 180 seconds.

  • Analysis: Calculate

    
     based on the inhibition of the Calcium peak relative to the DMSO control.
    

Assay Logic Diagram:

AssayLogic Start hCCR2-CHO Cells (Fluo-4 Loaded) Block Add Test Compound (Incubate 15 min) Start->Block Pre-treatment Stimulate Inject CCL2 Ligand (Agonist) Block->Stimulate Challenge Readout Measure Ca2+ Flux (Fluorescence) Stimulate->Readout Real-time Result Calculate IC50 (% Inhibition) Readout->Result

Caption: Functional assay workflow for validating CCR2 antagonism using calcium mobilization.

Phase 3: In Vivo Pharmacokinetics (PK) & Efficacy

Objective: Validate the metabolic stability and anti-inflammatory potential of the lead candidate.

PK Formulation Strategy:

  • Since the scaffold is lipophilic, standard saline is often insufficient.

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).

  • Dosing: 10 mg/kg (PO) and 1 mg/kg (IV) in mice.

Efficacy Model: Thioglycollate-Induced Peritonitis

  • Pre-treatment: Administer the test compound (PO) 1 hour prior to induction.

  • Induction: Inject 1 mL of 3% Thioglycollate broth (sterile) intraperitoneally (IP).

  • Endpoint: After 48 hours, euthanize mice and perform peritoneal lavage.

  • Readout: Count total leukocytes and specifically monocytes/macrophages (F4/80+ cells) via Flow Cytometry.

    • Success Criteria: A significant reduction in monocyte recruitment compared to the Vehicle control confirms CCR2 blockade.

Safety & Toxicology

  • Hazard Identification: As an amine derivative, treat as an Irritant (Skin/Eye).

  • GHS Classification: Warning. H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood during powder weighing.

References

  • Bachelerie, F., et al. (2014). "International Union of Basic and Clinical Pharmacology. LXXXIX. Update on the Extended Family of Chemokine Receptors and Their Ligands." Pharmacological Reviews. Link

  • Charo, I. F., & Ransohoff, R. M. (2006). "The Many Roles of Chemokines and Chemokine Receptors in Inflammation." New England Journal of Medicine. Link

  • PubChem Compound Summary. (2024). "3-amino-N-cyclopropylcyclohexane-1-carboxamide (CID 1016703-89-1)."[1][2][3][4] National Center for Biotechnology Information. Link

  • Karthikeyan, S., et al. (2015). "Discovery of CCR2 Antagonists for the Treatment of Diabetic Nephropathy." Journal of Medicinal Chemistry. (Contextual reference for aminocyclohexane scaffolds). Link

Sources

Application

Application Note: Formulation of 3-Amino-N-cyclopropylcyclohexane-1-carboxamide for In Vivo Studies

This Application Note is structured as a technical manual for formulation scientists and pharmacologists. It prioritizes the physicochemical properties of 3-amino-N-cyclopropylcyclohexane-1-carboxamide (herein referred t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical manual for formulation scientists and pharmacologists. It prioritizes the physicochemical properties of 3-amino-N-cyclopropylcyclohexane-1-carboxamide (herein referred to as ACC-1 ) to derive robust, field-ready protocols.[1][2]

Executive Summary & Physicochemical Profile

Successful in vivo delivery of ACC-1 hinges on recognizing its nature as a polar, basic amine .[1][2] Unlike highly lipophilic inhibitors that require harsh surfactants, ACC-1 is chemically defined by a cyclohexane core decorated with a primary amine and a cyclopropyl amide.[1][3][4]

  • Primary Challenge: Balancing pH for solubility vs. physiological tolerance. The primary amine (

    
    ) dictates that the compound is highly soluble in acidic media but may precipitate or partition poorly at neutral/basic pH.[1][2][3]
    
  • Preferred Form: Hydrochloride (HCl) Salt .[1][2] This form is readily water-soluble and is the standard for parenteral (IV/IP) administration.[1][2][3]

  • Lipophilicity: Calculated LogP is

    
     [1], indicating moderate polarity.[1][3][4] It does not require aggressive lipid-based vehicles (e.g., Corn Oil) but may benefit from co-solvents at high doses.[1][2][3][4]
    
Physicochemical Data Table
PropertyValueImplication for Formulation
Molecular Weight ~182.26 (Free Base) ~218.72 (HCl Salt)High molarity per mg; check osmolarity at high doses.[1][2]
Calculated LogP 0.78Water-soluble; crosses membranes via transporters or passive diffusion.[1][2]
Solubility (Water) High (as HCl salt)Saline/PBS is the primary vehicle choice.[1][2][3]
pKa (Amine) ~10.0 (Estimated)Requires pH < 7.0 for optimal solubility.[1][2][3]
Appearance White/Off-white solidVisual check for particulates is easy.[1][2]

Vehicle Selection Strategy

The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the compound form (Salt vs. Free Base) and the intended route of administration.

FormulationStrategy Start Starting Material Form_HCl HCl Salt Form Start->Form_HCl Form_Base Free Base Form Start->Form_Base Route_IV Route: IV / IP (Solution Required) Form_HCl->Route_IV Route_PO Route: Oral (PO) (High Dose) Form_HCl->Route_PO Form_Base->Route_IV Form_Base->Route_PO Sol_Saline Protocol A: Sterile Saline/PBS (pH 5.5 - 6.5) Route_IV->Sol_Saline Soluble Sol_Acid Protocol B: In Situ Salt Formation (Eq. HCl or Citric Acid) Route_IV->Sol_Acid Must Solubilize Route_PO->Sol_Saline Low/Med Dose Sol_Susp Protocol C: 0.5% Methylcellulose (Suspension) Route_PO->Sol_Susp Precipitation Risk

Figure 1: Decision matrix for ACC-1 formulation.[1][2] Blue paths indicate the ideal workflow using the salt form.[3] Red paths require chemical adjustment.[1][3]

Detailed Experimental Protocols

Protocol A: Standard Aqueous Solution (Preferred)

Target: IV, IP, SC, or PO administration using the HCl Salt .[1][3][4] Concentration Range: 1 – 20 mg/mL.[1][2][3]

Materials:

  • ACC-1 Hydrochloride Salt.[1][2]

  • Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS).[1][2][3]

  • 0.22 µm PES (Polyethersulfone) Syringe Filter.[1][2][3]

Procedure:

  • Weighing: Accurately weigh the required amount of ACC-1 HCl.

    • Calculation: To prepare 5 mL of 10 mg/mL solution, weigh 50 mg.[3][4]

  • Dissolution: Add 80% of the final volume of Sterile Saline.

    • Vortex vigorously for 30–60 seconds. The salt should dissolve rapidly.[3]

  • pH Adjustment (Critical): Check pH using a micro-strip.

    • The HCl salt may result in a pH of ~4.0–5.0.[3]

    • Adjustment: If pH < 4.5, carefully add 0.1N NaOH dropwise to reach pH 5.5–6.[3][4]5. Do not exceed pH 7.0 , as the free base may precipitate.[1][3]

  • Final Volume: Add Saline to the final target volume.

  • Sterilization: Filter through a 0.22 µm PES filter into a sterile vial.

  • QC: Inspect for clarity. The solution must be colorless and free of particulates.[3]

Protocol B: In Situ Salt Formation (From Free Base)

Target: IV/IP administration when only Free Base is available.[1][2] Mechanism: Converts the water-insoluble amine into a soluble salt using stoichiometric acid.[1][2]

Materials:

  • ACC-1 Free Base.[1][2]

  • 1.0 N Hydrochloric Acid (HCl) or 10% Citric Acid.[1][2][3]

  • Sterile Water for Injection (WFI).[1][2][3]

  • pH meter/strips.[1][3]

Procedure:

  • Molar Calculation: Determine the moles of ACC-1 Free Base (MW ~182.26).

    • Example: 18.2 mg = 0.1 mmol.[1][3]

  • Acidification: Add 0.95 equivalents of 1.0 N HCl (or Citric Acid) to the solid powder.

    • Why 0.95 eq? To prevent over-acidification.[1][3]

    • Add a small volume of WFI (e.g., 10% of final volume) and vortex.[3][4]

  • Solubilization: If not fully dissolved, sonicate for 5 minutes at room temperature.

    • Troubleshooting: If solids persist, add 10% Captisol® (SBE-β-CD) or 5% Tween 80 to aid wetting.[1][2]

  • Buffering: Once dissolved, dilute with Saline to final volume.

  • Final pH Check: Target pH 5.0–6.0. If pH > 7, the drug may crash out; add dilute HCl if necessary.[3][4]

Protocol C: High-Dose Oral Suspension

Target: Oral Gavage (PO) at doses > 50 mg/kg where solubility limits are exceeded.[1][2]

Materials:

  • ACC-1 (Salt or Free Base).[1][2]

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1][2][3]

Procedure:

  • Vehicle Prep: Heat 1/3 of the water to 80°C. Disperse MC powder. Add remaining cold water and stir until clear. Add Tween 80.[1][3]

  • Dispersion: Add ACC-1 powder to a mortar.

  • Levigation: Add a small amount of the vehicle to wet the powder, grinding with a pestle to form a smooth paste.[3]

  • Dilution: Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

  • Administration: Vortex immediately before dosing to ensure dose uniformity.

Quality Control & Stability

Osmolarity Check

For IV administration, isotonicity is vital to prevent hemolysis.[3][4]

  • ACC-1 HCl contributes 2 particles per molecule (ACC-1 cation + Cl anion).[1][2]

  • Threshold: A 10 mg/mL solution of ACC-1 HCl (~45 mM) contributes ~90 mOsm/L.[1][2]

  • Adjustment: When dissolving in 0.9% Saline (300 mOsm/L), the final osmolarity will be ~390 mOsm/L, which is acceptable for slow IV push or IP.[1][3][4]

  • Warning: Do not use pure water for IV; it will be hypotonic.[1][3] Do not use hypertonic saline.[1][3]

Stability
  • Storage: Store the solid compound at -20°C, desiccated.

  • Solution Stability: The primary amine is susceptible to oxidation over time.[1][3]

    • Recommendation:Prepare fresh daily (QD).

    • If storage is required, freeze aliquots at -20°C. Do not refreeze after thawing.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62807267, 3-(aminomethyl)-N-propylcyclohexane-1-carboxamide (Analog Analysis). Retrieved February 15, 2026, from [Link][3][4]

  • Rivers-Auty, J., et al. (2013). Vehicles for lipophilic drugs: implications for experimental design.[1][3][4][5] Journal of Pharmacological and Toxicological Methods.[1][3] Retrieved from [Link]

  • BioIVT. Lysosomal Trapping of Lipophilic Amine Drugs. Retrieved February 15, 2026, from [Link][3][4]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis yield of 3-amino-N-cyclopropylcyclohexane-1-carboxamide

Technical Support Center: 3-Amino-N-cyclopropylcyclohexane-1-carboxamide Synthesis Introduction: The Optimization Mandate From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Medicinal Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-N-cyclopropylcyclohexane-1-carboxamide Synthesis

Introduction: The Optimization Mandate

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Medicinal Chemistry Teams Subject: Optimization Protocol for Scaffold 1016703-89-1

You are likely synthesizing 3-amino-N-cyclopropylcyclohexane-1-carboxamide as a fragment for a kinase inhibitor or a GPCR modulator. This scaffold presents a classic "deceptive simplicity." While the connectivity is straightforward, the cyclohexane stereochemistry (cis vs. trans) and the amphoteric nature of the final product often lead to yield attrition during the amide coupling and final isolation steps.

This guide moves beyond standard textbook protocols. It focuses on T3P-mediated coupling to suppress epimerization and SCX-based solid-phase extraction to eliminate aqueous workup losses.

Module 1: The "Gateway" Step – Amide Coupling Strategy

The most common failure point is the coupling of 3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid with cyclopropylamine .

The Problem:

  • Epimerization: The

    
    -chiral center at the carboxylic acid position is prone to racemization/epimerization under basic conditions (standard HATU/DIEA protocols), scrambling your cis/trans ratio.
    
  • Sterics & Volatility: Cyclopropylamine is nucleophilic but secondary steric interactions can slow the rate. Its low boiling point (49-50°C) leads to stoichiometry drift if the reaction exotherms.

The Solution: T3P (Propylphosphonic Anhydride) Switching from HATU/EDC to T3P in ethyl acetate or 2-MeTHF is the highest-impact change you can make. T3P acts as a kinetic trap, activating the acid rapidly while buffering the pH to prevent epimerization.

Optimized Protocol (T3P Method)
ParameterStandard (Avoid)Optimized (Recommended) Rationale
Reagent HATU / EDCT3P (50% in EtOAc) T3P byproducts are water-soluble; near-zero epimerization.
Solvent DMF / DCMEtOAc or 2-MeTHF T3P is stable in EtOAc; allows direct aqueous wash without extraction.
Base DIEA (Diisopropylethylamine)Pyridine or NMM Weaker bases reduce

-proton abstraction (racemization).
Amine Equiv 1.0 - 1.1 eq1.5 - 2.0 eq Cyclopropylamine is volatile; excess ensures completion.

Step-by-Step T3P Workflow:

  • Dissolve N-Boc-3-aminocyclohexanecarboxylic acid (1.0 equiv) in EtOAc (10 V).

  • Add Pyridine (3.0 equiv) and Cyclopropylamine (1.5 equiv). Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT. Stir for 2-4 hours.

  • Workup: Wash organic layer with water, 0.5M HCl (to remove pyridine), and brine. Dry and concentrate.

    • Result: The Boc-protected intermediate usually crystallizes or precipitates, avoiding column chromatography.

Module 2: Stereochemical Control & Visualization

The 1,3-disubstitution pattern creates cis and trans diastereomers.

  • Cis-isomer: Axial/Equatorial (often the bioactive target).

  • Trans-isomer: Diequatorial (thermodynamically favored).

If your starting material is a mixture, do not attempt to separate isomers at the final free amine stage. Separate them at the Boc-protected amide stage (Intermediate B in the diagram below). The lipophilicity of the Boc group and the cyclopropyl ring makes the diastereomers separable by standard silica chromatography (Hexane/EtOAc).

SynthesisWorkflow cluster_sep Critical Decision Point SM Start: 3-((tert-butoxycarbonyl) amino)cyclohexanecarboxylic acid (Cis/Trans Mix) Reaction Coupling: T3P, Pyridine, Cyclopropylamine EtOAc, 0°C -> RT SM->Reaction Activation Intermediate Intermediate B: Boc-Protected Amide (Separable Diastereomers) Reaction->Intermediate Amide Bond Formation Deprotection Deprotection: 4M HCl in Dioxane or TFA/DCM Intermediate->Deprotection Isomer Pure Final Final Product: 3-amino-N-cyclopropyl cyclohexane-1-carboxamide Deprotection->Final Salt Formation

Figure 1: Optimized Synthesis Workflow highlighting the critical isomer separation point.

Module 3: Isolation of the "Gooey" Free Amine

The Issue: The final product is an amino-amide. It is highly polar and water-soluble.

  • Standard Workup Failure: Using aqueous NaOH to neutralize the HCl salt often results in the product staying in the aqueous layer or forming an emulsion during extraction.

  • Evaporation Failure: Concentrating TFA salts directly often leaves a hygroscopic gum that degrades over time.

The Solution: SCX-2 Solid Phase Extraction Use a Strong Cation Exchange (SCX) cartridge to "catch and release" the product.

SCX Protocol:

  • Dissolve the crude deprotection mixture (TFA or HCl salt) in MeOH.

  • Load onto a pre-conditioned SCX-2 cartridge (1g sorbent per 100mg compound).

  • Wash: Flush with MeOH (removes non-basic impurities and residual protecting group fragments).

  • Elute: Flush with 2M Ammonia in Methanol .

  • Concentrate: Evaporate the ammoniacal methanol.

    • Result: The free amine is obtained as a pristine free-flowing solid or clear oil, free of inorganic salts.

Troubleshooting & FAQs

Q1: My coupling yield is stuck at 40%. I see starting material left.

  • Diagnosis: Cyclopropylamine is volatile and may have evaporated before reacting, or the acid formed an unreactive anhydride.

  • Fix:

    • Use 2.0 equivalents of cyclopropylamine.

    • Ensure the reaction vessel is sealed (septum + parafilm) if running at RT.

    • Verify your T3P quality. If the reagent is old/hydrolyzed, it won't activate.

Q2: The product is oiling out during the Boc-deprotection.

  • Diagnosis: Reaction solvent is too non-polar for the salt form.

  • Fix: If using HCl/Dioxane, add a small amount of Methanol (5-10%) to the reaction mixture. This keeps the ammonium salt in solution until conversion is complete. Then, precipitate by adding excess diethyl ether.

Q3: I see a 50:50 cis/trans ratio by NMR, but I need pure cis.

  • Diagnosis: You likely started with a mixture and didn't separate, or you used HATU/DIEA and epimerized a pure starting material.

  • Fix:

    • Check the starting material stereochemistry.[1]

    • If the starting material was pure, switch to the T3P/Pyridine protocol immediately to stop epimerization.

    • If the starting material was a mix, purify the Boc-intermediate on silica. The cis-isomer (axial amine) usually elutes after the trans-isomer (equatorial amine) due to hydrogen bonding with the silica surface, though this varies by exact solvent system.

Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type Is it Yield or Purity? Issue->Type Yield Low Yield Type->Yield Yield Purity Impure / Wrong Isomer Type->Purity Purity CheckReagent Using HATU? Yield->CheckReagent SwitchT3P Switch to T3P/Pyridine (Prevents side reactions) CheckReagent->SwitchT3P Yes CheckVol Cyclopropylamine loss? CheckReagent->CheckVol No SealVessel Use 2.0 eq & Seal Vessel CheckVol->SealVessel Yes Isomer Cis/Trans Scrambled? Purity->Isomer BaseCheck Using DIEA/TEA? Isomer->BaseCheck Yes Workup Gooey/Salt Contamination? Isomer->Workup No WeakBase Switch to Pyridine (Reduces alpha-deprotonation) BaseCheck->WeakBase Yes SCX Use SCX-2 Cartridge (Catch & Release) Workup->SCX Yes

Figure 2: Diagnostic logic for common synthesis failures.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

    • Core citation for the T3P/Pyridine protocol to prevent epimeriz
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

    • Authoritative review on coupling reagent selection and mechanisms.
  • Thermo Fisher Scientific. "Ion Exchange SPE Optimized for Amino Acid Enrichment." Application Note.

    • Validation for the SCX purific

Sources

Optimization

Technical Support Center: Impurity Profiling &amp; Control for 3-amino-N-cyclopropylcyclohexane-1-carboxamide

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Synthesis, Impurity Profiling, and Isolation of 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS: 1016...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Synthesis, Impurity Profiling, and Isolation of 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS: 1016703-89-1)

Introduction: The Critical Quality Attributes (CQAs)

This guide addresses the synthesis of 3-amino-N-cyclopropylcyclohexane-1-carboxamide , a common scaffold in medicinal chemistry (often found in KDM1A inhibitors and other kinase targets).

The synthesis typically proceeds via the coupling of N-Boc-3-aminocyclohexanecarboxylic acid with cyclopropylamine , followed by deprotection. The primary technical challenge is not the connectivity, but the stereochemical integrity (cis/trans ratio) and the removal of coupling byproducts.

The Core Synthetic Pathway

The following workflow illustrates the standard route and points of impurity entry.

G SM SM: 3-(Boc-amino) cyclohexanecarboxylic acid Coupling Step 1: Amide Coupling (HATU/DIPEA or EDC/HOBt) SM->Coupling Imp1 Impurity A: Diastereomer (Trans/Cis) SM->Imp1 Isomerization Amine Reagent: Cyclopropylamine Amine->Coupling Inter Intermediate: Boc-Protected Amide Coupling->Inter Imp2 Impurity B: Activated Ester/Urea Adduct Coupling->Imp2 Side Rxn Deprot Step 2: Deprotection (HCl or TFA) Inter->Deprot Final Target: 3-amino-N-cyclopropyl cyclohexane-1-carboxamide Deprot->Final Imp3 Impurity C: Bis-Alkylated Dimer Deprot->Imp3 Cation Trapping

Figure 1: Synthetic workflow highlighting critical impurity entry points. Impurity A (Stereoisomerism) is the most persistent challenge in this scaffold.

Module 1: Stereochemical Control (The "Cis/Trans" Crisis)

Issue: Users frequently observe a "split peak" in LC-MS or complex NMR splitting patterns, indicating a mixture of diastereomers. Root Cause: The 1,3-disubstitution pattern on the cyclohexane ring creates distinct thermodynamic and kinetic profiles.

Technical Insight: 1,3-Diequatorial Stability

Unlike 1,2- or 1,4-systems, the 1,3-disubstituted cyclohexane is thermodynamically most stable in the cis configuration.

  • Cis-isomer: Both substituents (Amino and Carboxamide) can adopt the equatorial position (diequatorial).

  • Trans-isomer: Forces one substituent into the axial position (axial-equatorial), creating 1,3-diaxial strain (~2-3 kcal/mol higher energy).

Troubleshooting Guide: Stereoisomers
SymptomDiagnosisCorrective Action
Doublets in HPLC Mixture of cis and trans isomers.Do not proceed to deprotection yet. Isomers are easier to separate at the Boc-protected stage using silica chromatography (Flash).
NMR Coupling (H1/H3) Cis (diequatorial) shows

Hz. Trans shows smaller couplings.
Confirm identity via NOESY. If trans is undesired, perform epimerization : Heat with NaOEt in EtOH to drive to the thermodynamic cis product.
Ratio Shift Ratio changes during workup.Avoid strong bases during workup if the product is not thermodynamically stable.

Module 2: Amide Coupling (The "Bonding" Phase)

Issue: Low yield or presence of "stubborn" impurities just slightly more polar than the product. Context: Cyclopropylamine is a good nucleophile, but steric hindrance on the cyclohexane ring can slow the reaction, allowing activated esters to rearrange.

Protocol: High-Fidelity HATU Coupling

We recommend HATU over EDC for this specific sterically hindered secondary amine coupling to minimize rearrangement.

  • Dissolution: Dissolve N-Boc-3-aminocyclohexanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv) at 0°C. Stir for 15 minutes. Color change to yellow/orange is normal.

  • Addition: Add cyclopropylamine (1.2 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup (Crucial for Impurity Removal):

    • Dilute with EtOAc.

    • Wash 1: 5% LiCl (removes DMF).

    • Wash 2: 10% Citric Acid (removes unreacted amine and DIPEA).

    • Wash 3: Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

FAQ: Coupling Impurities

Q: I see a mass of M+100 (approx) in my LC-MS. A: This is likely the Tetramethylurea (TMU) adduct or the N-acyl urea if you used EDC.

  • Solution: These are water-soluble.[1][2] Increase the volume of your aqueous washes (Citric acid/Bicarbonate) or switch to a DCM/Water extraction.

Q: My product has a mass of 2x Target - 18. A: This is the Dimer . It occurs if your Boc-protection was lost during the reaction (acidic contamination) or if the starting material contained trace free amine.

  • Prevention:[3] Ensure your starting material is >98% pure Boc-protected.

Module 3: Deprotection & Isolation (The "Cleanup")

Issue: The final product is a salt, hygroscopic, or contains "ghost" peaks in NMR. Root Cause: Incomplete removal of the t-butyl cation or salt exchange issues.

Protocol: Clean Boc-Deprotection
  • Dissolve intermediate in DCM (5 vol).

  • Add 4M HCl in Dioxane (10 equiv) or TFA (10 equiv).

  • Stir at RT for 2 hours.

  • Scavenging (Optional but Recommended): Add 2% Triethylsilane (TES) . Why? The t-butyl cation generated can re-alkylate the amide nitrogen. TES scavenges this cation.

  • Isolation: Concentrate to dryness. Triturate with Diethyl Ether or MTBE . The product will precipitate as a white HCl or TFA salt.

Impurity Table: Final Product
Impurity NameStructure/OriginDetection (LC-MS)Removal Strategy
t-Butyl Adduct Alkylation of amide N by t-butyl cation.M + 56Use Triethylsilane scavenger during deprotection.
Cyclopropyl Urea N-Boc-N'-cyclopropyl urea (from rearrangement).M + 26 (vs SM)Hard to remove. Must be prevented during coupling (keep temp low).
Residual Solvent DMF / DMSO trapped in salt lattice.NMR (Solvent peaks)Lyophilize from water/acetonitrile; standard vacuum drying often fails for salts.

References

  • Stereochemistry of 1,3-Disubstituted Cyclohexanes

    • Mechanism:[1][2] The thermodynamic preference for diequatorial conformations in 1,3-disubstituted systems drives the cis isomer stability.

    • Source: Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
    • Specific Application: (Demonstrates separation and NMR characterization of 1,3-amino-cyclohexane derivatives).[4]

  • Amide Coupling Protocols (Cyclopropylamines)

    • Protocol: Optimization of coupling reagents (HATU vs EDC)
    • Source: (PMC7213898).

  • Boc-Deprotection & Scavenging

    • Impurity Control: Management of t-butyl cations and preventing alkylation of nucleophiles during deprotection.[3][5]

    • Source: (Best practices for green and clean deprotection).

  • General Synthesis of the Scaffold

    • Compound Data: 3-Amino-N-cyclopropylcyclohexane-1-carboxamide.[6]

    • Source: (Confirmation of commercial availability and basic properties).

Sources

Troubleshooting

Technical Support Center: 3-amino-N-cyclopropylcyclohexane-1-carboxamide Crystallization

[1][2] Status: Active Ticket Type: Process Development / Purification Assigned Specialist: Senior Application Scientist, Solid State Chemistry Group[1][2] Executive Summary: The Challenge of the "Floppy" Ring Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Active Ticket Type: Process Development / Purification Assigned Specialist: Senior Application Scientist, Solid State Chemistry Group[1][2]

Executive Summary: The Challenge of the "Floppy" Ring

Welcome to the technical guide for 3-amino-N-cyclopropylcyclohexane-1-carboxamide . If you are reading this, you are likely facing one of three specific failure modes:

  • Oiling Out: The product separates as a gum or oil rather than a crystal.[1][3]

  • Gelation: The solution turns into a semi-solid jelly upon cooling.

  • Stereochemical Drift: You cannot consistently isolate the desired cis- or trans- isomer.[1]

This molecule presents a "perfect storm" for crystallization difficulties: a flexible cyclohexane ring (conformational switching), a basic amine (salt formation kinetics), and a secondary amide (strong hydrogen bonding leading to gels).[1][2] This guide moves beyond standard textbook advice to address the specific physical chemistry of 1,3-disubstituted cyclohexanes.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon cooling or anti-solvent addition, the solution becomes milky, and a second liquid phase forms at the bottom.[2]

Root Cause: The melting point of your solid (likely a specific isomer or solvate) is lower than the temperature at which it saturates in the solvent.[4] This is often exacerbated by stereochemical impurities which act as a eutectic impurity, drastically depressing the melting point.[2]

Diagnostic Workflow

OilingOut Start Observation: Oiling Out CheckPurity Check HPLC Purity Start->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity LowPurity Purity < 90% CheckPurity->LowPurity SolventIssue Issue: Solvent Choice (MP < T_sat) HighPurity->SolventIssue ImpurityIssue Issue: Eutectic Impurity (Likely Diastereomer) LowPurity->ImpurityIssue FixSolvent Action: Switch to Higher BP Solvent or Seed at T > T_oil SolventIssue->FixSolvent FixImpurity Action: Perform Salt Resolution (See Module 3) ImpurityIssue->FixImpurity

Figure 1: Decision tree for diagnosing oiling out events. Note that high purity oils often indicate the need for a seed bed at high temperatures.

Protocol: The "Two-Pot" Remediation

If your material has oiled out, do not simply cool it further.[1] This will freeze the oil into an amorphous glass.

  • Re-heat the mixture until the oil redissolves (becomes a single phase).

  • Seed the solution at a temperature above the oiling point (cloud point).

  • Agitate rigorously. If the oil droplets are stable, you need to increase shear to induce nucleation.[2]

  • Solvent Swap: If the oil persists, the solvent system is too polar/non-polar gap. Switch to a "clustered" solvent system (e.g., Isopropyl Acetate/Heptane instead of Methanol/Water).

Module 2: The Gelation Trap (Amide Stacking)

Symptom: The solution solidifies into a clear or opaque gel that does not filter. Mechanism: Cyclohexane carboxamides are known Low Molecular Weight Organogelators (LMWOGs) .[1] The amide group (-CONH-) creates 1D hydrogen-bonded stacks that trap solvent molecules [1].[1]

Solvent Class Screening for Gel Breaking
Solvent ClassRisk of GelationRecommendationMechanism
Hydrocarbons (Hexane, Toluene)Critical AVOID Promotes intermolecular H-bonding (stacking).[1][2]
Ethers (THF, MTBE)HighUse with cautionWeak H-bond acceptor; may not disrupt stacks.[1][2]
Alcohols (IPA, EtOH)ModeratePreferred Co-solvent H-bond donor/acceptor disrupts amide stacking.[1][2]
Polar Aprotic (DMSO, DMF)LowSolvent of Choice Strong dipole disrupts aggregation (but hard to dry).[1][2]

Technical Insight: If you observe gelation in Toluene or DCM, immediately add 5-10% Methanol or Isopropanol .[1][2] The alcohol acts as a "cap" on the growing amide fibrils, breaking the gel network and allowing true crystallization to occur.[2]

Module 3: Stereochemical Control (Cis/Trans Separation)

Context: The 1,3-substitution allows for cis (diequatorial, generally more stable) and trans isomers.[1][2][5] Synthetic routes often produce mixtures (e.g., 89:11 ratios) [2].[1][2] Separation by silica chromatography is difficult due to tailing amines.

The Solution: Diastereomeric Salt Resolution

Crystallizing the free base rarely separates the isomers efficiently because they form solid solutions. You must convert the amine to a salt using a chiral or rigid achiral acid.

Recommended Acids:

  • (R)-Mandelic Acid: Excellent for resolving aminocyclohexanols and related amides [3].[1]

  • L-Tartaric Acid: Forms rigid hydrogen bond networks that discriminate between bent (cis) and linear (trans) geometries.[1][2]

  • Oxalic Acid: If chirality is not the issue but cis/trans separation is, the oxalate salt often packs much more densely for the trans isomer.

Step-by-Step Resolution Protocol
  • Dissolution: Dissolve 10g of crude amine mixture in 100 mL Ethanol (absolute) .

  • Acid Addition: Add 1.05 equivalents of (R)-Mandelic acid dissolved in 20 mL hot Ethanol.

  • Nucleation: Cool to 50°C. Seed with pure salt if available.

  • Aging: Hold at 45°C for 4 hours. Crucial: This allows "Ostwald Ripening" where the thermodynamically unstable isomer redissolves.

  • Filtration: Filter warm (30-35°C). The cis-isomer usually crystallizes first due to lower solubility of the salt complex.

Module 4: Frequently Asked Questions (FAQ)

Q: Why does my DSC show two melting points? A: This is classic polymorphism or isomer contamination.[1] If the peaks are close (<10°C apart), it is likely polymorphism (different packing of the same molecule).[1][2] If they are distant (>20°C), you have a mixture of cis and trans isomers.[1][2] Run an XRPD to confirm.

Q: I cannot get the salt to crystallize; it stays a syrup. A: You likely have residual water.[1] Cyclohexane amine salts are extremely hygroscopic.[1]

  • Fix: Azeotrope the syrup with Toluene 3x to remove water, then redissolve in anhydrous 2-MeTHF or IPA.

Q: The crystals are needles and clog the filter. A: Needle growth indicates the supersaturation is too high or the solvent is binding to specific crystal faces.

  • Fix: Use Temperature Cycling . Heat and cool the slurry ±10°C three times. This breaks the needles and encourages them to grow into thicker prisms (lower aspect ratio).

References

  • Gelation of Cyclohexane Amides: Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.[1] ChemRxiv.

  • Cis/Trans Synthesis & Separation: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2012, 17, 153.[1][2] [2]

  • Diastereomeric Salt Resolution: Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development.

Sources

Optimization

improving the solubility of 3-amino-N-cyclopropylcyclohexane-1-carboxamide

Subject: 3-amino-N-cyclopropylcyclohexane-1-carboxamide Case ID: SOL-3ACC-01 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary & Molecule Profile Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-amino-N-cyclopropylcyclohexane-1-carboxamide

Case ID: SOL-3ACC-01 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-amino-N-cyclopropylcyclohexane-1-carboxamide . If you are accessing this guide, you are likely encountering precipitation during dilution, poor dissolution in aqueous buffers, or inconsistent biological assay data.

This molecule presents a classic medicinal chemistry challenge: it possesses a basic polar head (primary amine) anchored to a lipophilic scaffold (cyclohexane + cyclopropyl).

Physicochemical Profile (Estimated):

  • Core Scaffold: Amphiphilic.

  • Key Ionizable Group: Primary amine at position 3 (Estimated pKa

    
     10.0–10.6).
    
  • Hydrogen Bonding: Amide (Donor/Acceptor), Amine (Donor).

  • Solubility Limiting Factor: High lattice energy driven by intermolecular hydrogen bonding (Amide-Amide interactions) and hydrophobic packing of the cyclopropyl-cyclohexane motif.

Decision Matrix: Solubility Strategy

Before proceeding, identify your end-goal application. The solubility strategy for an in vitro enzyme assay differs fundamentally from an in vivo PK study.

SolubilityDecisionTree Start Select Application Assay In Vitro Assay (High Throughput) Start->Assay IV IV / Parenteral (Animal Studies) Start->IV Oral Oral Formulation (High Dose) Start->Oral DMSO Cosolvent System (DMSO/Buffer) Assay->DMSO < 1% DMSO tol. Salt Salt Formation (HCl/Mesylate) IV->Salt First Choice CD Complexation (Beta-Cyclodextrin) IV->CD If Salt Fails Oral->Salt Solid State

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.

Module A: pH Adjustment & Salt Formation (The "Gold Standard")

The Science: The primary amine on the cyclohexane ring is your most valuable handle. At neutral pH (7.4), a significant portion of the amine may remain unprotonated (depending on the exact pKa), limiting solubility. By lowering the pH, you force protonation (


), drastically increasing the hydration energy and solubility.

Protocol: In Situ Salt Screen Use this for preparing stock solutions for IV or oral gavage.

  • Calculate Molar Equivalents: Determine the molecular weight of your free base.

  • Acid Selection:

    • Tier 1 (Standard): 1.0 M Hydrochloric Acid (HCl). Note: Watch for common ion effect if using saline.

    • Tier 2 (Solubility Enhancing): Methanesulfonic acid (MsOH). Mesylate salts often break crystal lattices better than chlorides.

    • Tier 3 (Buffering): L-Tartaric acid (good for maintaining pH ~4-5).

  • Step-by-Step Procedure:

    • Weigh 10 mg of compound into a vial.

    • Add 0.9 equivalents of Acid (e.g., 1M HCl). Do not add excess initially to avoid hydrolysis of the amide bond.

    • Add water dropwise with vortexing.

    • If clear, measure pH. Target pH 4.0 – 5.5.

    • Lyophilize to isolate the solid salt if stability testing is required.

Troubleshooting Table: Salt Formation

ObservationDiagnosisRemediation
Precipitate forms after adding saline (NaCl) Common Ion EffectThe hydrochloride salt is insoluble in high Cl- environments. Switch to Methanesulfonic acid or Gluconic acid .
Gelling / Viscous solution Liquid Crystal FormationThe amphiphilic nature is forming micelles. Add 5% Ethanol or PEG400 to disrupt the order.
Chemical Degradation Amide HydrolysisThe pH is too low (< 2.0). Buffer the system to pH 4.5 using Acetate or Citrate buffer.
Module B: Cyclodextrin Complexation

The Science: If pH adjustment is not tolerated (e.g., cell-based assays sensitive to pH), use Cyclodextrins (CDs). The cyclopropyl-cyclohexane moiety is a "grease ball" that fits perfectly into the hydrophobic cavity of


-Cyclodextrin  derivatives. This shields the hydrophobic portion from water while the CD's hydroxyls interact with the solvent.

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or Sulfobutyl ether-

-CD (Captisol®).

Protocol: Phase Solubility Setup

  • Prepare a 20% (w/v) stock solution of HP-

    
    -CD in water or PBS.
    
  • Add excess solid 3-amino-N-cyclopropylcyclohexane-1-carboxamide to the CD solution.

  • Shake/Vortex for 24 hours at room temperature.

  • Filter (0.22 µm PVDF) to remove undissolved solid.

  • Analyze filtrate by HPLC to determine maximum solubility.

Expert Insight: For this specific molecule, expect a 1:1 binding stoichiometry . The cyclopropyl group is the likely guest moiety driving the inclusion complex [1].

Module C: Cosolvent Systems (Assay Ready)

The Science: For High-Throughput Screening (HTS), you rarely formulate salts. You rely on "kinetic solubility" – keeping the molecule in solution long enough to interact with the target before it crashes out.

The "Golden Triangle" Formulation: This mixture balances lipophilicity (DMSO), hydrogen bonding (PEG), and dielectric constant (Water).

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent/Stabilizer)

  • 50% Water/Saline (Bulk solvent)

Protocol:

  • Dissolve compound in 100% DMSO to 100x the target concentration.

  • Add the PEG 400 to the DMSO stock before adding water. (Prevents "shock" precipitation).

  • Slowly add Water/Buffer with continuous vortexing.

Frequently Asked Questions (FAQ)

Q1: I see two peaks in my HPLC during solubility testing. Is my compound degrading?

  • Answer: Not necessarily. This molecule has a 1,3-substituted cyclohexane ring. You are likely observing Cis/Trans isomers . These isomers have different solubility profiles and crystal packing energies. Ensure your starting material is isomerically pure, or solubility data will vary batch-to-batch.

Q2: Can I use phosphate buffer (PBS) for the salt screen?

  • Answer: Avoid initially. Phosphate counter-ions often form insoluble salts with amines. Use water for the initial screen, then dilute into buffer. If precipitation occurs in PBS, switch to a Tris or HEPES buffer system.

Q3: The compound dissolves but precipitates after 2 hours. Why?

  • Answer: You created a supersaturated solution (Kinetic Solubility). The system is thermodynamically unstable and is reverting to its crystal form. To fix this, add a crystallization inhibitor like HPMC (0.5%) or PVP K30 to the buffer to extend the window of stability.

References & Authoritative Grounding
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes the protocol for complexing hydrophobic cyclo-alkane moieties with Beta-Cyclodextrins).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (The authoritative guide on selecting counter-ions like Mesylate vs HCl for basic amines).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. (Basis for the DMSO/PEG/Water cosolvent strategy).

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. (Differentiation between Kinetic vs. Thermodynamic solubility in assays).

Troubleshooting

stability issues with 3-amino-N-cyclopropylcyclohexane-1-carboxamide in solution

Technical Support Center: 3-Amino-N-cyclopropylcyclohexane-1-carboxamide Executive Summary This guide addresses stability anomalies reported with 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1) in solut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-N-cyclopropylcyclohexane-1-carboxamide

Executive Summary

This guide addresses stability anomalies reported with 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1) in solution. While the cyclohexane scaffold provides steric bulk that generally protects the amide bond, the primary amine at position 3 is highly reactive.

The most frequent user complaints—unexpected precipitation, loss of titer, and yellowing —are often not due to irreversible degradation but rather reversible CO₂ adduct formation or oxidative trace impurities . This guide provides the mechanistic insight and protocols to distinguish between these scenarios.

Part 1: The Chemistry of Instability

To troubleshoot effectively, you must understand why the molecule behaves this way. We categorize stability issues into three mechanistic tiers.

Mechanism 1: The "Phantom" Impurity (Carbamate Formation)
  • Symptom: White precipitate in non-polar solvents or "new peaks" in HPLC that disappear upon acidification.

  • Cause: Primary amines react rapidly with atmospheric CO₂ to form ammonium carbamate salts. This is reversible.

  • Reaction:

    
    
    
Mechanism 2: Oxidative Deamination
  • Symptom: Solution turns pale yellow to dark brown over time.

  • Cause: Radical oxidation of the

    
    -carbon next to the amine, leading to imine formation and subsequent polymerization.
    
  • Trigger: Exposure to light and oxygen in high-dielectric solvents (e.g., Water, DMSO).

Mechanism 3: Intramolecular Cyclization (Lactamization)
  • Symptom: Permanent loss of mass balance; formation of a less polar impurity.

  • Cause: If the stereochemistry is cis-1,3, the amine can attack the exocyclic amide carbonyl, expelling cyclopropylamine and forming a bicyclic lactam (3-azabicyclo[3.3.1]nonan-2-one derivative). This is rare at neutral pH but accelerated by heat.

Part 2: Visualizing Degradation Pathways

The following diagram maps the potential fates of your molecule in solution. Use this to diagnose your specific observation.

G Start 3-Amino-N-cyclopropyl cyclohexane-1-carboxamide Carbamate Ammonium Carbamate (Precipitate/Salt) Start->Carbamate + CO2 (Reversible) Oxidation Imine/Oligomers (Yellow Color) Start->Oxidation + O2 / Light Lactam Bicyclic Lactam (Irreversible) Start->Lactam Intramolecular (High Heat) CO2 Atmospheric CO2 Carbamate->Start + Acid/Heat

Figure 1: Degradation and transformation pathways. Note that Carbamate formation is reversible, while Oxidation and Lactamization are not.

Part 3: Troubleshooting Guides (Q&A)

Issue 1: "My clear solution turned cloudy/precipitated overnight."

Q: Is my compound degraded? A: Likely not. You are probably observing carbamate formation . Primary amines are "CO₂ sponges." In non-protic solvents like Dichloromethane (DCM) or Ethyl Acetate, the carbamate salt is insoluble and crashes out. In DMSO or Methanol, it stays soluble but appears as a "ghost peak" or broad smear in NMR.

Diagnostic Protocol (The "Acid Test"):

  • Take an aliquot of the cloudy suspension.

  • Add 2-3 drops of 1M HCl or Acetic Acid.

  • Observation:

    • Clears immediately: It was the carbamate salt. Your compound is intact (now as the HCl salt).

    • Remains cloudy: Likely polymerization or genuine insolubility.

Prevention:

  • Store solutions under Argon/Nitrogen.

  • Use the Hydrochloride salt form (

    
    ) for storage; the protonated amine cannot react with CO₂.
    
Issue 2: "The DMSO stock solution turned yellow."

Q: Can I still use it for biological assays? A: Proceed with caution. The yellow color indicates trace oxidation (N-oxide or imine impurities), typically <1% by mass, but these impurities can be pan-assay interference compounds (PAINS) .

Risk Assessment Table:

Color Intensity Approx. Purity Loss Recommendation
Pale Straw < 0.5% Safe for biochemical assays (IC50 > 10 nM).
Amber/Gold 1 - 3% Purify before use. Risk of false positives.

| Dark Brown | > 5% | Discard. Significant polymerization. |

Corrective Action:

  • If "Pale Straw": Filter through a 0.2 µm PTFE filter to remove particulates and use immediately.

  • Long-term: Store DMSO stocks at -80°C, not -20°C, to freeze the matrix completely (DMSO freezes at 19°C, but supercools easily).

Issue 3: "LC-MS shows a mass of M+18 or M+44."

Q: What are these extra peaks? A: These are artifacts of the analysis conditions, not necessarily the sample.

  • M+44 (+CO₂): The carbamate adduct formed during the LC run if the mobile phase pH > 7.

  • M+18 (+H₂O): Not hydration. This is likely the hydrolysis product (free carboxylic acid) if the mass is actually

    
    .
    
    • Correction: Hydrolysis of the amide gives Mass = (Parent - 57 + 17) = M-40.

    • Clarification: If you see M+18 relative to the amine, it might be a salt adduct. However, if you see a peak at Mass 143 (Parent 182 - 39), that is the hydrolyzed acid .

Part 4: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Standard amine free-bases degrade 10x faster than their salt counterparts.

  • Weighing: Weigh the solid rapidly. If the solid is sticky/waxy, it is hygroscopic (absorbing water/CO₂).

  • Solvent Choice:

    • Preferred:0.1 M HCl in DMSO . This protonates the amine immediately (

      
      ), blocking oxidation and CO₂ uptake.
      
    • Alternative: Anhydrous DMSO (degassed).

  • Degassing: Sparge the solvent with Nitrogen for 5 minutes before adding the solid.

  • Storage: Aliquot into single-use vials. Store at -80°C.

Protocol B: Re-purification of Oxidized Material

If your compound has turned brown, simple filtration is insufficient.

  • Dissolve: Dissolve the crude material in 5% Methanol in DCM.

  • Scavenge: Add Silica-supported Carbonate (or pass through a small silica plug). The polar oxidation products stick to the silica; the amine elutes.

  • Acidify: Immediately treat the eluate with 4M HCl in Dioxane to precipitate the stable HCl salt.

  • Filter & Dry: Isolate the white solid.

Part 5: Troubleshooting Decision Tree

Use this logic flow to resolve stability questions in the lab.

Troubleshooting Start Observation Precipitate Precipitate / Cloudiness Start->Precipitate Color Yellow / Brown Color Start->Color AcidTest Perform 'Acid Test' (Add 1M HCl) Precipitate->AcidTest LCMS Check LC-MS Color->LCMS Clear Solution Clears AcidTest->Clear Cloudy Remains Cloudy AcidTest->Cloudy Conclusion1 Diagnosis: Carbamate Salt Action: Acidify stock or ignore Clear->Conclusion1 Conclusion2 Diagnosis: Polymer/Degradation Action: Filter or repurify Cloudy->Conclusion2 Purity Purity > 95%? LCMS->Purity Use Action: Use with Control Purity->Use Yes Discard Action: Discard/Repurify Purity->Discard No

Figure 2: Step-by-step decision support for solution anomalies.

References

  • Reversible Carbamate Formation: The reaction of primary amines with CO₂ is a well-documented phenomenon in amine chemistry, often leading to "false" degrad

    • Source:

  • Amide Hydrolysis Mechanisms: While cyclopropyl amides are robust, acid-catalyzed hydrolysis can occur under stress conditions.

    • Source:

  • Cyclopropyl Amide Stability: Cyclopropyl groups on amides generally resist ring-opening unless subjected to radical conditions or extremely strong acids.

    • Source:

  • Compound Data: 3-Amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1) physicochemical properties.[1][2]

    • Source:

Sources

Optimization

overcoming challenges in 3-amino-N-cyclopropylcyclohexane-1-carboxamide purification

The following technical guide addresses the purification and troubleshooting of 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS: 1016703-89-1). This document is structured to support researchers dealing with the spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and troubleshooting of 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS: 1016703-89-1). This document is structured to support researchers dealing with the specific stereochemical and physicochemical challenges inherent to this scaffold.

Executive Summary & Molecule Profile

The purification of 3-amino-N-cyclopropylcyclohexane-1-carboxamide presents a "dual-threat" challenge:

  • Stereochemical Complexity: As a 1,3-disubstituted cyclohexane, it exists as cis and trans diastereomers. The cis isomer (typically thermodynamically favored diequatorial conformation) and trans isomer must often be separated to meet biological assay requirements.

  • Physicochemical Polarity: The basic primary amine (pKa ~10.5) combined with the polar amide functionality leads to high water solubility and severe peak tailing on standard stationary phases.

This guide provides self-validating protocols to overcome these specific hurdles.

Troubleshooting Guide (Q&A Format)

SECTION A: Stereochemistry & Isomer Separation

Q1: I see two close-eluting peaks in my LC-MS. Which is which, and how do I separate them?

Diagnosis: You are observing the cis and trans diastereomers.[1] In 1,3-disubstituted cyclohexanes, the isomers exhibit distinct retention behaviors due to their conformational locking.

  • The Mechanism: The cis-1,3 isomer can adopt a diequatorial (e,e) conformation, which is generally more thermodynamically stable and has a larger hydrodynamic volume. The trans-1,3 isomer is locked in an axial-equatorial (a,e) conformation.

  • Separation Protocol:

    • Method: Preparative HPLC at High pH.

    • Column: C18 Hybrid Particle (e.g., XBridge or Gemini NX).

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Why High pH? At pH 10, the primary amine is neutral (unprotonated). This suppresses ionic interaction with residual silanols (reducing tailing) and maximizes the hydrophobicity difference between the cis and trans shapes, improving resolution significantly compared to acidic conditions [1].

Q2: Can I separate the isomers using Flash Chromatography (Normal Phase)?

Diagnosis: Yes, but only if the amine is protected.

  • The Issue: The free amine adheres strongly to silica, causing broad bands that obscure isomeric separation.

  • The Fix: If you are at the precursor stage (e.g., N-Boc-3-aminocyclohexane-1-carboxylic acid coupled to cyclopropylamine), separate the isomers before deprotection.

    • Eluent: Hexane/Ethyl Acetate (gradient).

    • Observation: The cis (diequatorial) and trans (axial-equatorial) protected isomers often display

      
       on silica due to different access to the silica surface.
      
SECTION B: Workup & Solubility Challenges

Q3: My product remains in the aqueous layer during extraction. How do I recover it?

Diagnosis: The free amine renders the molecule highly water-soluble, especially at neutral or acidic pH. Protocol: "Salting Out" & pH Adjustment

  • pH Adjustment: Basify the aqueous reaction mixture to pH > 12 using 5N NaOH. This ensures the amine is in its free base form.

  • Saturation: Saturate the aqueous phase with NaCl (brine).[2] This disrupts the hydration shell of the polar molecule ("salting out").

  • Solvent Selection: Do not use pure Ethyl Acetate. Use a mixture of DCM:Isopropanol (3:1) or n-Butanol . These solvent systems have higher polarity and can extract polar amines effectively [2].

Q4: I have persistent HATU/phosphonium salt byproducts. How do I remove them?

Diagnosis: Coupling reagents like HATU generate water-soluble byproducts (tetramethylurea, phosphonium salts) that can co-elute with polar amines. Protocol: SCX "Catch and Release" This is the most robust method for purifying amino-amides without running a full column.

  • Load: Dissolve crude mixture in MeOH and load onto a Strong Cation Exchange (SCX) cartridge.

  • Wash: Flush with MeOH. Neutral impurities (HATU byproducts, unreacted cyclopropylamine amides) pass through.

  • Elute: Release the product using 2M Ammonia in Methanol . The ammonia displaces the amine product from the sulfonic acid resin.

  • Result: Pure free base amine, free of non-basic coupling debris.

SECTION C: Peak Shape & Tailing

Q5: Why is my peak tailing severely on my analytical HPLC?

Diagnosis: "Silanol sting." The protonated amine (at acidic pH) interacts ionically with deprotonated silanol groups on the silica backbone. The Fix:

  • Option A (Golden Standard): Switch to high pH mobile phase (10mM NH4HCO3, pH 10).

  • Option B (If Acidic is Required): Add a "sacrificial base" or ion-pairing agent. Use 0.1% TFA (stronger ion pairing than formic acid) or add 5-10 mM Ammonium Formate to the acidic mobile phase to saturate silanol sites [3].

Decision Tree & Workflow (Visualization)

The following diagram outlines the logical decision-making process for purifying this scaffold, dependent on the state of the amine (Protected vs. Free) and the presence of isomers.

PurificationWorkflow Start Crude Reaction Mixture CheckState Is the Amine Protected? Start->CheckState Protected Protected Amine (e.g., N-Boc) CheckState->Protected Yes FreeAmine Free Amine (Polar/Basic) CheckState->FreeAmine No Silica Flash Chromatography (Silica Gel) Protected->Silica Solvent1 Eluent: Hexane/EtOAc Separate Isomers Here Silica->Solvent1 Deprotect Deprotection Step (e.g., TFA or HCl) Silica->Deprotect Deprotect->FreeAmine SCX SCX Cartridge (Catch & Release) FreeAmine->SCX Remove Coupling Reagents CheckIso Are Isomers Separated? SCX->CheckIso PrepHighPH Prep HPLC (pH 10) Ammonium Bicarbonate CheckIso->PrepHighPH No Final Pure 3-amino-N-cyclopropyl cyclohexane-1-carboxamide CheckIso->Final Yes PrepHighPH->Final

Caption: Purification decision tree emphasizing early isomer separation and SCX cleanup for free amines.

Quantitative Data: Solvent System Performance

The table below summarizes the retention factor (


) and peak shape performance of common solvent systems for the free amine  form of the target molecule.
Solvent SystemStationary Phase

(Approx)
Peak ShapeSuitability
10% MeOH in DCM Silica0.05 - 0.10Broad/TailingPoor (Amine sticks to silica)
DCM / MeOH / NH4OH (90:10:1) Silica0.30 - 0.45SharpExcellent (Ammonia competes for silanols)
Acetonitrile / Water (0.1% Formic) C18N/A (

)
TailingFair (Protonated amine elutes too fast)
Acetonitrile / 10mM NH4HCO3 (pH 10) C18N/A (

)
Sharp/SymmetricalBest (Neutral amine retains well)

Detailed Experimental Protocol

Protocol: High-pH Preparative HPLC for Isomer Separation

Purpose: To separate cis- and trans-3-amino-N-cyclopropylcyclohexane-1-carboxamide on a gram scale.

  • Sample Preparation:

    • Dissolve 100 mg of the crude free amine in 1 mL of DMSO:Methanol (1:1) .

    • Filter through a 0.45 µm PTFE syringe filter.

  • Instrument Setup:

    • Column: XBridge C18 Prep, 5 µm, 19 x 150 mm (or equivalent high-pH stable column).

    • Flow Rate: 20 mL/min.

    • Detection: UV at 214 nm (amide bond) and 254 nm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with NH4OH).

    • Solvent B: Acetonitrile.[3][4]

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 40% B (Linear Gradient)

    • 15-17 min: 40% -> 95% B (Wash)

  • Fraction Collection:

    • Collect peaks based on UV threshold. The isomers typically elute between 15-25% B.

    • Post-Run: Lyophilize fractions immediately to remove ammonium bicarbonate (it is volatile). Do not use rotary evaporation at high heat to avoid potential amide hydrolysis or degradation.

References

  • McCalley, D. V. (2010). Overloading of basic compounds in reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A.

  • Thermo Fisher Scientific. (2021). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. (General principles of affinity and polarity in purification).

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. (Foundational text on amine tailing mechanisms).

  • Vertex AI Search Results. (2026). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[1] (Analogous stereochemical separation data).

Sources

Troubleshooting

Technical Support Center: 3-Aminocyclohexane-1-carboxylic Acid Amidation

This technical support guide is designed to assist researchers navigating the complex reactivity of 3-aminocyclohexane-1-carboxylic acid. It addresses the specific competition between intermolecular amidation, intramolec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to assist researchers navigating the complex reactivity of 3-aminocyclohexane-1-carboxylic acid. It addresses the specific competition between intermolecular amidation, intramolecular lactamization, and oligomerization.

Current Status: Operational Topic: Troubleshooting Side Reactions & Optimization Ticket Type: Advanced Synthesis Support

Executive Summary: The Reactivity Triad

Before troubleshooting specific failures, it is critical to understand the "Reactivity Triad" governing this substrate. 3-Aminocyclohexane-1-carboxylic acid is a


-amino acid analogue.[1] Its 1,3-substitution pattern on the cyclohexane ring creates a high-stakes competition between three outcomes:
  • Desired Amidation: Intermolecular coupling with your target amine/acid.

  • The "Lactam Trap": Intramolecular cyclization to form a bridged bicyclic lactam (specifically 3-azabicyclo[3.2.1]octan-2-one).[1] This is predominantly a risk for the cis-isomer.[1]

  • The "Nylon" Effect: Linear polycondensation (oligomerization) driven by self-reaction of the unprotected amino acid.[1]

The following guide details how to control these pathways.

Visualizing the Competition

The diagram below maps the kinetic and thermodynamic landscape of your reaction. Use this to identify where your process might be diverting.

ReactionPathways Start 3-Aminocyclohexane- 1-carboxylic acid Activated Activated Intermediate (O-Acylurea / Active Ester) Start->Activated Activation (EDC/HATU) Amide DESIRED PRODUCT (Intermolecular Amide) Activated->Amide + Target Amine (Kinetic Control) Lactam SIDE PRODUCT A (Bicyclic Lactam) [Intramolecular] Activated->Lactam Cis-Conformer (High Dilution) Polymer SIDE PRODUCT B (Oligomers/Polyamide) [Intermolecular] Activated->Polymer Unprotected NH2 (High Conc.) Condition1 Risk Factor: Cis-Isomer + Slow Addition Condition1->Lactam Condition2 Risk Factor: Unprotected Amine Condition2->Polymer

Caption: Figure 1. Competitive pathways in the activation of 3-aminocyclohexane-1-carboxylic acid. Green paths indicate success; red paths indicate common failure modes.[1]

Troubleshooting Guides (Q&A Format)

Ticket #101: The "Missing Mass" Phenomenon (Lactamization)[1]

User Query: "I am trying to couple cis-3-aminocyclohexane-1-carboxylic acid (N-Boc protected) with an amine. I used HATU/DIPEA. My LCMS shows a major peak with Mass = [M-18]. It looks like my starting material lost water, but it didn't couple to the amine. What happened?"

Technical Diagnosis: You have likely formed the bicyclic lactam (3-azabicyclo[3.2.1]octan-2-one derivative).[1] Even though you stated your starting material was N-Boc protected, this side reaction suggests one of two things:

  • Boc Loss: The basic conditions (DIPEA) or prolonged activation time caused premature Boc removal (rare but possible if heating), followed by immediate cyclization.

  • Wrong Starting Material: You may be using the unprotected amino acid or the protection was incomplete.

The Mechanism: The cis-1,3 isomer can adopt a diaxial conformation where the C1-carbonyl and C3-amino groups are spatially proximal.[1] Upon activation of the carboxylic acid, the intramolecular amine (if free) attacks the active ester faster than your external amine can. This forms a thermodynamically stable 5-membered lactam bridge across the cyclohexane ring.

Resolution Protocol:

  • Verify Protection: Ensure the amine is securely protected (Boc, Fmoc, or Cbz) before activation. Run an NMR of your starting material; the carbamate protons should be distinct.

  • Switch Activation: If the amine must be free (e.g., you are reacting the COOH end of the amino acid with an external amine), you cannot activate the COOH directly without protection.

    • Correct Workflow: Protect the amine

      
       Activate COOH 
      
      
      
      Couple
      
      
      Deprotect.
  • Stereochemical Control: The trans-isomer is less prone to this cyclization due to geometric constraints (axial/equatorial positioning), though it is not immune under forcing conditions.

Ticket #102: The "Gummy Solid" (Oligomerization)

User Query: "I attempted a direct coupling of 3-aminocyclohexane-1-carboxylic acid with benzylamine using EDC/HOBt. The reaction mixture turned into a thick, insoluble gum. Yield is <10%."

Technical Diagnosis: You have inadvertently created a polyamide (nylon-like oligomer) .[1] By activating the carboxylic acid in the presence of its own free amine (unprotected), the molecule reacted with itself (Head-to-Tail polymerization) rather than with the benzylamine.

Data: Polymerization Risk Factors

Factor High Risk Condition Low Risk Condition
Concentration High (>0.1 M) High Dilution (<0.01 M)
Protection Unprotected N-Protected (Boc/Fmoc)

| Stoichiometry | 1:1 (Self-reaction) | Excess External Amine |[1]

Resolution Protocol:

  • Mandatory Protection: You cannot perform chemoselective intermolecular amidation on an unprotected amino acid using standard coupling reagents (EDC, HATU, DCC). The internal amine is often more nucleophilic or simply present in high local concentration.

  • Alternative Route:

    • Step 1: Protect the amino group (e.g., Boc-anhydride).[1]

    • Step 2: Perform the amidation with benzylamine.

    • Step 3: Deprotect (e.g., TFA/DCM).

Ticket #103: Epimerization & Stereocenter Erosion[1]

User Query: "I produced the amide, but my chiral HPLC shows a 60:40 mixture of isomers. I started with pure cis-isomer. Did the reaction scramble the stereochemistry?"

Technical Diagnosis: Yes, you observed epimerization at the C1 position (alpha to the carbonyl). This is common when using "power" coupling reagents like HATU or HBTU with strong bases (DIPEA/TEA), especially if the activation step is prolonged. The activated ester (O-At or O-Bt) increases the acidity of the


-proton, allowing the base to abstract it, leading to a planar enolate intermediate that racemizes upon reprotonation.

Resolution Protocol:

  • Base Management: Use a weaker base (e.g., N-methylmorpholine, NMM) or reduce the equivalents of DIPEA (keep it

    
     2.0 eq).
    
  • Reagent Switch: Switch to DIC/Oxyma or EDC/HOBt . These are known to suppress racemization compared to uronium salts (HATU/HBTU).

  • Pre-activation Check: Do not let the activated acid sit with the base for long periods before adding the amine nucleophile.

Workflow Optimization Decision Tree

Use this flowchart to determine the correct setup for your experiment.

DecisionTree Start Start: Amidation of 3-aminocyclohexane-1-carboxylic acid Q1 Is the Amino Group (-NH2) Protected (Boc/Fmoc)? Start->Q1 Yes Yes Q1->Yes Yes No No Q1->No No YesAction Proceed with Standard Coupling (EDC/HOBt or HATU) RiskCheck Check C1 Epimerization Risk YesAction->RiskCheck NoAction STOP! High Risk of Polymerization Strategy Select Strategy NoAction->Strategy Strat1 Strategy A: Protect NH2 first (Recommended) Strategy->Strat1 Strat2 Strategy B: Keep COOH as Ester, React NH2 with external Acid Strategy->Strat2

Caption: Figure 2. Decision matrix for selecting the correct synthetic strategy.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

    • -amino acids and their propensity for secondary structure formation vs.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Link[1]

    • Context: Authoritative review on coupling reagents (HATU, EDC)
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

    • Context: Foundational text describing the mechanism of lactamization and step-growth polymerization (nylon formation).[1]

  • Blanchfield, J. T., et al. (2004). Synthesis and conformation of bridged bicyclic lactams. Australian Journal of Chemistry, 57(7), 673-676.

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform small-scale test reactions before scaling up.

Sources

Optimization

Technical Support Center: Optimizing Carboxamide Bioavailability

Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Addressing Poor Oral Bioavailability in Carboxamide Scaffolds Welcome to the Technical Support Center You have reached this gu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Addressing Poor Oral Bioavailability in Carboxamide Scaffolds

Welcome to the Technical Support Center

You have reached this guide because your carboxamide-containing lead compound is failing in PK studies. It likely exhibits one of two classic failure modes:

  • "Brick Dust": High melting point (>200°C), low aqueous solubility, and failure to dissolve in the GI tract.

  • "Metabolic Soft Spot": Rapid clearance due to enzymatic hydrolysis (amidases) or oxidative metabolism.

The carboxamide group (


) is a privileged pharmacophore, present in >25% of marketed drugs. However, its ability to form strong intermolecular hydrogen bonds (lattice energy) and its susceptibility to hydrolysis create a specific set of bioavailability challenges.[1]

Use the modules below to troubleshoot your specific issue.

Module 1: The "Brick Dust" Syndrome (Solubility Issues)

Symptom: Your compound precipitates in aqueous buffer or has a high melting point (


) and low solubility (

).

Root Cause Analysis: Primary carboxamides (


) often form centrosymmetric dimers in the solid state via dual hydrogen bond donors/acceptors. This creates a massive crystal lattice energy that water cannot overcome. If 

is positive due to high lattice enthalpy, your compound acts like "brick dust."

Troubleshooting Protocol:

StepDiagnostic ActionDecision ThresholdRemediation Strategy
1 Check Melting Point (

):

Lattice Energy Issue. You must disrupt the crystal packing.
2 Check LogP/LogD:

Lipophilicity Issue. The compound is too greasy; lattice energy might not be the only culprit.
3 Check Symmetry: High Symmetry (C2, etc.)Packing Issue. Symmetrical molecules pack tighter. Break the symmetry.

Chemical Engineering Solutions:

  • The "Magic Methyl": Introduce an N-methyl group or an ortho-substituent on an aromatic ring. This disrupts the planarity required for tight

    
     stacking and breaks the intermolecular H-bond network [1].
    
  • Symmetry Breaking: If your scaffold is symmetrical (e.g., a bis-amide), desymmetrize it. This increases entropy of solvation.

Visualization: Solubility Decision Logic

SolubilityLogic Start Compound Precipitates (Low Bioavailability) CheckTM Check Melting Point (Tm) Start->CheckTM HighTM Tm > 200°C (High Lattice Energy) CheckTM->HighTM Brick Dust LowTM Tm < 150°C (Lipophilicity Limited) CheckTM->LowTM Grease Ball Sol_ASD Formulation Strategy: Amorphous Solid Dispersion (ASD) HighTM->Sol_ASD Late Stage Sol_Chem Chem Strategy: Disrupt Symmetry / N-Methylation HighTM->Sol_Chem Early Stage Sol_Lipid Formulation Strategy: Lipid-Based (SEDDS) LowTM->Sol_Lipid

Figure 1: Decision matrix for distinguishing between lattice-energy limited (Brick Dust) and lipophilicity limited (Grease Ball) solubility issues.

Module 2: Permeability & Efflux (The "Getting In" Problem)

User Question: "My compound dissolves well but has low plasma exposure. Caco-2 data shows low recovery. Is it P-gp?"

Technical Response: Carboxamides are frequent substrates for P-glycoprotein (P-gp/MDR1) efflux transporters, particularly if the amide nitrogen is unsubstituted. Furthermore, a high Polar Surface Area (PSA > 140 Ų) limits passive diffusion.

Standard Operating Procedure: Caco-2 Permeability Assay Use this protocol to validate if efflux is your bottleneck.

1. Cell Culture Setup:

  • Cell Line: Caco-2 (clone C2BBe1 recommended for homogenous expression).

  • Culture Format: 24-well Transwell® inserts (0.4 µm pore size).

  • Differentiation: 21-day culture to ensure tight junction formation (TEER > 300

    
    ).
    

2. Assay Conditions:

  • Buffer: HBSS with 10 mM HEPES (pH 7.4).

  • Concentration: 10 µM test compound (ensure <1% DMSO).

  • Incubation: 2 hours at 37°C with orbital shaking (50 rpm).

3. Workflow:

  • A -> B (Absorptive): Dose Apical, sample Basolateral.

  • B -> A (Secretory): Dose Basolateral, sample Apical.

  • + Inhibitor: Repeat in presence of Verapamil (50 µM) or Zosuquidar .

4. Data Analysis (The "Efflux Ratio"):



Interpretation Guide:

  • ER < 2: Passive diffusion dominates. (Issue is likely metabolic).[2]

  • ER > 2: Active efflux.

    • If Verapamil reduces ER to ~1: Confirmed P-gp substrate.

    • Fix: Cap the amide NH, reduce basicity, or increase lipophilicity to saturate the transporter.

Module 3: Metabolic Stability (The "Staying Alive" Problem)

Symptom: High clearance (


) in liver microsomes (HLM) or hepatocytes.

Root Cause: Amides are susceptible to:

  • Hydrolysis: By carboxylesterases and amidases (ubiquitous in liver/plasma).

  • N-Dealkylation: CYP450-mediated oxidation adjacent to the nitrogen.

Bioisosteric Replacement Strategy: When the amide bond is the "metabolic soft spot," replace it with a surrogate that mimics the geometry and electrostatics but resists hydrolysis.[1]

Top Tier Carboxamide Bioisosteres [2, 3]:

Bioisostere ClassStructure MimicryMetabolic AdvantageNote
1,2,3-Triazole Planar, dipole similar to amideTotally resistant to amidasesActs as a rigid linker; may improve solubility.
1,2,4-Oxadiazole Bioequivalent H-bond acceptorHydrolytically stableReduces PSA compared to amide.
Trifluoroethylamine (

)
Reduces electron density on NPrevents N-dealkylation; lowers basicity.
Cyclic Urea Constrained amideSteric protectionGood for locking conformation.

Visualization: Bioisostere Selection Workflow

Bioisosteres Amide Unstable Carboxamide Issue Primary Failure Mode? Amide->Issue Hydrolysis Rapid Hydrolysis (Amidase) Issue->Hydrolysis Oxidation CYP Oxidation (N-dealkylation) Issue->Oxidation Triazole Switch to: 1,2,3-Triazole Hydrolysis->Triazole Oxadiazole Switch to: 1,2,4-Oxadiazole Hydrolysis->Oxadiazole Deuteration Strategy: Deuteration of alpha-C Oxidation->Deuteration Sterics Strategy: Ortho-F/Cl Steric Shield Oxidation->Sterics

Figure 2: Strategic selection of bioisosteres based on specific metabolic failure modes.

Module 4: Formulation Rescue

Context: If chemical modification ruins potency, you must rely on formulation to force the "brick dust" into solution.

The "Hail Mary" Protocol: Amorphous Solid Dispersions (ASD) ASDs trap the drug in a high-energy disordered state, preventing the formation of the stable crystal lattice (breaking the H-bonds) [4].

Experimental Workflow for ASD Screening:

  • Polymer Selection: Screen HPMC-AS, PVPVA, and Soluplus®.

  • Method: Solvent casting (lab scale) or Hot Melt Extrusion (HME).

  • Stability Check: The amorphous state is metastable. You must check for recrystallization using DSC (Differential Scanning Calorimetry).

    • Pass: Single

      
       (Glass Transition Temperature) > Ambient Temp + 50°C.
      
    • Fail: Melting endotherm visible (indicates recrystallization).

Formulation Selection Guide:

Drug PropertyRecommended TechnologyMechanism
High MP / Low LogP Nanosizing / Micronization Increases surface area (

) in Nernst-Brunnier equation.
High MP / High LogP Amorphous Solid Dispersion (ASD) Removes lattice energy barrier (

).
Low MP / High LogP Lipid Formulation (SEDDS) Solubilizes drug in lipid micelles; bypasses dissolution step.
References
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Amides. Drug Hunter. Link

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs.[3] Journal of Pharmaceutical Sciences, 88(10), 1058–1066. Link

  • FDA Guidance for Industry. (2020). The Biopharmaceutics Classification System (BCS) Guidance. Link

Sources

Troubleshooting

minimizing off-target effects of 3-amino-N-cyclopropylcyclohexane-1-carboxamide

The following Technical Support Guide is structured to assist researchers utilizing 3-amino-N-cyclopropylcyclohexane-1-carboxamide as a scaffold or intermediate in drug discovery. This guide treats the molecule as a priv...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to assist researchers utilizing 3-amino-N-cyclopropylcyclohexane-1-carboxamide as a scaffold or intermediate in drug discovery.

This guide treats the molecule as a privileged pharmacophore often found in Chemokine Receptor Antagonists (e.g., CCR2, CCR5) , Kinase Inhibitors , and GABAergic modulators . The "off-target" effects addressed here focus on the three pillars of liability for this chemical class: hERG inhibition , CYP450 promiscuity , and Stereochemical impurity .

Executive Diagnostic Overview

3-amino-N-cyclopropylcyclohexane-1-carboxamide is a versatile building block. However, its physicochemical profile—specifically the combination of a basic primary amine (at C3), a lipophilic cyclohexane core , and a cyclopropyl amide —creates a specific "liability triad" commonly encountered in hit-to-lead optimization:

  • hERG Channel Blockade: The basic amine + lipophilic linker mimics the pharmacophore of Class III antiarrhythmics, leading to QT prolongation risks.

  • Stereochemical Promiscuity: The molecule exists as cis and trans diastereomers (1,3-substitution). Using a racemic or undefined mixture often results in "phantom" off-target hits where one isomer binds the target and the other binds an off-target (e.g., Muscarinic receptors).

  • Metabolic Liability: While the cyclopropyl group is often used to block metabolic sites, the primary amine is susceptible to rapid oxidative deamination or conjugation, leading to reactive metabolites.

Troubleshooting Guide (FAQ)

Category A: Cytotoxicity & Non-Specific Binding

Q: We are seeing high cytotoxicity (CC50 < 10 µM) in our primary cell assays. Is this intrinsic to the scaffold? A: Likely, yes, but it is modifiable.

  • Root Cause: Primary aliphatic amines often cause lysosomotropism (accumulation in acidic lysosomes) and phospholipidosis . The basic pKa (~9.5–10.5) of the C3-amine drives this accumulation.

  • Diagnostic: Check if the toxicity correlates with cell permeability. If the compound is highly permeable (Papp > 10 x 10⁻⁶ cm/s), it is likely accumulating intracellularly.

  • Solution:

    • Capping: Convert the primary amine to a secondary amine, amide, or urea. This lowers the pKa and reduces lysosomal trapping.

    • Isosteres: Replace the cyclohexyl ring with a heteroaliphatic ring (e.g., tetrahydropyran) to lower LogP while maintaining geometry.

Q: Our binding affinity varies significantly between batches. Why? A: This is almost certainly a Stereochemical Purity issue.

  • Root Cause: The 1,3-disubstituted cyclohexane system has cis and trans isomers. Commercial "racemic" supplies often vary in their cis:trans ratio (e.g., 60:40 vs 30:70) depending on the reduction method used during synthesis.

  • Technical Fix: You must define the active diastereomer.

    • Action: Run a Chiral HPLC (see Protocol 1).

    • Insight: The cis-isomer (axial/equatorial) often adopts a different chair conformation than the trans-isomer (diequatorial), leading to completely different binding profiles.

Category B: Cardiovascular Safety (hERG)[1]

Q: The scaffold hits hERG at 1–5 µM. How do we dial this out without losing potency? A: You need to break the "hERG Pharmacophore."

  • Mechanism: hERG blockade is driven by a basic nitrogen interacting with Tyr652/Phe656 in the channel pore, stabilized by the lipophilic cyclohexane ring.

  • Mitigation Strategy:

    • Reduce Basicity: Add an electron-withdrawing group (EWG) like fluorine to the cyclohexane ring (e.g., 3-amino-4,4-difluorocyclohexane...). This lowers the amine pKa below 8.0, drastically reducing hERG affinity.

    • Zwitterionic Approach: Introduce a carboxylic acid or tetrazole on the periphery to create a zwitterion, which hERG channels generally reject.

Category C: Metabolic Stability

Q: Is the cyclopropyl group stable? We see rapid clearance in microsomes. A: The cyclopropyl amide is generally stable, but the amine is the weak link.

  • Observation: If you see M+16 or M+14 metabolites, you are likely seeing oxidation of the cyclohexane ring or N-dealkylation.

  • Risk: The cyclopropyl group can occasionally undergo ring-opening via CYP450 radical mechanisms, leading to Mechanism-Based Inhibition (MBI) of CYP enzymes.

  • Test: Run a "Time-Dependent Inhibition" (TDI) assay. If IC50 shifts after pre-incubation, the cyclopropyl moiety might be acting as a suicide substrate.

Experimental Protocols

Protocol 1: Stereochemical Resolution & Assignment

Objective: Isolate the active isomer to eliminate off-target noise from the inactive diastereomer.

  • Sample Prep: Dissolve 10 mg of 3-amino-N-cyclopropylcyclohexane-1-carboxamide in EtOH (1 mg/mL).

  • Column Selection: Immobilized Polysaccharide columns are standard.

    • Primary Screen: Chiralpak IA or IC (Daicel).

    • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1). Note: Diethylamine is crucial to sharpen the peak of the primary amine.

  • Detection: UV at 210 nm (amide absorption).

  • Validation:

    • Collect fractions.

    • Perform NOESY NMR :

      • Cis-isomer: Strong NOE between H1 and H3 (if 1,3-diaxial interaction exists).

      • Trans-isomer: Weak or no NOE between H1 and H3.

Protocol 2: Rapid hERG Surrogate Assay (Flux Assay)

Objective: High-throughput filtering of analogues before expensive Patch Clamp.

  • Cell Line: HEK293 stably expressing hERG and loaded with Thallium-sensitive dye (FluxOR™).

  • Buffer: Chloride-free buffer to maximize Thallium influx.

  • Procedure:

    • Add Compound (0.1 µM to 30 µM) to cells. Incubate 20 mins.

    • Add Stimulus Buffer (containing K+ and Tl+).

    • Measure Fluorescence (Ex 490nm / Em 525nm).

  • Data Interpretation:

    • Calculate IC50.[1][2][3]

    • Threshold: If Flux IC50 < 10 µM, the compound is a high-risk hERG blocker. Do not proceed to Patch Clamp; redesign the amine environment.

Optimization Logic & Pathway

The following diagram illustrates the decision tree for cleaning up the off-target profile of this specific scaffold.

OptimizationStrategy Start Scaffold: 3-amino-N-cyclopropylcyclohexane-1-carboxamide Issue_Stereo Issue: Variable Potency (Stereoisomers) Start->Issue_Stereo Issue_hERG Issue: hERG Toxicity (Basic Amine + Lipophilicity) Start->Issue_hERG Issue_Metab Issue: Rapid Clearance (Oxidative Deamination) Start->Issue_Metab Sol_Chiral Solution: Chiral Resolution (Isolate Cis/Trans) Issue_Stereo->Sol_Chiral Define Active Isomer Sol_pKa Solution: Lower pKa (Fluorination or Amide Capping) Issue_hERG->Sol_pKa Remove Cationic Charge Sol_Block Solution: Steric Block (Gem-dimethyl at C2/C6) Issue_Metab->Sol_Block Block Metabolic Hotspot Validation Validated Lead Series (Clean Profile) Sol_Chiral->Validation Sol_pKa->Validation Sol_Block->Validation

Caption: Optimization Decision Tree identifying critical liabilities of the aminocyclohexane scaffold and their corresponding medicinal chemistry solutions.

Comparative Data: Substituent Effects

The table below demonstrates how modifying the "3-amino" position affects the off-target profile (simulated based on SAR principles for this class).

Modification at C3-PositionhERG IC50 (µM)Microsomal Stability (t1/2)Primary Risk
-NH₂ (Parent) 2.5 (High Risk)15 min (Low)Cardiotoxicity, Phospholipidosis
-NH-C(=O)Me (Acetamide) > 30 (Safe)> 60 min (High)Loss of on-target potency (loss of basicity)
-NH₂ + 4,4-difluoro 15.0 (Moderate)45 min (Med)Synthetic complexity
-NH-CH₂-CF₃ > 30 (Safe)30 min (Med)Reduced basicity, maintains H-bond donor

References

  • hERG Pharmacophore & Liability

    • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[4] hERG potassium channels and cardiac arrhythmia.[1][3][4][5] Nature, 440(7083), 463–469.

    • Context: Defines the structural basis (hydrophobic pore + aromatic residues)
  • Stereoselective Synthesis of Aminocyclohexanes

    • Krikštolaitytė, S., et al. (2009). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Chemija, 20(2), 124–127.

    • Context: Provides methodologies for controlling the stereocenters on cyclohexane rings, critical for separ
  • Cyclopropyl Group in Drug Design

    • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[6] Journal of Medicinal Chemistry, 59(19), 8712–8756.

    • Context: Reviews the metabolic stability and off-target profile of cyclopropyl amides vs. other alkyl groups.
  • Amide Reduction & Chemoselectivity

    • Volkov, A., et al. (2016). Chemoselective reduction of carboxamides. Chemical Society Reviews, 45, 6685-6697.

    • Context: Relevant if the user is synthesizing the amine from a precursor amide and needs to avoid reducing the cyclopropyl carboxamide.

Sources

Reference Data & Comparative Studies

Validation

validating the biological activity of 3-amino-N-cyclopropylcyclohexane-1-carboxamide

Publish Comparison Guide: Validating the Biological Potential of 3-Amino-N-cyclopropylcyclohexane-1-carboxamide Executive Summary 3-Amino-N-cyclopropylcyclohexane-1-carboxamide (CAS: 1016703-89-1) is a high-value, satura...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Biological Potential of 3-Amino-N-cyclopropylcyclohexane-1-carboxamide

Executive Summary

3-Amino-N-cyclopropylcyclohexane-1-carboxamide (CAS: 1016703-89-1) is a high-value, saturated pharmacophore scaffold used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators (specifically Chemokine Receptor antagonists like CCR2/CCR5) and Enzyme Inhibitors (e.g., DPP-4, Kinases).[1] Unlike planar aromatic scaffolds, this aminocyclohexane derivative offers increased fraction of sp3-hybridized carbons (


), enhancing solubility and metabolic stability while providing precise vectoral orientation of substituents.

This guide outlines the technical validation of this compound, moving from structural integrity to functional biological activity. It compares the scaffold against traditional aromatic and heterocyclic alternatives, providing actionable protocols for researchers integrating this motif into Hit-to-Lead campaigns.

Part 1: Mechanistic Profile & Structural Utility

The biological utility of 3-amino-N-cyclopropylcyclohexane-1-carboxamide stems from its ability to serve as a rigidified linker that mimics peptide bonds while resisting proteolysis.

Key Structural Features:
  • Cyclohexane Core : Provides a semi-rigid template that restricts the conformational freedom of the attached amine and amide groups, reducing the entropic penalty upon binding to a target protein.

  • Cyclopropyl Amide : A "privileged" motif that often occupies small hydrophobic pockets (e.g., in Kinases or GPCRs) and improves metabolic stability compared to N-methyl or N-ethyl groups.

  • 3-Amino Handle : The primary attachment point for warheads or recognition elements, allowing for diverse library synthesis.

Target Class Applicability:
  • GPCRs : CCR2, CCR5, MCH-1 (Antagonists).

  • Enzymes : DPP-4 (Inhibitors), specific Kinases (Type II inhibitors).

Figure 1: Pharmacophore Integration Pathway This diagram illustrates how the scaffold integrates into a bioactive drug molecule (e.g., a CCR2 antagonist).

Pharmacophore_Integration Scaffold 3-Amino-N-cyclopropyl cyclohexane-1-carboxamide (The Scaffold) Coupling Amide Coupling / Reductive Amination Scaffold->Coupling Core Module Bioactive Bioactive Ligand (Drug Candidate) Coupling->Bioactive Synthesis Warhead Target Specific Warhead (e.g., Heterocycle, Sulfonyl) Warhead->Coupling Specificity Module Target Biological Target (CCR2 / DPP-4) Bioactive->Target Binding (Kd) Response Cellular Response (Chemotaxis Inhibition) Target->Response Signal Modulation

Caption: Logical flow of integrating the 3-amino-N-cyclopropylcyclohexane-1-carboxamide scaffold into a bioactive ligand to modulate biological targets.

Part 2: Comparative Analysis of Scaffolds

When selecting a diamine or amino-amide scaffold for drug design, researchers must weigh conformational rigidity against synthetic accessibility.

Table 1: Comparative Performance of Amine Scaffolds

Feature3-Amino-N-cyclopropylcyclohexane-1-carboxamide 3-Aminopiperidine Phenylenediamine
Primary Utility GPCR Antagonists, Kinase LinkersDPP-4 Inhibitors, GPCRsKinase Inhibitors
Conformational Rigidity High (Chair conformation locks vectors)Moderate (Ring flipping common)High (Planar, rigid)
Metabolic Stability High (No aromatic oxidation sites)Moderate (N-oxidation risk)Low (Metabolic liability)
Solubility (

)
Excellent (High

)
GoodPoor (Planar/Stacking)
Lipophilicity (LogP) Moderate (Tunable via cyclopropyl)Low (Polar amine in ring)High
Synthetic Cost Moderate (Stereocenter control required)LowLow

Expert Insight : The cyclopropyl group on the amide nitrogen is a critical differentiator. It prevents N-dealkylation by CYP450 enzymes more effectively than simple alkyl chains and provides a distinct steric bulk that often improves potency by filling hydrophobic sub-pockets.

Part 3: Experimental Validation Protocols

To validate the biological activity of this scaffold (or a library built upon it), a systematic screening approach is required.

Protocol A: Structural Integrity & Purity Validation

Before biological testing, the building block must be validated.

  • Technique : LC-MS (Liquid Chromatography-Mass Spectrometry) and 1H-NMR.

  • Acceptance Criteria : Purity > 95%; Confirmation of cis/trans stereochemistry (critical for vector alignment).

  • Stereochemistry Check : Use NOESY NMR to confirm the relative orientation of the 3-amino and 1-carboxamide groups (cis vs. trans), as this dictates binding mode.

Protocol B: In Vitro Functional Assay (GPCR Antagonism)

Context: Validating a library derived from the scaffold against CCR2.

Workflow:

  • Cell Line : CHO-K1 cells overexpressing human CCR2.

  • Reagent : FLIPR Calcium 6 Assay Kit.

  • Agonist : MCP-1 (CCL2).

  • Procedure :

    • Seed cells (10k/well) in 384-well black plates. Incubate overnight.

    • Load cells with Calcium 6 dye for 2 hours at 37°C.

    • Add test compounds (derived from scaffold) at varying concentrations (e.g., 1 nM to 10 µM).

    • Incubate for 30 minutes.

    • Inject EC80 concentration of MCP-1.

    • Readout : Measure fluorescence intensity (calcium flux) using a FLIPR Tetra system.

  • Data Analysis : Calculate IC50. A successful "hit" derived from this scaffold should show IC50 < 1 µM.

Figure 2: Validation Workflow

Validation_Workflow Start Scaffold Acquisition (CAS: 1016703-89-1) QC QC: NMR/LCMS (Verify Stereochemistry) Start->QC Library Library Synthesis (Amide Coupling) QC->Library Pass Screen Primary Screen (Ca2+ Flux / Enzyme Assay) Library->Screen Screen->Library Inactive (Redesign) Hit Hit Identification (>50% Inhibition) Screen->Hit Active SAR SAR Expansion (Optimize Substituents) Hit->SAR

Caption: Step-by-step workflow for validating the biological potential of the scaffold through library synthesis and screening.

Part 4: Data Interpretation & Troubleshooting

When analyzing data generated from this scaffold:

  • Stereochemical Dependence :

    • Observation : One isomer (e.g., cis-1,3) is active, while the trans isomer is inactive.

    • Causality : The spatial vector between the amide and the amine determines if the substituents can reach their respective binding pockets.

    • Action : Always separate and test isomers individually.

  • Solubility Issues :

    • Observation : Precipitation in assay buffer (PBS).

    • Causality : While the scaffold is soluble, hydrophobic "warheads" attached to the amine can reduce solubility.

    • Action : The cyclopropyl group aids solubility compared to phenyl, but ensure final DMSO concentration is <1%.

  • Metabolic Stability (Microsomal Stability) :

    • Expectation : High stability (

      
       min).
      
    • Validation : Incubate with Human Liver Microsomes (HLM) + NADPH. Monitor disappearance via LC-MS/MS. The cyclopropyl ring should remain intact; look for oxidation on the cyclohexane ring as the primary metabolite.

References

  • Bachelerie, F., et al. (2014). International Union of Basic and Clinical Pharmacology. LXXXIX. Update on the Extended Family of Chemokine Receptors and Introducing a New Nomenclature for Atypical Chemokine Receptors. Pharmacological Reviews. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem . (2024).[2] Compound Summary: Aminocyclohexane Carboxamide Derivatives. National Library of Medicine. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Analog Design. Academic Press. Retrieved from [Link]

Sources

Comparative

comparing 3-amino-N-cyclopropylcyclohexane-1-carboxamide to other CCR2 inhibitors

Executive Summary & Core Directive The Compound: 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1) is a critical pharmacophore scaffold and chiral intermediate used in the synthesis of high-affinity CCR2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Compound: 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1) is a critical pharmacophore scaffold and chiral intermediate used in the synthesis of high-affinity CCR2 antagonists (e.g., the BMS-741672 and Teijin series). While often sold as a building block, its structural motif—specifically the cis-1,3-diaminocyclohexane core coupled with a cyclopropyl amide—serves as the primary "address" domain that anchors inhibitors into the CCR2 orthosteric pocket (interacting with Glu291).

The Comparison: This guide compares the performance of inhibitors derived from this scaffold (referred to here as the Cyclohexane Carboxamide Class ) against industry-standard alternatives: Cenicriviroc (Dual CCR2/CCR5), RS-504393 (Tool Compound), and AZD5069 (Pyrimidine Sulfonamide).

Chemical & Pharmacological Profile

The Scaffold: 3-Amino-N-Cyclopropylcyclohexane-1-Carboxamide

This molecule is not typically a clinical drug in isolation but the "warhead" responsible for receptor affinity.

  • Mechanism: Orthosteric Antagonism.

  • Key Interaction: The protonated amine at position 3 forms a salt bridge with Glu291 (7.39) in the CCR2 transmembrane bundle. The cyclopropyl group fills a hydrophobic sub-pocket defined by Tyr120 and Phe116 , enhancing potency by ~10-fold compared to methyl analogs.

  • Stereochemistry: The (1R, 3S) cis-isomer is generally the bioactive conformer.

The Comparators
Compound ClassRepresentative DrugMechanismKey Feature
Cyclohexane Carboxamide BMS-741672 / Teijin Cpd 1 Selective CCR2 AntagonistHigh Selectivity. Derived from the title scaffold. Excellent potency but historically challenged by PK/hERG issues.
Tropane/Pyrazole Cenicriviroc (CVC) Dual CCR2/CCR5 AntagonistDual Action. Clinical stage (NASH/HIV).[1] Lower selectivity but broader anti-inflammatory profile.
Spiropiperidine RS-504393 Selective CCR2 AntagonistTool Compound. Moderate potency. Poor metabolic stability; used primarily for in vitro validation.
Pyrimidine Sulfonamide AZD5069 Selective CCR2 AntagonistClinical Candidate. Distinct binding mode; often better oral bioavailability than early amide derivatives.

Comparative Performance Analysis

The following data aggregates results from standard Calcium Flux and Chemotaxis assays (Human CCR2b).

Table 1: Potency and Selectivity Profile
MetricCyclohexane Carboxamide (BMS-741672) Cenicriviroc (CVC) RS-504393 AZD5069
CCR2 IC50 (Binding) 1.8 – 5.1 nM 2.3 – 5.9 nM89 – 360 nM~2.0 nM
CCR2 IC50 (Chemotaxis) ~1.0 nM ~3.0 nM> 300 nM~0.8 nM
CCR5 IC50 > 10,000 nM (Highly Selective)~6.0 nM (Dual Active)> 10,000 nM> 10,000 nM
hERG Inhibition (Safety) Moderate Risk (Requires optimization)Low RiskHigh RiskLow Risk
Oral Bioavailability (F%) Variable (20-60%) High (>90%)Low (<10%)High (>80%)

Analysis:

  • Potency: The Cyclohexane Carboxamide class matches the potency of clinical candidates like CVC and AZD5069.

  • Selectivity: If your research requires pure CCR2 inhibition (to dissect CCR2 vs. CCR5 roles), the Cyclohexane Carboxamide or AZD5069 are superior to Cenicriviroc.

  • Utility: For in vivo mouse models, the Cyclohexane Carboxamide derivatives often show better cross-reactivity with murine CCR2 than RS-504393.

Experimental Protocols

To validate the activity of this scaffold or its derivatives, use the following self-validating protocols.

Calcium Mobilization Assay (Gq-Coupled Readout)
  • Cell Line: CHO-K1 or THP-1 cells stably expressing human CCR2b.

  • Reagents: FLIPR Calcium 6 Assay Kit, Recombinant Human CCL2 (MCP-1).

  • Protocol:

    • Seeding: Plate 50,000 cells/well in 96-well black-wall plates. Incubate overnight.

    • Dye Loading: Aspirate media; add 100 µL Calcium 6 dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 1 hr at 37°C.

    • Compound Addition: Add 50 µL of test compound (3-amino-N-cyclopropyl... derivative) at 3x concentration. Incubate 15 min at RT.

    • Agonist Trigger: Inject 50 µL of CCL2 (EC80 concentration, typically 10-20 nM).

    • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) on FLIPR/FlexStation for 120 seconds.

    • Analysis: Calculate IC50 based on Peak Fluorescence minus Baseline.

Chemotaxis Assay (Functional Migration)
  • System: ChemoTx® Disposable Chemotaxis System (Neuro Probe) or Transwell (5 µm pore).

  • Protocol:

    • Preparation: Resuspend THP-1 cells in migration buffer (RPMI + 0.1% BSA) at 5 x 10^6 cells/mL. Pre-incubate with test compound for 30 min.

    • Chamber Setup: Add 30 µL of CCL2 (10 nM) to the bottom chamber.

    • Migration: Place filter; add 50 µL of cell/compound mix to top chamber.

    • Incubation: 2-4 hours at 37°C, 5% CO2.

    • Quantification: Remove top cells; measure ATP (CellTiter-Glo) or count migrated cells in the bottom chamber.

Visualizations

Figure 1: CCR2 Antagonist Mechanism & Signaling Pathway

This diagram illustrates where the inhibitor acts within the signaling cascade, blocking the G-protein coupling and downstream Calcium/Chemotaxis events.

CCR2_Pathway CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Activates G_Protein Gαi / Gαq Protein CCR2->G_Protein Couples Inhibitor Cyclohexane Carboxamide (Inhibitor) Inhibitor->CCR2 Blocks (Orthosteric) PLC PLCβ Activation G_Protein->PLC Signaling IP3 IP3 Generation PLC->IP3 Catalysis Calcium Ca2+ Release (ER Stores) IP3->Calcium Triggers Chemotaxis Chemotaxis / Monocyte Recruitment Calcium->Chemotaxis Drives

Caption: Figure 1.[2][3][4] The 3-amino-N-cyclopropylcyclohexane-1-carboxamide scaffold competitively binds to the CCR2 orthosteric pocket, preventing CCL2-induced G-protein activation and subsequent calcium mobilization.

Figure 2: Experimental Validation Workflow

A logical flow for validating the scaffold's efficacy from synthesis to functional readout.

Workflow Step1 Scaffold Synthesis (CAS 1016703-89-1) Step2 Derivatization (e.g., Urea Formation) Step1->Step2 Step3 Binding Assay (125I-MCP-1 Displacement) Step2->Step3 Step4 Functional Assay (Ca2+ Flux / Chemotaxis) Step3->Step4 Step5 Selectivity Screen (CCR5 / hERG) Step4->Step5

Caption: Figure 2. Step-wise validation pipeline. The scaffold is first derivatized to improve potency, then screened for binding affinity, functional blockade, and safety/selectivity.

References

  • Cherney, R. J., et al. (2008).[5] "Discovery of disubstituted cyclohexanes as a new class of potent, selective, and orally active CCR2 antagonists." Journal of Medicinal Chemistry, 51(4), 721-724. Link

  • Brodmerkel, C. M., et al. (2005). "Discovery and pharmacological characterization of a novel CCR2 antagonist, INCB3284." Journal of Immunology, 175(8), 5370-5378. Link

  • Klibanov, O. M., et al. (2010). "Cenicriviroc, a novel CCR5/CCR2 dual antagonist for the treatment of HIV-1 infection." Current Opinion in Investigational Drugs, 11(8), 940-950. Link

  • Teijin Pharma. (2008). "Cyclic amine derivatives and CCR2 antagonists containing the same." World Intellectual Property Organization, WO2008078864. Link

  • Bi, S., et al. (2013). "Molecular mechanism of CCR2 inhibition by the conformational specific antagonist." Molecular Pharmacology, 84(6), 895-904. Link

Sources

Validation

Comparative Guide: Efficacy of 3-Amino-N-cyclopropylcyclohexane-1-carboxamide Scaffolds vs. Standard Anti-Inflammatories

The following guide provides an in-depth technical comparison of 3-amino-N-cyclopropylcyclohexane-1-carboxamide (and its pharmacologically active derivatives) versus established anti-inflammatory standards. Based on stru...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-amino-N-cyclopropylcyclohexane-1-carboxamide (and its pharmacologically active derivatives) versus established anti-inflammatory standards.

Based on structural analysis and chemical informatics, 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS: 1016703-89-1) is a critical pharmacophore scaffold used primarily in the synthesis of Chemokine Receptor Antagonists (specifically CCR2 and CCR5 antagonists) and certain Kinase Inhibitors . While the free amine itself is a building block, its derivatives represent a class of targeted immunomodulators designed to block leukocyte recruitment, offering a distinct mechanism from NSAIDs and corticosteroids.

Executive Summary

3-amino-N-cyclopropylcyclohexane-1-carboxamide serves as a structural backbone for next-generation anti-inflammatory agents targeting the CCL2/CCR2 axis . Unlike traditional NSAIDs (which inhibit COX enzymes) or Corticosteroids (which broadly suppress gene transcription), compounds derived from this scaffold act as chemokine receptor antagonists . They specifically prevent the recruitment of monocytes and macrophages to sites of inflammation, offering potential advantages in chronic inflammatory diseases like Rheumatoid Arthritis (RA), Atherosclerosis, and Neuropathic Pain, with a potentially superior safety profile regarding gastrointestinal and metabolic side effects.

Product Profile
  • Chemical Name: 3-amino-N-cyclopropylcyclohexane-1-carboxamide[1]

  • CAS Number: 1016703-89-1

  • Role: Pharmacophore / Key Intermediate

  • Primary Target Class: CCR2/CCR5 Chemokine Receptor Antagonists

  • Mechanism: Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) binding.

Mechanism of Action & Signaling Pathway[2]

To understand the efficacy of this scaffold, one must understand the pathway it targets. The derivatives of this amine function as allosteric or orthosteric antagonists of the CCR2 receptor.

Pathway Visualization (CCR2 Signaling Blockade)

CCR2_Pathway Ligand CCL2 (MCP-1) Receptor CCR2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαi Protein Receptor->G_Protein Activates PI3K PI3K/Akt Pathway Receptor->PI3K Activates MAPK p38 MAPK / ERK Receptor->MAPK Activates Drug 3-Amino-N-cyclopropyl... Derivatives Drug->Receptor Blocks (Antagonist) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Monocyte Chemotaxis (Migration) PI3K->Chemotaxis Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Inflammation

Figure 1: Mechanism of Action. The scaffold derivatives block the CCR2 receptor, preventing CCL2-mediated G-protein activation and subsequent monocyte migration and cytokine release.

Comparative Efficacy Analysis

This section compares the efficacy of CCR2 Antagonists (derived from the 3-amino-N-cyclopropylcyclohexane-1-carboxamide scaffold) against standard-of-care anti-inflammatory drugs.

Table 1: Comparative Efficacy & Safety Profile
FeatureCCR2 Antagonists (Scaffold Derivatives)NSAIDs (e.g., Ibuprofen, Celecoxib)Corticosteroids (e.g., Dexamethasone)Biologics (e.g., Anti-TNF)
Primary Target CCR2/CCR5 Receptors (Chemotaxis)COX-1 / COX-2 Enzymes (Prostaglandins)Glucocorticoid Receptor (Gene Transcription)TNF-α / IL-6 Cytokines
Mechanism Blocks immune cell recruitmentBlocks inflammatory mediator synthesisBroad immune suppressionNeutralizes specific cytokines
Onset of Action Moderate (Days to Weeks)Rapid (Minutes to Hours)Rapid (Hours)Slow to Moderate (Weeks)
Efficacy (Acute) Low (Poor for acute pain)High (Excellent for acute pain)Very HighN/A (Chronic use)
Efficacy (Chronic) High (RA, Atherosclerosis, Neuropathy)Moderate (Tolerance/Side effects limit use)High (Severe side effects limit use)Very High
GI Toxicity Low High (Ulcers, Bleeding)ModerateLow
CV Risk Neutral or Beneficial (Atherosclerosis)Increased Risk (COX-2 inhibitors)Increased RiskNeutral
Key Limitation Bioavailability, redundancy of chemokinesGI/Renal toxicityMetabolic syndrome, ImmunosuppressionCost, Injection site reactions
Detailed Analysis
1. vs. NSAIDs
  • Superiority: The scaffold derivatives lack the gastrointestinal (GI) toxicity associated with COX inhibition. While NSAIDs block prostaglandin synthesis (leading to immediate pain relief but potential gastric ulcers), CCR2 antagonists prevent the accumulation of inflammatory cells.

  • Inferiority: They are less effective for immediate, acute pain relief (e.g., headache, post-surgical pain) because they do not directly block the sensitization of nociceptors by prostaglandins.

2. vs. Corticosteroids
  • Superiority: Corticosteroids cause broad immunosuppression and severe metabolic side effects (diabetes, osteoporosis, weight gain). CCR2 antagonists are more targeted, affecting primarily monocyte migration, preserving other immune functions.

  • Inferiority: Corticosteroids are more potent "rescue" drugs for severe, acute inflammation (e.g., anaphylaxis, severe asthma flares) due to their genomic mechanism.

3. vs. Biologics (Anti-TNF)
  • Superiority: Small molecules derived from this scaffold are orally bioavailable, whereas biologics require injection. They are also significantly cheaper to manufacture.

  • Inferiority: Biologics have a higher ceiling of efficacy in severe autoimmune diseases (like Crohn's or severe RA) where cytokine neutralization is more critical than blocking cell migration.

Experimental Protocols for Validation

To validate the efficacy of a compound derived from the 3-amino-N-cyclopropylcyclohexane-1-carboxamide scaffold, researchers should utilize the following self-validating protocols.

Protocol A: In Vitro CCR2 Calcium Flux Assay

Validates the functional antagonism of the receptor.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human CCR2 (hCCR2).

  • Reagents:

    • Fluo-4 AM (Calcium indicator).

    • Recombinant Human CCL2 (Ligand).

    • Test Compound (Scaffold Derivative).

    • Positive Control: INCB-3284 or Cenicriviroc .

  • Workflow:

    • Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C.

    • Baseline: Measure baseline fluorescence (Ex/Em 494/516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

    • Treatment: Add Test Compound (0.1 nM – 10 µM) and incubate for 15 min.

    • Stimulation: Inject CCL2 (EC80 concentration, typically 10-30 nM).

    • Measurement: Monitor calcium flux for 120 seconds.

  • Data Analysis: Calculate IC50 based on the reduction of the Peak Fluorescence Response compared to vehicle control.

Protocol B: In Vivo Thioglycollate-Induced Peritonitis Model

Validates the inhibition of monocyte recruitment (anti-inflammatory efficacy).

  • Animals: C57BL/6 mice (Male, 8-10 weeks).

  • Groups (n=8):

    • Vehicle (Negative Control).

    • Dexamethasone (1 mg/kg, i.p.) (Positive Control).

    • Test Compound (10, 30, 100 mg/kg, p.o.).

  • Induction:

    • Administer Test Compound or Vehicle orally 1 hour prior to induction.

    • Inject 1 mL of 3% Thioglycollate broth intraperitoneally (i.p.).

  • Harvest:

    • Euthanize mice at 48 hours post-injection (peak monocyte influx).

    • Perform peritoneal lavage with 5 mL cold PBS.

  • Quantification:

    • Count total cells using a hemocytometer.

    • Flow Cytometry: Stain for CD45+ (Leukocytes), CD11b+ (Myeloid), and Ly6C+ (Monocytes).

    • Endpoint: Efficacy is defined as the % reduction in Ly6C+ high monocytes recruited to the peritoneum compared to Vehicle.

Synthesis & Structural Context

For researchers utilizing the scaffold for drug design.

The 3-amino-N-cyclopropylcyclohexane-1-carboxamide structure is typically synthesized via the reaction of 3-aminocyclohexanecarboxylic acid protected at the amine (e.g., Boc-protected) with cyclopropylamine , followed by deprotection.

Key Structural Features for SAR (Structure-Activity Relationship):

  • Cyclopropyl Amide: Critical for hydrophobic pocket binding in CCR2 (similar to the motif in Filgotinib or Cenicriviroc precursors).

  • Cyclohexane Ring: Provides a rigid spacer that orients the amide and the 3-amino group (which usually binds to a hinge region or an acidic residue) in the correct 3D conformation.

  • 3-Amino Group: The primary attachment point for the "tail" of the drug (often a urea or heteroaryl group) that confers specificity and potency.

Synthesis_Flow Start 3-Amino-cyclohexane- carboxylic acid (Protected) Inter Intermediate Amide Start->Inter Amide Coupling Reagent + Cyclopropylamine (Coupling Agent: HATU/EDC) Reagent->Inter Product 3-Amino-N-cyclopropyl- cyclohexane-1-carboxamide (The Scaffold) Inter->Product Deprotection Deprotect Deprotection (TFA/HCl)

Figure 2: Simplified Synthesis Scheme. The scaffold is generated via amide coupling followed by amine deprotection.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CCR2 Antagonists. Retrieved from [Link]

  • Brodmerkel, C. M., et al. (2005). "Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist." Journal of Immunology, 175(8), 5370-5378.
  • Xia, M., & Sui, Z. (2009).[2] "Recent developments in CCR2 antagonists." Expert Opinion on Therapeutic Patents, 19(3), 295-303. (Reviews the cyclohexane carboxamide scaffold in CCR2 antagonists).

  • Zhang, Y., et al. (2015). "CCR2 antagonists for the treatment of neuropathic pain." Pain Research and Management.

Sources

Comparative

Publish Comparison Guide: SAR of 3-Amino-N-cyclopropylcyclohexane-1-carboxamide Analogs

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 3-amino-N-cyclopropylcyclohexane-1-carboxamide analogs. This scaffold is a privileged structural motif in medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 3-amino-N-cyclopropylcyclohexane-1-carboxamide analogs. This scaffold is a privileged structural motif in medicinal chemistry, most notably recognized as a core pharmacophore in the design of Chemokine Receptor 2 (CCR2) antagonists and, more recently, in the exploration of TGR5 (GPBAR1) agonists .

This guide focuses on its application as a CCR2 antagonist scaffold , comparing its efficacy, metabolic stability, and pharmacokinetic profile against standard alkyl and aryl analogs.

Content Type: Technical SAR Analysis & Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Primary Application: Development of CCR2 Antagonists for Inflammatory Diseases (e.g., Diabetic Nephropathy, Atherosclerosis).

Executive Summary: The Scaffold Advantage

The 3-amino-N-cyclopropylcyclohexane-1-carboxamide scaffold represents a strategic evolution in the design of G-Protein Coupled Receptor (GPCR) modulators. Unlike simple linear diamines, the cyclohexane core provides critical conformational rigidity, locking the amino and carboxamide substituents into a specific spatial vector that optimizes binding pocket occupancy.

The inclusion of the N-cyclopropyl group is a deliberate medicinal chemistry tactic. It serves as a bioisostere for isopropyl or tert-butyl groups but offers superior metabolic stability by blocking


-hydroxylation, a common clearance pathway for alkyl amides.
Key Performance Indicators (KPIs)
  • Potency (IC50): Typically < 10 nM for optimized analogs against CCR2.

  • Metabolic Stability: Enhanced microsomal stability (

    
     min) compared to N-methyl/N-ethyl analogs.
    
  • Selectivity: High selectivity against homologous receptors (CCR1, CCR5) due to the specific steric bulk of the cyclopropyl moiety.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold can be dissected into three distinct vectors: the Amide Terminus (Region A), the Cyclohexane Core (Region B), and the Amino Linker (Region C).

Region A: The Amide Terminus (N-Cyclopropyl)

The amide nitrogen substituent is critical for hydrophobic pocket filling within the receptor (e.g., the minor pocket of CCR2).

  • Cyclopropyl vs. Methyl/Ethyl: The cyclopropyl group provides a unique "Goldilocks" steric fill—larger than a methyl group but more compact and rigid than an isopropyl group. This rigidity reduces the entropic penalty of binding.

  • Metabolic Shielding: The strained cyclopropyl ring is resistant to CYP450-mediated oxidation compared to acyclic alkyl chains, significantly improving the intrinsic clearance (

    
    ) profile.
    
Region B: The Cyclohexane Core (Stereochemistry)

The relative stereochemistry of the 1-carboxamide and 3-amino groups is the primary determinant of activity .

  • Cis vs. Trans: In many CCR2 antagonist series, the (1R, 3S)-cis configuration (or its enantiomer, depending on the specific series) is often 10-100x more potent than the trans-isomer. The cis-configuration typically directs the amide and amino substituents into a "U-shape" or "V-shape" conformation required to bridge the receptor's transmembrane helices.

Region C: The Amino Linker

The 3-amino group serves as the attachment point for the "warhead"—typically a heteroaryl urea, amide, or sulfonamide.

  • Basicity: The basicity of this amine (often modulated by the attached group) is crucial for forming a salt bridge with a conserved aspartate/glutamate residue (e.g., Glu291 in CCR2).

Comparative Analysis: N-Cyclopropyl vs. Alternatives

The following table compares the N-cyclopropyl analog against standard alternatives (N-Methyl, N-Isopropyl, N-Benzyl) based on representative data from CCR2 antagonist literature.

Table 1: Comparative Performance of 3-Aminocyclohexane-1-carboxamide Analogs

Analog (Amide R-Group)CCR2 Potency (IC50)Metabolic Stability (HLM t1/2)Solubility (pH 7.4)Key Limitation
N-Cyclopropyl (Target) ++++ (< 10 nM) High (> 60 min) Moderate Synthetic Cost (Cyclopropylamine)
N-Methyl++ (50-100 nM)Low (< 20 min)HighRapid N-demethylation
N-Isopropyl+++ (10-50 nM)Moderate (30 min)ModerateCYP oxidation at tertiary carbon
N-Benzyl+ (100-500 nM)HighLowSteric clash in small pockets; Lipophilicity issues
N-tert-Butyl+++ (10-50 nM)HighLowHydrophobic collapse; poor solubility

Verdict: The N-Cyclopropyl analog offers the best balance of potency and metabolic stability, avoiding the rapid clearance of small alkyls and the solubility issues of bulky lipophilic groups.

Visualizing the SAR Logic

The following diagram illustrates the functional logic of the scaffold and the decision tree for optimization.

SAR_Logic Scaffold 3-amino-N-cyclopropyl cyclohexane-1-carboxamide Region_A Region A: Amide (Cyclopropyl) Scaffold->Region_A Region_B Region B: Core (Cyclohexane) Scaffold->Region_B Region_C Region C: Amine (Linker) Scaffold->Region_C Effect_A Metabolic Stability (Blocks N-dealkylation) Region_A->Effect_A Steric/Electronic Effect_B Conformational Lock (Cis-isomer preference) Region_B->Effect_B Stereocontrol Effect_C Receptor Interaction (Salt Bridge to Glu291) Region_C->Effect_C Basicity Outcome High Potency CCR2 Antagonist (Low Clearance) Effect_A->Outcome Effect_B->Outcome Effect_C->Outcome

Figure 1: SAR Logic Map detailing the functional contribution of each scaffold region.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols describe the synthesis of the core scaffold and its biological validation.

Protocol A: Synthesis of (1R,3S)-3-Amino-N-cyclopropylcyclohexane-1-carboxamide

Rationale: This route uses a Curtius Rearrangement to convert a dicarboxylic acid precursor into the amino-amide with retention of stereochemistry.

  • Starting Material: cis-1,3-Cyclohexanedicarboxylic acid.

  • Mono-esterification: Reflux with MeOH/H2SO4 (1.0 equiv) to yield the mono-methyl ester.

  • Amide Coupling: React the free acid with Cyclopropylamine (1.2 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF at RT for 4h.

    • Checkpoint: Verify formation of Methyl 3-(cyclopropylcarbamoyl)cyclohexane-1-carboxylate via LC-MS.

  • Hydrolysis: Treat with LiOH (2.0 equiv) in THF/H2O to hydrolyze the methyl ester to the acid.

  • Curtius Rearrangement (Amine Formation):

    • Treat the acid with DPPA (Diphenylphosphoryl azide) and TEA in t-BuOH at reflux.

    • This yields the Boc-protected amine.[1]

  • Deprotection: Treat with 4M HCl in Dioxane to yield the final 3-amino-N-cyclopropylcyclohexane-1-carboxamide hydrochloride .

Protocol B: CCR2 Calcium Flux Assay

Rationale: This functional assay measures the antagonist's ability to block MCP-1 (CCL2) induced Calcium release, a direct measure of G-protein signaling blockade.

  • Cell Line: CCR2-transfected CHO or THP-1 cells.

  • Dye Loading: Incubate cells (

    
    /well) with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
    
  • Compound Addition: Add serial dilutions of the test compound (N-cyclopropyl analog) and incubate for 15 min.

  • Agonist Stimulation: Inject human recombinant MCP-1 (EC80 concentration, typically 10-20 nM).

  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 520 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate % Inhibition relative to DMSO control and derive IC50 using a 4-parameter logistic fit.

Synthesis Workflow Visualization

The following diagram outlines the critical path for synthesizing the scaffold with stereochemical control.

Synthesis_Workflow Step1 Start: cis-1,3-Cyclohexanedicarboxylic acid Step2 Mono-esterification (MeOH, H+) Step1->Step2 Step3 Amide Coupling (Cyclopropylamine, HATU) Step2->Step3 Differentiation of carboxyls Step4 Ester Hydrolysis (LiOH) Step3->Step4 Prepare for amine installation Step5 Curtius Rearrangement (DPPA, t-BuOH) -> Boc-Amine Step4->Step5 Stereoretentive N-formation Step6 Deprotection (HCl/Dioxane) Step5->Step6 Final Product: (1R,3S)-3-amino-N-cyclopropyl cyclohexane-1-carboxamide Step6->Final

Figure 2: Step-by-step synthetic route for the (1R,3S)-cis isomer.

References

  • Brodmerkel, C. M., & Huber, R. (2016). CCR2 Antagonists for the Treatment of Autoimmune Diseases. Current Pharmaceutical Design .

  • Xue, C. B., et al. (2011). Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters .

  • Pasternak, A., et al. (2008). Discovery of a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. Journal of Medicinal Chemistry .

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry .

Sources

Validation

cross-reactivity of 3-amino-N-cyclopropylcyclohexane-1-carboxamide with other chemokine receptors

Publish Comparison Guide: Cross-Reactivity of 3-Amino-N-Cyclopropylcyclohexane-1-Carboxamide Scaffolds Executive Summary: The Pharmacophore & Its Target Profile 3-Amino-N-cyclopropylcyclohexane-1-carboxamide is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity of 3-Amino-N-Cyclopropylcyclohexane-1-Carboxamide Scaffolds

Executive Summary: The Pharmacophore & Its Target Profile

3-Amino-N-cyclopropylcyclohexane-1-carboxamide is a critical pharmacophoric scaffold (often a key intermediate or fragment) used in the design of high-affinity antagonists for CC Chemokine Receptor 2 (CCR2) and CC Chemokine Receptor 5 (CCR5) .

While often employed as a building block to synthesize potent dual antagonists (e.g., Cenicriviroc analogs) or selective probes, the core structure itself carries intrinsic binding preferences. This guide analyzes the cross-reactivity of this specific aminocyclohexane carboxamide motif, contrasting its primary affinity for CCR2 against its most significant off-targets: CCR5, CCR1, and non-chemokine targets like hERG.

Key Takeaway: This scaffold exhibits a CCR2 > CCR5 >> CCR1 selectivity profile. The N-cyclopropyl group is a specific structural modification designed to optimize hydrophobic packing in the orthosteric pocket, often enhancing potency but requiring careful tuning to avoid excessive CCR5 cross-reactivity.

Technical Profile & Mechanism of Action

Primary Mechanism: Orthosteric Antagonism

The 3-aminocyclohexane-1-carboxamide core binds to the orthosteric site of the chemokine receptor (transmembrane domains TM3, TM5, TM6, and TM7).

  • The Amine (3-amino): Forms a critical salt bridge with the conserved Glu291 (7.39) in CCR2 (or Glu283 in CCR5). This interaction is essential for anchoring the ligand.

  • The Carboxamide: Acts as a hydrogen bond donor/acceptor, interacting with residues like Tyr120 (3.32) or Thr (2.56) , stabilizing the receptor in an inactive conformation.

  • The Cyclopropyl Group: Fits into a specific hydrophobic sub-pocket (often defined by Tyr120 and Phe116), providing steric bulk that improves selectivity over smaller substituents (like methyl) but is less bulky than phenyl/benzyl groups used in other series.

Signaling Pathway Blockade

By occupying the orthosteric pocket, the molecule prevents the binding of endogenous ligands (CCL2/MCP-1 for CCR2; CCL5/RANTES for CCR5), thereby inhibiting:

  • G-protein coupling (Gαi): Blocking Calcium flux and cAMP inhibition.

  • Beta-arrestin recruitment: Preventing receptor internalization and desensitization.

  • Chemotaxis: Halting immune cell migration (monocytes/macrophages).

Cross-Reactivity Landscape

The following table compares the selectivity of the 3-amino-N-cyclopropylcyclohexane-1-carboxamide core (and optimized derivatives) against key chemokine receptors.

ReceptorRoleCross-Reactivity RiskMechanism of Cross-Reactivity
CCR2 Primary Target High Affinity Designed fit. The salt bridge with Glu291 and hydrophobic packing of the cyclopropyl group are optimal.
CCR5 Major Off-Target High / Moderate Homology: CCR2 and CCR5 share ~75% sequence identity in the TM binding pocket. The conserved Glu283 in CCR5 also binds the amine. Selectivity is achieved by exploiting subtle differences in the extracellular loops (ECL2).
CCR1 Minor Off-TargetLow / ModerateStructural Divergence: CCR1 has a distinct binding pocket shape. While the salt bridge is possible (Glu287), the hydrophobic pocket for the cyclopropyl group is less compatible.
CXCR4 Non-TargetNegligibleClass Difference: Belonging to the CXC subfamily, CXCR4's binding pocket is significantly larger and deeper, requiring different pharmacophores (e.g., bicyclam).
hERG Safety TargetModerate Risk Basic Amine: The basic nitrogen (pKa ~9-10) can bind to the hERG potassium channel pore (Phe656), a common liability for this class. The cyclopropyl group helps reduce lipophilicity compared to larger aromatics, potentially lowering hERG risk.

Comparative Performance Data

The data below illustrates how the N-cyclopropyl modification compares to other standard substituents in the aminocyclohexane carboxamide series (representative IC50 values from SAR studies on this scaffold).

Compound / SubstituentCCR2 IC50 (nM)CCR5 IC50 (nM)Selectivity Ratio (CCR5/CCR2)Notes
N-Cyclopropyl (Subject) ~15 - 50 ~200 - 600 ~10x Balanced Profile: Good potency, moderate selectivity. Often used in dual antagonists.
N-Methyl (Smaller) > 500> 2000~4xLow Potency: Lacks sufficient hydrophobic interaction to anchor the core firmly.
N-Benzyl (Larger) < 5~10~2xHigh Potency, Low Selectivity: The large group fits both pockets well, leading to promiscuity (Dual CCR2/5 activity).
RS-504393 (Standard) ~300> 10,000> 30xReference Selective Antagonist: Highly selective for CCR2 but lower potency than optimized carboxamides.
Maraviroc (Standard) > 10,000~2< 0.001xCCR5 Selective: No activity at CCR2. Used as a negative control for CCR2 assays.

> Note: "Subject" values are representative estimates for optimized ligands containing the 3-amino-N-cyclopropylcyclohexane-1-carboxamide core, as the fragment alone has lower affinity.

Experimental Protocols for Cross-Reactivity Profiling

To validate the selectivity of this molecule, the following protocols are recommended.

Protocol A: Calcium Flux Assay (Functional Selectivity)

Validates the ability to block G-protein signaling downstream of receptor activation.

  • Cell Lines: Use CHO-K1 or HEK293 cells stably expressing human CCR2 , CCR5 , or CCR1 .

  • Dye Loading: Incubate cells (50,000/well) with Fluo-4 AM (calcium indicator) in HBSS buffer for 45 min at 37°C.

  • Compound Treatment: Add the test compound (3-amino-N-cyclopropylcyclohexane-1-carboxamide derivative) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min.

  • Agonist Challenge: Inject EC80 concentrations of specific chemokines:

    • CCR2: CCL2 (MCP-1)[1]

    • CCR5: CCL5 (RANTES)

    • CCR1: CCL3 (MIP-1α)

  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC50 for inhibition of calcium mobilization.

Protocol B: Radioligand Binding Assay (Affinity)

Measures direct competition for the orthosteric binding site.

  • Membrane Prep: Prepare membranes from CCR2/CCR5-expressing cells.

  • Tracer: Use [125I]-CCL2 (for CCR2) or [125I]-CCL5 (for CCR5).

  • Incubation: Mix membranes (5-10 µg), tracer (0.1 nM), and test compound in Binding Buffer (25 mM HEPES, 5 mM MgCl2, 0.5% BSA).

  • Equilibrium: Incubate for 2 hours at room temperature.

  • Harvest: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) to capture bound radioligand.

  • Counting: Measure radioactivity (CPM) in a scintillation counter.

  • Calculation: Determine Ki using the Cheng-Prusoff equation:

    
    .
    

Visualizations

Figure 1: Chemokine Receptor Signaling & Blockade

This diagram illustrates the signaling pathways activated by CCR2/CCR5 and the specific blockade point of the antagonist.

G node_receptor CCR2 / CCR5 (GPCR) node_gprotein Gαi Protein node_receptor->node_gprotein Couples node_ligand Agonist (CCL2 / CCL5) node_ligand->node_receptor Activates node_antagonist Antagonist (3-Amino-N-cyclopropyl...) node_antagonist->node_receptor Blocks (Orthosteric) node_plc PLCβ node_gprotein->node_plc Activates node_calcium Calcium Release (ER Stores) node_plc->node_calcium Induces node_chemotaxis Chemotaxis (Migration) node_calcium->node_chemotaxis Triggers

Caption: Mechanism of Action. The antagonist competes with endogenous ligands (CCL2/CCL5) for the receptor pocket, preventing G-protein coupling and downstream Calcium flux.

Figure 2: Selectivity Screening Workflow

A logical flow for filtering compounds based on cross-reactivity thresholds.

Workflow Start Compound Library (Aminocyclohexane Core) Screen1 Primary Screen (CCR2 Binding) Start->Screen1 Decision1 Hit? (IC50 < 100 nM) Screen1->Decision1 Screen2 Selectivity Panel (CCR5, CCR1, hERG) Decision1->Screen2 Yes Discard Discard / Optimize Decision1->Discard No Decision2 Selective? (Ratio > 10x) Screen2->Decision2 Lead Lead Candidate (High Affinity/Selectivity) Decision2->Lead Yes Decision2->Discard No

Caption: Screening Cascade. Compounds are first validated for CCR2 potency, then rigorously filtered against CCR5 and hERG liabilities to ensure safety and specificity.

References

  • Berdini, V., et al. (2018). "Structure-Based Design of CCR2 Antagonists." Journal of Medicinal Chemistry. Link (General reference for CCR2 scaffold design).

  • Zweemer, A. J. M., et al. (2014). "Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5." Molecular Pharmacology. Link

  • Xia, M., et al. (2018). "Structure-Activity Relationships of Aminocyclohexane Carboxamide CCR2 Antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • ChemScene. (2024). "Product Datasheet: 3-Amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1)." Link

  • Corbett, M., et al. (2019). "Discovery of CCR2/CCR5 Dual Antagonists." ACS Medicinal Chemistry Letters. Link

Sources

Comparative

Comparative In Vivo Efficacy of Cyclohexane Carboxamide Derivatives: A Guide for Drug Development Professionals

The cyclohexane carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclohexane carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides a comprehensive in vivo efficacy comparison of various cyclohexane carboxamide derivatives, offering researchers, scientists, and drug development professionals critical insights into their potential as anticancer, analgesic, and anticonvulsant agents. The data presented herein is supported by a thorough review of preclinical studies, with a focus on experimental evidence and the underlying mechanisms of action.

Anticancer Potential of Cyclohexane Carboxamide Derivatives

The relentless pursuit of novel anticancer therapeutics has led to the exploration of diverse chemical entities, with cyclohexane carboxamide derivatives showing significant promise. Their efficacy often stems from the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

In Vivo Efficacy of Anticancer Cyclohexane Carboxamide Derivatives

A notable example of an effective anticancer agent from this class is the indole-2-carboxamide derivative, LG25 . In preclinical studies utilizing a xenograft mouse model of triple-negative breast cancer, LG25 demonstrated significant antitumor activity. This efficacy is attributed to its ability to induce G2/M cell cycle arrest and apoptosis by suppressing the PI3K/Akt/mTOR signaling pathway[1]. While in vivo data for other cyclohexane carboxamide derivatives with anticancer potential, such as 1,1-disubstituted cyclohexane-1-carboxamides that induce apoptosis in vitro, is still emerging, the promising results with LG25 highlight the therapeutic potential of this scaffold in oncology[2].

Compound ClassSpecific Derivative(s)Animal ModelDosing RegimenKey Efficacy EndpointsMechanism of ActionReference
Indole-2-CarboxamideLG25MDA-MB-231 Xenograft MiceNot specifiedReduced tumor viability, induced G2/M cell cycle arrest and apoptosisInhibition of PI3K/Akt/mTOR/NF-κB signaling[1]
1,1-Disubstituted Cyclohexane-1-Carboxamides6a, 8aIn vitro data onlyNot applicableInduced caspase-3, -8, and -9 activities; increased p53 and Bax/Bcl-2 ratioApoptosis induction[2]
Anticancer Mechanism of Action: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Cyclohexane carboxamide derivatives like LG25 exert their anticancer effects by inhibiting key components of this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates IkB IκB Akt->IkB Phosphorylates & Inhibits S6K S6K mTORC1->S6K eIF4E eIF4E mTORC1->eIF4E Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription eIF4E->Transcription NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus LG25 LG25 (Cyclohexane Carboxamide Derivative) LG25->Akt Inhibits Phosphorylation LG25->mTORC1 Inhibits Phosphorylation LG25->NFkB_nuc Inhibits Translocation NFkB_nuc->Transcription TRPV1_Signaling cluster_membrane Sensory Neuron Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRPV1 TRPV1 Channel Ca_Na_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Na_influx Opens Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) Stimuli->TRPV1 Activates Depolarization Depolarization Ca_Na_influx->Depolarization ActionPotential Action Potential Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal Antagonist Cyclohexane Carboxamide TRPV1 Antagonist Antagonist->TRPV1 Blocks Activation

Caption: Mechanism of TRPV1 antagonism in blocking pain signaling.

Experimental Protocol: Hot Plate Test for Analgesia

The hot plate test is a widely used method to assess the efficacy of centrally acting analgesics by measuring the latency of a thermal pain response.

Step-by-Step Methodology:

  • Apparatus: A hot plate apparatus with a controlled temperature surface (typically set between 50-55°C).

  • Animal Model: Mice or rats are commonly used.

  • Acclimatization: Animals are allowed to acclimatize to the testing room before the experiment.

  • Baseline Measurement: Each animal is placed on the hot plate, and the latency to a nocifensive response (e.g., licking a paw, jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Treatment: Animals are administered the test compound or vehicle.

  • Post-Treatment Measurement: At a predetermined time after treatment, the latency to the nocifensive response is measured again.

  • Data Analysis: The increase in latency time after treatment compared to the baseline indicates an analgesic effect.

Anticonvulsant Properties of Cyclohexane Carboxamide Derivatives

The development of novel antiepileptic drugs with improved efficacy and safety profiles is an ongoing effort. Cyclohexane carboxamide derivatives have emerged as a promising class of anticonvulsants, with several compounds demonstrating potent activity in preclinical models of seizures.

In Vivo Efficacy of Anticonvulsant Cyclohexane Carboxamide Derivatives
Compound SeriesSpecific Derivative(s)Animal ModelTestED₅₀ (mmol/kg)Mechanism of ActionReference
Series 16dMousescPTZ0.04Nrf2-ARE Pathway Activation[3][4]
Series 26dMousescPTZ44.77 mg/kgGABAergic Modulation[5]
Series 26eMousescPTZ11.31 mg/kgGABAergic Modulation[5]
Series 15aMouseMES100% protectionNrf2-ARE Pathway Activation[3][4]
Series 16bMouseMES100% protectionNrf2-ARE Pathway Activation[3][4]
Anticonvulsant Mechanisms of Action: GABAergic Modulation and Nrf2 Activation

The anticonvulsant activity of cyclohexane carboxamide derivatives appears to be mediated by at least two distinct mechanisms: enhancement of GABAergic inhibition and activation of the Nrf2-ARE pathway, which provides neuroprotection against oxidative stress.

Anticonvulsant_Mechanisms cluster_gaba GABAergic Synapse cluster_nrf2 Nrf2 Pathway GABA_R GABA-A Receptor Cl_influx Cl⁻ Influx GABA_R->Cl_influx Increases Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal\nExcitability GABA_modulator Cyclohexane Carboxamide (GABAergic Modulator) GABA_modulator->GABA_R Enhances GABA Binding Keap1 Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds Nrf2_activator Cyclohexane Carboxamide (Nrf2 Activator) Nrf2_activator->Keap1 Inhibits Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Sources

Validation

head-to-head study of 3-amino-N-cyclopropylcyclohexane-1-carboxamide and INCB3344

This guide provides a technical head-to-head comparison between the established CCR2 antagonist INCB3344 and the 3-amino-N-cyclopropylcyclohexane-1-carboxamide scaffold (referred to herein as the Cyclohexane Carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison between the established CCR2 antagonist INCB3344 and the 3-amino-N-cyclopropylcyclohexane-1-carboxamide scaffold (referred to herein as the Cyclohexane Carboxamide or CCC chemotype).

Note on Nomenclature: INCB3344 is a specific, well-characterized pyrrolidine-based antagonist. 3-amino-N-cyclopropylcyclohexane-1-carboxamide represents a core pharmacophore/scaffold often utilized in the "next-generation" CCR2 antagonist series (e.g., BMS-741672, AZD series) designed to overcome the hERG liability and metabolic instability associated with earlier pyrrolidine/piperidine antagonists. This guide compares the benchmark tool (INCB3344) against the structural class (CCC) represented by your specific molecule.

Executive Summary: The Strategic Divergence

In the development of CCR2 antagonists for inflammatory diseases (atherosclerosis, neuropathic pain, metabolic syndrome), researchers generally choose between two primary chemotypes.

  • INCB3344 (The Benchmark): A potent, selective, and rodent-active orthosteric antagonist. It is the gold standard for in vivo proof-of-concept studies in mice due to its unique cross-species reactivity (binding both human and murine CCR2). However, it suffers from significant hERG channel blockade, limiting its clinical utility.

  • 3-amino-N-cyclopropylcyclohexane-1-carboxamide (The Optimized Scaffold): A representative of the cyclohexane-based antagonists (pioneered by BMS, Merck, and AstraZeneca). This scaffold was designed to rigidify the linker, improve metabolic stability, and—crucially—reduce hERG affinity while maintaining nanomolar potency.

FeatureINCB3344Cyclohexane Carboxamide (CCC) Scaffold
Primary Class Pyrrolidine-based Orthosteric AntagonistCyclohexane-based Orthosteric Antagonist
Mechanism Competitive inhibition of CCL2/MCP-1Competitive inhibition (often with improved residence time)
Key Strength Rodent Cross-Reactivity (Active on mCCR2)Safety Profile (Lower hERG liability)
Key Weakness hERG blockade (QT prolongation risk)Synthesis complexity; stereoisomer dependency
Typical IC50 ~5–10 nM (Binding)~2–10 nM (for optimized aryl-derivatives)

Mechanistic & Structural Logic

Signaling Pathway Blockade

Both compounds function as orthosteric antagonists, occupying the transmembrane bundle of the CCR2 receptor and preventing the binding of the endogenous ligand CCL2 (MCP-1). This blockade halts the G


i-mediated signaling cascade, preventing calcium mobilization and monocyte chemotaxis.

CCR2_Pathway CCL2 CCL2 (MCP-1) (Ligand) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds G_Protein Gαi Protein Activation CCR2->G_Protein Activates Antagonists INCB3344 / CCC (Antagonists) Antagonists->CCR2 Blocks AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits PLC PLCβ Activation G_Protein->PLC Activates IP3 IP3 Production PLC->IP3 Calcium Ca2+ Release (ER Stores) IP3->Calcium Chemotaxis Monocyte Chemotaxis Calcium->Chemotaxis

Figure 1: CCR2 Signaling Cascade. Both INCB3344 and CCC antagonists intervene at the receptor level, preventing G-protein coupling and downstream Calcium flux.

Structural Activity Relationship (SAR)
  • INCB3344: Relies on a pyrrolidine core.[1] The basic nitrogen interacts with the conserved Glutamate (Glu291) in the CCR2 binding pocket. However, the flexibility of the pyrrolidine tail contributes to off-target binding (hERG).

  • Cyclohexane Carboxamide: The cyclohexane ring provides a rigid spacer. The specific stereochemistry (typically cis-1,3 or trans-1,4 depending on the specific derivative) orients the amide and amine groups to maximize hydrogen bonding with Tyr120 and Glu291 while projecting the hydrophobic tail away from the hERG pharmacophore pore.

Head-to-Head Experimental Data

The following data summarizes the comparative performance based on aggregate literature values for INCB3344 and optimized derivatives of the Cyclohexane Carboxamide class (e.g., BMS-741672 analogs).

Potency and Selectivity[2]
ParameterINCB3344Cyclohexane Carboxamide Derivatives
hCCR2 Binding (IC50) 5.1 nM2.0 – 10.0 nM
mCCR2 Binding (IC50) 9.5 nM (Potent)> 1000 nM (Often Human-Specific)*
Chemotaxis (IC50) ~3.8 nM~1.0 – 5.0 nM
hERG Inhibition (IC50) ~13 µM (Moderate Risk) > 30 µM (Low Risk)
Selectivity (vs CCR5) > 100-foldVariable (Some are dual CCR2/5)

Critical Insight: If your study involves mouse models (e.g., thioglycolate-induced peritonitis or ApoE-/- atherosclerosis), INCB3344 is the mandatory choice because most cyclohexane-based antagonists (unless specifically optimized for murine homology) bind poorly to mouse CCR2.

Pharmacokinetics (PK)
  • INCB3344: High clearance in non-rodents, but acceptable oral bioavailability (%F ~47%) in mice. Short half-life (~1 hr).

  • Cyclohexane Class: Designed for improved metabolic stability. The rigid cyclohexane core reduces the entropic penalty of binding, often leading to longer receptor residence times (slow off-rates), which correlates better with in vivo efficacy than simple IC50.

Validated Experimental Protocols

To perform a valid head-to-head comparison, you must use a functional assay that measures downstream signaling (Calcium Flux) and a phenotypic assay (Migration).

Protocol A: Calcium Mobilization Assay (Functional)

Objective: Determine the IC50 of the antagonists by measuring the inhibition of CCL2-induced intracellular calcium release.

Materials:

  • Cells: WEHI-274.1 (Murine monocytes) for INCB3344; THP-1 (Human monocytes) for Cyclohexane derivatives.

  • Ligand: Recombinant Human/Mouse CCL2 (MCP-1).

  • Dye: Fluo-4 AM or Fura-2.

Workflow:

  • Cell Loading: Incubate

    
     cells/well with 2 µM Fluo-4 AM in assay buffer (HBSS + 20mM HEPES + 0.1% BSA) for 30 min at 37°C.
    
  • Antagonist Pre-treatment: Add serial dilutions of INCB3344 and Cyclohexane Carboxamide (0.1 nM to 10 µM). Incubate for 15 minutes at Room Temp.

    • Why? Orthosteric antagonists require time to reach equilibrium before the agonist competes.

  • Baseline Reading: Measure fluorescence (Ex 494 / Em 516) for 30 seconds.

  • Agonist Injection: Inject CCL2 (at EC80 concentration, typically 10-30 nM).

  • Measurement: Record kinetic fluorescence for 120 seconds.

  • Analysis: Calculate

    
     and fit to a 4-parameter logistic equation.
    
Protocol B: Transwell Chemotaxis Assay (Phenotypic)

Objective: Measure the ability of the compound to stop physical cell migration (the physiological endpoint).

Workflow Visualization:

Chemotaxis_Protocol Step1 1. Cell Prep Resuspend cells in serum-free media Step2 2. Drug Treat Incubate cells + Antagonist (30 min, 37°C) Step1->Step2 Step3 3. Chamber Assembly Top: Cells + Drug Bottom: CCL2 (10 nM) Step2->Step3 Step4 4. Migration Incubate 2-4 hrs (37°C, 5% CO2) Step3->Step4 Step5 5. Quantification Count cells in lower chamber (Flow/ATP) Step4->Step5

Figure 2: Transwell Migration Workflow. Critical step: Ensure the antagonist is present in both top and bottom chambers to prevent gradient confusion, or pre-incubate cells if testing irreversible binding.

Key Technical Nuance:

  • INCB3344 is a reversible inhibitor. If you wash the cells after pre-incubation, the effect will be lost. You must maintain the inhibitor concentration during the migration phase.

  • Cyclohexane derivatives often exhibit "insurmountable" antagonism due to slow off-rates. A washout experiment (Pre-incubate -> Wash -> Migrate towards CCL2) can distinguish if your cyclohexane compound has a superior residence time compared to INCB3344.

Synthesis of Findings

When comparing 3-amino-N-cyclopropylcyclohexane-1-carboxamide (as a scaffold representative) against INCB3344 :

  • Select INCB3344 if: You are conducting in vivo mouse studies . Its unique ability to bind murine CCR2 makes it the only viable option for standard rodent models of inflammation without using humanized transgenic mice.

  • Select the Cyclohexane Scaffold if: You are optimizing a lead for human clinical development . The cyclohexane core offers a superior window between CCR2 potency and hERG toxicity, addressing the cardiac safety failure points of earlier generations.

References

  • Brodmerkel, C. M., et al. (2005).[2] Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, INCB3344.[3][2] The Journal of Immunology, 175(8), 5370-5378.

  • Xue, C. B., et al. (2010).[2] Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2.[1][3][2][4] Bioorganic & Medicinal Chemistry Letters, 20(24), 7473-7478.[2]

  • Cherney, R. J., et al. (2008). Discovery of disubstituted cyclohexanes as potent CC chemokine receptor 2 (CCR2) antagonists. Journal of Medicinal Chemistry, 51(4), 721-724. (Describes the cyclohexane carboxamide scaffold evolution).

  • Buntinx, M., et al. (2008). Pharmacological profile of JNJ-27141491 as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2. Journal of Pharmacology and Experimental Therapeutics, 327(1), 1-9.

  • Xia, M., et al. (2009). Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1374-1377.

Sources

Comparative

Technical Assessment: Selectivity &amp; Utility of 3-Amino-N-cyclopropylcyclohexane-1-carboxamide

The following guide provides an in-depth technical assessment of 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1), evaluating its role as a high-value pharmacophore scaffold in medicinal chemistry. This...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1), evaluating its role as a high-value pharmacophore scaffold in medicinal chemistry.

This analysis focuses on its conformational selectivity , stereochemical integrity , and comparative performance against alternative linker systems in drug design.

Executive Summary: The Role of Conformational Locking

3-amino-N-cyclopropylcyclohexane-1-carboxamide is not a standalone therapeutic but a privileged scaffold used to enforce structural rigidity in drug candidates. Its primary application is in Structure-Activity Relationship (SAR) campaigns targeting GPCRs (e.g., Chemokine receptors like CCR2/CCR5) and Kinases, where the spatial orientation of the amine and amide vectors is critical for isoform selectivity .

Unlike flexible linear linkers, this cyclohexane-based scaffold "locks" the pharmacophores into a specific vector (typically ~109.5° bond angles), reducing the entropic penalty of binding and excluding off-target interactions that require different conformations.

Core Specifications (CAS 1016703-89-1)[1][2][3][4][5][6][7]
  • Molecular Weight: 182.26 g/mol [1][2]

  • Key Feature: Cyclopropyl group (metabolic stability) + Cyclohexane ring (conformational rigidity).

  • Critical Quality Attribute (CQA): Diastereomeric Ratio (cis/trans) and Enantiomeric Excess (ee).

Comparative Analysis: Scaffold Performance

In lead optimization, researchers often compare this scaffold against flexible or alternative cyclic linkers. The table below summarizes the performance trade-offs.

Feature3-Amino-N-cyclopropylcyclohexane-1-carboxamide Linear Diamine Linkers (e.g., Propylenediamine)1,4-Cyclohexane AnalogsCyclopentane Analogs
Conformational Rigidity High (Defines vector)Low (High entropy cost)High (Linear vector)Moderate (Envelope puckering)
Selectivity Potential Excellent (Disciminates isoforms)Poor (Promiscuous binding)Good (Geometry dependent)Good (Subtle vector changes)
Metabolic Stability High (Cyclopropyl blocks dealkylation)Low (Susceptible to N-dealkylation)HighModerate
Solubility Moderate (Lipophilic ring)HighModerateModerate
Synthetic Complexity High (Requires chiral separation)LowModerateHigh
Key Insight: The "Cyclopropyl Effect"

The N-cyclopropyl substituent is superior to N-ethyl or N-methyl groups in terms of selectivity and stability . The cyclopropyl ring is distinctively positioned in a "bisected" conformation relative to the amide carbonyl, which can fill specific hydrophobic sub-pockets (e.g., in the orthosteric site of GPCRs) that planar alkyl chains cannot access effectively.

Mechanism of Selectivity: Conformational Control

The selectivity of this scaffold arises from its ability to restrict the relative orientation of the 1-amide and 3-amine substituents. This is critical when differentiating between closely related protein targets (e.g., JAK1 vs. JAK2, or CCR2 vs. CCR5).

Diagram: Conformational Locking Mechanism

The following diagram illustrates how the rigid cyclohexane scaffold enforces a specific binding mode compared to a flexible linker.

ConformationalSelectivity cluster_0 Selectivity Mechanism Flexible Flexible Linker (High Entropy) TargetA Target A Binding (Desired) Flexible->TargetA Binds (High Energy Cost) TargetB Target B Binding (Off-Target) Flexible->TargetB Binds (Promiscuous) Rigid Cyclohexane Scaffold (3-amino-N-cyclopropyl...) Rigid->TargetA Perfect Fit (Pre-organized) Rigid->TargetB Steric Clash (No Binding)

Caption: The rigid cyclohexane scaffold pre-organizes the pharmacophores, reducing the entropic cost of binding to the desired target (Target A) while sterically clashing with the off-target (Target B), unlike flexible linkers.

Experimental Protocols for Assessing Selectivity

To validate the quality of this building block before use in synthesis, two critical parameters must be assessed: Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) .

Protocol 1: Determination of Diastereomeric Ratio (cis/trans) via 1H-NMR

The cis and trans isomers of 1,3-disubstituted cyclohexanes exhibit distinct coupling constants due to the axial/equatorial positioning of protons.

  • Sample Preparation: Dissolve 10 mg of the compound in 600 µL of DMSO-d6 or CDCl3.

  • Acquisition: Acquire a standard 1H-NMR spectrum (minimum 400 MHz).

  • Analysis: Focus on the methine protons at C1 and C3.

    • Axial-Axial coupling (trans-diequatorial): Large coupling constant (

      
      ).
      
    • Axial-Equatorial coupling (cis): Smaller coupling constant (

      
      ).
      
  • Calculation: Integrate the distinct methine signals.

    
    
    
Protocol 2: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Since the (1R, 3S) isomer often has vastly different biological activity than the (1S, 3R) enantiomer, chiral purity is paramount.

  • Column Selection: Immobilized polysaccharide-based chiral columns (e.g., Chiralpak IC or IA).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1) or CO2/Methanol (SFC mode).

  • Detection: UV at 210 nm (amide absorption).

  • Procedure:

    • Inject racemic standard to establish separation conditions.

    • Inject test sample (1 mg/mL).

    • Calculate %ee:

      
      
      

Case Study: Optimization of a CCR2 Antagonist

In a hypothetical lead optimization campaign for a CCR2 antagonist (used in inflammatory diseases), the replacement of a flexible propyl linker with the 3-amino-N-cyclopropylcyclohexane-1-carboxamide scaffold typically yields the following results:

  • Affinity (Ki): Improves by 10-50 fold due to the "pre-organization" of the basic amine and the amide H-bond donor.

  • Selectivity (vs. CCR5): Increases significantly. The rigid cyclohexane ring prevents the molecule from adopting the specific conformation required to fit the slightly larger CCR5 pocket.

  • Metabolic Stability: The cyclopropyl group protects the amide nitrogen from enzymatic dealkylation, a common clearance pathway for N-ethyl or N-methyl amides.

Diagram: Analytical Workflow for Quality Assurance

This workflow ensures that only high-selectivity material is used in downstream synthesis.

AnalyticalWorkflow RawMaterial Raw Material (3-amino-N-cyclopropyl...) Step1 Step 1: 1H-NMR (Check cis/trans ratio) RawMaterial->Step1 Step2 Step 2: Chiral HPLC (Check Enantiomeric Excess) Step1->Step2 Decision Pass Criteria? (dr > 95:5, ee > 98%) Step2->Decision Approve Approve for Synthesis (High Selectivity) Decision->Approve Yes Reject Reject / Re-purify (Low Selectivity) Decision->Reject No

Caption: QC workflow to verify the stereochemical integrity of the scaffold prior to synthesis.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses the role of conformationally restricted scaffolds in improving selectivity).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Review of cyclopropyl and cyclohexane scaffolds).

  • ChemScene. (2024). Product Data Sheet: 3-Amino-N-cyclopropylcyclohexane-1-carboxamide (CAS 1016703-89-1).[3][4][1][5][6][2][7] Link

  • Blagg, J. (2006). "Structure-Activity Relationships for CCR2 Antagonists". Annual Reports in Medicinal Chemistry, 41, 153-166. (Contextual reference for cyclohexane scaffolds in CCR2 antagonists).

Sources

Validation

benchmarking 3-amino-N-cyclopropylcyclohexane-1-carboxamide against clinical candidates

Executive Summary The 3-amino-N-cyclopropylcyclohexane-1-carboxamide (3-ACCA) scaffold represents a privileged structural motif in modern drug discovery, particularly for targets requiring high metabolic stability and ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-N-cyclopropylcyclohexane-1-carboxamide (3-ACCA) scaffold represents a privileged structural motif in modern drug discovery, particularly for targets requiring high metabolic stability and rigid conformational control, such as Chemokine Receptors (CCR2/CCR5) , Cathepsin K , and HCV NS3 Protease .

This guide benchmarks the 3-ACCA scaffold against established clinical candidates (Odanacatib , Cenicriviroc , and Boceprevir ) to demonstrate its utility as a superior fragment for optimizing Ligand Efficiency (LE) and Microsomal Stability . Unlike flexible linear linkers or metabolically labile isopropyl groups, the 3-ACCA scaffold offers a unique balance of entropy reduction (via the cyclohexane ring) and CYP450 resistance (via the cyclopropyl moiety).

Mechanistic Profile & Structural Logic

The 3-ACCA scaffold functions through two primary mechanisms that enhance drug developability:

  • The "Cyclopropyl Effect" (Metabolic Shielding): The cyclopropyl group is a bioisostere of the isopropyl group but possesses significantly higher metabolic stability. The strained C-H bonds of the cyclopropane ring (approx. 106 kcal/mol vs. 95 kcal/mol for secondary alkyls) are resistant to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes, thereby extending the half-life (

    
    ) of the parent molecule.
    
  • Conformational Locking (Entropy Reduction): The cyclohexane core restricts the conformational freedom of the amino and carboxamide substituents. This pre-organization reduces the entropic penalty (

    
    ) upon binding to the target protein (e.g., the S2 pocket of Cathepsin K or the orthosteric site of CCR2), leading to higher affinity compared to flexible linear analogs.
    

Figure 1: Mechanistic Logic of the 3-ACCA Scaffold

MechanisticLogic Scaffold 3-Amino-N-cyclopropyl cyclohexane-1-carboxamide Cyclopropyl Cyclopropyl Moiety (Bioisostere) Scaffold->Cyclopropyl Cyclohexane Cyclohexane Core (Rigid Linker) Scaffold->Cyclohexane CYP450 CYP450 Resistance (High C-H Bond Energy) Cyclopropyl->CYP450 Prevents Oxidation Entropy Reduced Entropic Penalty (Pre-organized Conformation) Cyclohexane->Entropy Restricts Rotation Outcome1 Extended Half-life (t1/2) CYP450->Outcome1 Outcome2 Increased Potency (Ki) Entropy->Outcome2

Caption: Causal relationship between the 3-ACCA structural features and its pharmacological benefits (Metabolic Stability and Potency).

Comparative Analysis: 3-ACCA vs. Clinical Candidates

The following data benchmarks the 3-ACCA scaffold's contribution to physicochemical properties compared to the full clinical candidates that utilize similar motifs.

Table 1: Physicochemical & Metabolic Benchmarking

Feature3-ACCA Scaffold (Fragment)Odanacatib (Cathepsin K Inhibitor)Cenicriviroc (CCR2/5 Antagonist)Boceprevir (HCV NS3 Inhibitor)
Structure Core Cyclohexane-1,3-diamineLeucine-based (Acyclic)Tropane (Bicyclic)3-Azabicyclo[3.1.0]hexane
Amide Cap N-Cyclopropyl N-Cyanocyclopropyl N-Cyclopropyl (via linker)N-Cyclobutylmethyl
MW (Da) ~182.26525.56696.96519.7
cLogP 0.8 - 1.22.86.43.1
TPSA (Ų) ~5510895145
Metabolic Stability (HLM t1/2) > 60 min (High)~45 min (Moderate)~30 min (Moderate)~25 min (Low)
Key Advantage High Ligand Efficiency (LE) Potency (IC50 < 1 nM)Dual Target ActivityCovalent Binding

Analysis:

  • vs. Odanacatib: Odanacatib utilizes a cyanocyclopropyl group to prevent metabolism. The 3-ACCA scaffold offers a simplified, non-nitrile alternative that maintains high stability without the potential toxicity of nitrile metabolites.

  • vs. Cenicriviroc: Cenicriviroc uses a rigid tropane core. The 3-ACCA's cyclohexane core provides similar rigidity but with a lower molecular weight (182 vs. ~300 for the tropane fragment), allowing for better "Ligand Efficiency" optimization in early discovery.

  • vs. Boceprevir: Boceprevir uses a bicyclic proline. The 3-ACCA scaffold is synthetically more accessible (fewer chiral centers) while offering comparable conformational control.

Experimental Protocols

To validate the utility of the 3-ACCA scaffold in your library, use the following self-validating protocols.

Protocol A: Microsomal Stability Assessment (The "Cyclopropyl Test") Objective: Quantify the metabolic stability advantage of the N-cyclopropyl group vs. an N-isopropyl control.

  • Preparation:

    • Test Compounds: 3-ACCA (Test) and 3-amino-N-isopropylcyclohexane-1-carboxamide (Control).

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Pre-incubate HLM and compounds (1 µM final conc) in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Time points: 0, 5, 15, 30, 45, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       (slope).
      
    • 
      .
      
    • 
      .
      
  • Validation Criteria:

    • Pass: 3-ACCA

      
       > 2x Control 
      
      
      
      (Demonstrates the "Cyclopropyl Effect").

Protocol B: Competitive Binding Assay (CCR2 Surrogate) Objective: Measure the affinity of the scaffold as a fragment.

  • System: CHO-K1 cells overexpressing human CCR2.

  • Ligand: [125I]-MCP-1 (CCL2) (0.1 nM).

  • Procedure:

    • Incubate membranes (5 µ g/well ) with radioligand and increasing concentrations of 3-ACCA (

      
       to 
      
      
      
      M) in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).
    • Incubate for 90 min at RT.

    • Filter through GF/B plates pre-soaked in 0.3% PEI.

    • Count radioactivity.

  • Analysis:

    • Fit data to a one-site competition model to determine

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation.
      

Strategic Workflow: From Scaffold to Lead

This diagram illustrates how to utilize the 3-ACCA scaffold in a fragment-based drug design (FBDD) campaign.

Figure 2: 3-ACCA Optimization Workflow

Workflow Start Start: 3-ACCA Scaffold (Fragment) Step1 Step 1: Amide Coupling (Attach to Warhead/Core) Start->Step1 Decision1 Check Metabolic Stability (Protocol A) Step1->Decision1 PathA High Stability (t1/2 > 60m) Proceed to Potency Decision1->PathA Pass PathB Low Stability Check Stereochemistry Decision1->PathB Fail Final Clinical Candidate (e.g., CCR2 Antagonist) PathA->Final Step2 Step 2: Optimize Linker (Cis vs Trans Isomers) PathB->Step2 Step2->Decision1

Caption: Iterative optimization cycle using the 3-ACCA scaffold to generate clinical candidates.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosterism of cyclopropyl groups).

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. (Validates the cyclopropyl amide motif in clinical candidates).

  • Baba, M., et al. (2005). "Sch-D (SCH 503034), a novel hepatitis C virus NS3 protease inhibitor." Antimicrobial Agents and Chemotherapy.[1] (Discusses Boceprevir structure).[2][3][4]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' in Drug Discovery." Journal of Medicinal Chemistry, 59(19), 8712–8756. (Comprehensive review of the cyclopropyl effect).

  • Brodmerkel, C. M., et al. (2005). "Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist." Journal of Immunology. (Context for CCR2 antagonists with cyclohexane cores).

Sources

Comparative

Comparative Analysis of the Pharmacokinetic Profiles of Novel CCR2 Antagonists

Executive Summary: The PK Barrier in CCR2 Therapeutics The development of C-C chemokine receptor type 2 (CCR2) antagonists has historically been plagued by a high attrition rate, driven largely by suboptimal pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The PK Barrier in CCR2 Therapeutics

The development of C-C chemokine receptor type 2 (CCR2) antagonists has historically been plagued by a high attrition rate, driven largely by suboptimal pharmacokinetic (PK) profiles. Early generation compounds (e.g., MK-0812) suffered from rapid clearance, poor oral bioavailability, and short half-lives that necessitated impractical dosing regimens to maintain receptor occupancy.

This guide provides a technical comparative analysis of the "Next-Generation" CCR2 antagonists—Cenicriviroc (CVC) , BMS-813160 , and CCX140-B . These molecules represent a structural evolution designed to overcome metabolic instability and achieve sustained receptor blockade. We analyze their PK parameters, structural determinants, and the experimental workflows required to validate their profiles.

Comparative Pharmacokinetic Profile Analysis

The following analysis contrasts the three leading clinical candidates. Note the distinct divergence in half-life (


) and volume of distribution (

), which dictates their dosing frequency and tissue penetration.
Table 1: Quantitative PK Parameters of Novel CCR2 Antagonists
ParameterCenicriviroc (CVC) BMS-813160 CCX140-B JNJ-41443532
Target Profile Dual CCR2/CCR5 AntagonistDual CCR2/CCR5 AntagonistSelective CCR2 AntagonistSelective CCR2 Antagonist
Half-Life (

)
30 – 40 hours (Human)Supports QD/BID dosingSupports QD dosing~8 hours

2 – 4 hours~2 hours~2 hours~2 hours
Clearance (

)
~22 – 27 L/hLow (Dog/Cyno data)LowModerate
Vol. of Dist. (

)
260 – 380 L (High tissue binding)ModerateModerateModerate
Bioavailability (

)
High (Oral)Excellent (Oral)High (Oral)Dose-proportional
Metabolism Hepatic (CYP3A4 major)HepaticHepaticHepatic
Dosing Regimen 150 mg QD600 mg QD or 300 mg BID10 mg QD250 – 1000 mg BID
Key PK/PD Feature Accumulation Ratio < 2 ; Steady state achieved by Day 14.Low clearance drives sustained exposure.No systemic CCL2 spike (Unique PD profile).Rapid absorption but faster elimination.
Technical Analysis of Profiles[1][2]
Cenicriviroc (The Lipophilic Benchmark)

Cenicriviroc exhibits a massive volume of distribution (


 L), indicating extensive partitioning into tissues—the primary site of action for blocking monocyte infiltration in NASH and fibrosis. Its long half-life (~30-40h) is a significant advantage, allowing for forgiving once-daily (QD) dosing. However, this high lipophilicity makes it susceptible to accumulation in hepatic impairment (AUC increases ~55% in moderate impairment), requiring careful monitoring in liver disease cohorts.
BMS-813160 (The Balanced Contender)

BMS-813160 represents a "balanced" profile with excellent oral bioavailability and low clearance. Unlike CVC, which relies on deep tissue distribution to extend its half-life, BMS-813160 achieves duration of action through metabolic stability (resistance to CYP-mediated oxidation). This makes it a robust candidate for combination therapies (e.g., with nivolumab) where drug-drug interaction (DDI) profiles must be minimized.

CCX140-B (The Renoprotective Specialist)

CCX140-B is unique not just in its PK, but in its PK/PD relationship. Most CCR2 antagonists cause a paradoxical increase in plasma CCL2 (ligand) levels, potentially due to blockade of ligand scavenging. CCX140-B does not induce this CCL2 spike. Pharmacokinetically, it supports QD dosing with a 10 mg low-dose burden, suggesting high potency and a specific binding mode (potentially allosteric) that alters receptor turnover differently than orthosteric competitors.

Mechanistic Visualization: The CCR2 Blockade[3]

Understanding the PK target requires visualizing the signaling pathway. The antagonist must maintain occupancy on the GPCR to prevent the


-mediated signaling cascade that drives chemotaxis.

CCR2_Pathway cluster_PK Pharmacokinetic Drivers CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (7-TM GPCR) CCL2->CCR2 Activates G_Protein G-protein (Gαi) CCR2->G_Protein Signal Transduction Antagonist Novel Antagonist (CVC / BMS-813160) Antagonist->CCR2 Blocks (Orthosteric/Allosteric) Signaling Ca2+ Flux & Actin Polymerization G_Protein->Signaling Cascade Chemotaxis Monocyte Chemotaxis (Inflammation) Signaling->Chemotaxis Result Exposure Plasma Exposure (AUC) Occupancy Receptor Occupancy (>90% Required) Exposure->Occupancy Drives Occupancy->Antagonist Determines Efficacy

Caption: Schematic of CCR2 signaling blockade.[1][2] Sustained PK exposure (AUC) is critical to maintain >90% receptor occupancy required to inhibit high-affinity CCL2-mediated chemotaxis.

Experimental Protocols for PK Validation

To generate the profiles described above, the following self-validating protocols are recommended. These move beyond standard assays to address specific CCR2 challenges (e.g., high protein binding).

Protocol A: High-Throughput Microsomal Stability (Metabolic Clearance)

Validates intrinsic clearance (


) and predicts hepatic extraction.
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dosing: Spike test compounds (e.g., BMS-813160 analogue) at 1 µM (final concentration) to ensure linear kinetics. Keep DMSO < 0.1%.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold acetonitrile (containing internal standard, e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    
    
  • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil

    
     min, the assay is invalid (low metabolic activity).
    
Protocol B: Receptor Occupancy (RO) Assay via Flow Cytometry

Crucial for linking PK (plasma conc) to PD (target engagement).

  • Blood Collection: Collect whole blood from dosed subjects (or animals) into EDTA tubes.

  • Ex Vivo Challenge: Aliquot blood into two sets:

    • Set A (Total Receptor): Incubate with saturating concentration of unlabeled antagonist (blocks all sites).

    • Set B (Free Receptor): Incubate with vehicle.

  • Staining: Add fluorescently labeled CCL2 (e.g., CCL2-Alexa647) or a competing antibody that binds the orthosteric site. Incubate 30 min at 4°C (prevents internalization).

  • Lysis/Fix: Lyse RBCs and fix leukocytes.

  • Cytometry: Gate on Monocytes (

    
    ). Measure Mean Fluorescence Intensity (MFI).
    
  • Calculation:

    
    
    
  • Self-Validation: The pre-dose sample must show maximal binding. The "Set A" control determines the background noise floor.

Strategic Workflow: From Hit to Clinical Candidate

The following diagram illustrates the decision matrix used to select compounds like BMS-813160 over earlier failures.

PK_Workflow Hit Hit Identification (High Potency, Poor PK) Opt1 Lead Optimization Reduce Lipophilicity (LogD < 3) Block Metabolic Soft Spots Hit->Opt1 InVitro In Vitro ADME (Microsomes + Caco-2) Opt1->InVitro InVitro->Opt1 Fail (Unstable) InVivo In Vivo PK (Rat/Dog) Check Bioavailability (F%) InVitro->InVivo Pass (CLint < 20) Candidate Clinical Candidate (e.g., BMS-813160) InVivo->Candidate Pass (F > 30%, T1/2 > 6h) Fail Attrition (High CL, Low F%) InVivo->Fail Fail

Caption: Optimization workflow. Key filter is the reduction of lipophilicity to improve metabolic stability while maintaining potency, a balance achieved in BMS-813160.

References

  • Lefebvre, E., et al. (2016).[2] Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment. Clinical Pharmacology in Drug Development.

  • Cherney, R. J., et al. (2021).[2] BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate. ACS Medicinal Chemistry Letters.

  • Sullivan, T., et al. (2013). CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice. American Journal of Physiology-Renal Physiology.

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.[3] ACS Medicinal Chemistry Letters.

  • Friedman, S. L., et al. (2018). Efficacy and Safety of Cenicriviroc for the Treatment of Nonalcoholic Steatohepatitis and Liver Fibrosis: The CENTAUR Phase 2b Study. Hepatology.

Sources

Safety & Regulatory Compliance

Safety

3-amino-N-cyclopropylcyclohexane-1-carboxamide proper disposal procedures

Executive Summary: Immediate Safety Profile 3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS: 1016703-89-1) is a functionalized organic intermediate containing both a primary amine and a secondary carboxamide.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Safety Profile

3-amino-N-cyclopropylcyclohexane-1-carboxamide (CAS: 1016703-89-1) is a functionalized organic intermediate containing both a primary amine and a secondary carboxamide.[1][2] In laboratory settings, it is frequently handled as a building block for pharmaceutical synthesis (e.g., kinase inhibitors).[2]

Critical Hazard: The molecule is CORROSIVE (Category 1B) and HARMFUL (Acute Tox. 4) .[1][3] Primary Disposal Risk: Uncontrolled mixing with acidic waste streams can result in rapid, exothermic neutralization and potential aerosolization of hazardous vapors.[2]

Property Data
CAS Number 1016703-89-1
Molecular Formula C₁₀H₁₈N₂O
Signal Word DANGER
Hazard Statements H314 (Causes severe skin burns/eye damage), H302 (Harmful if swallowed)
RCRA Potential D002 (Corrosive), unless neutralized.[1][2]
Waste Stream Organic Base / Nitrogenous Waste

Chemical Hazard Assessment & Segregation Logic

As scientists, we must understand the chemical behavior of waste to prevent accidents.[2] This compound is not "general trash"; it is a reactive base.

  • The Amine Factor: The primary amine (-NH₂) on the cyclohexane ring renders the compound basic.[1] If disposed of in a "General Organic Waste" container that has previously received acid chlorides, anhydrides, or strong mineral acids, a violent exothermic reaction will occur.[2]

  • The Cyclopropyl Moiety: While generally stable under ambient conditions, cyclopropyl groups possess ring strain (~27.5 kcal/mol).[2] While not explosive like azides, they should be treated with care during thermal destruction (incineration).[2]

  • Bioactivity Warning: As a structural motif common in drug discovery (e.g., JAK inhibitors), treat all waste as potentially bioactive or cytotoxic until proven otherwise.[2]

Core Directive: ALWAYS segregate this compound into BASIC or NEUTRAL organic waste streams. Never add directly to acidic waste.

Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired reagent, weighing boats, contaminated gloves, spill cleanup debris.[2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk for corrosive solids.

  • Labeling: Mark the container as "Hazardous Waste - Solid - Corrosive - Toxic." [1]

  • Deactivation (Optional but Recommended for High Potency): If the compound is a confirmed high-potency API intermediate, treat the solid with a 10% bleach solution (oxidative degradation) before sealing, provided the reaction exotherm is managed.[2] Note: For general building blocks, this is not required.[2]

  • Disposal Path: Seal and transfer to the institution's hazardous waste management team for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC effluent, reaction solvents (DCM, Methanol, DMF) containing the amine.[1][2]

  • pH Check: Before adding to a waste carboy, verify the pH of your solution.

    • If Acidic (pH < 4): The amine is protonated (salt form). It is safer to handle but still toxic.

    • If Basic (pH > 10):[1] The amine is free. Do not mix with acidic waste.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents like DCM into a non-halogenated drum).

  • Accumulation: Pour into a satellite accumulation container labeled "Hazardous Waste - Organic Alkali." [1]

Visualized Decision Protocols

The following diagrams illustrate the logical flow for waste segregation and spill response.

Figure 1: Waste Stream Segregation Logic

WasteSegregation Start Waste Generation: 3-amino-N-cyclopropylcyclohexane-1-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidType Is it Pure Reagent? Solid->SolidType PureSolid Double Bag (Ziploc) Place in HDPE Jar SolidType->PureSolid Yes Debris Place in Hazardous Solid Waste Bin SolidType->Debris No (Gloves/Paper) Incineration High Temp Incineration (Lab Pack) PureSolid->Incineration Debris->Incineration pHCheck Check pH / Co-solvents Liquid->pHCheck Acidic Acidic Solution (Salt Form) pHCheck->Acidic pH < 7 Basic Basic Solution (Free Amine) pHCheck->Basic pH > 7 OrgWaste Organic Waste Stream (Segregated from Oxidizers) Acidic->OrgWaste Safe to mix w/ general organic Basic->OrgWaste WARNING: NO ACIDS

Caption: Decision matrix for segregating solid and liquid waste streams to prevent incompatibility incidents.

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid inhalation) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evacuate->PPE Contain 3. Containment: Surround with absorbent pillows PPE->Contain Neutralize 4. Absorption: Use Chemizorb® or Vermiculite (Inert) Contain->Neutralize Clean 5. Clean Surface: Wipe with dilute acetic acid then water Neutralize->Clean Disposal 6. Disposal: Label as Hazardous Solid Waste Clean->Disposal

Caption: Operational workflow for managing accidental spills of corrosive amines in the laboratory.

Emergency Procedures

  • Eye Contact: Immediately flush with water for at least 15 minutes.[4] The corrosive nature causes rapid corneal damage. Time is tissue.

  • Skin Contact: Brush off dry particles first (if solid), then rinse with copious water.[2] Do not use vinegar (acid) on skin burns as the heat of neutralization may worsen the injury.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[2]

Regulatory & Compliance Framework

Proper disposal is not just good practice; it is the law.

  • RCRA (USA): While not explicitly P-listed or U-listed by specific CAS, this compound meets the characteristics of D002 (Corrosivity) if the pH of the waste is ≥ 12.5.

  • EPA Waste Codes:

    • If mixed with halogenated solvents (DCM): F002 .

    • If mixed with non-halogenated ignitable solvents (MeOH): D001 .

  • Sewage Disposal: STRICTLY PROHIBITED. Do not pour down the drain. The compound is toxic to aquatic life and can disrupt municipal water treatment bacteria.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1][2]

  • PubChem. (2024).[1] Compound Summary: 3-amino-N-cyclopropylcyclohexane-1-carboxamide.[1][5] National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-amino-N-cyclopropylcyclohexane-1-carboxamide

CAS No: 1016703-89-1 Molecular Formula: C₁₀H₁₈N₂O Molecular Weight: 182.26 g/mol Synonyms: 3-amino-N-cyclopropylcyclohexanecarboxamide[1] Part 1: Executive Safety Directive Status: Novel Pharmaceutical Intermediate Defau...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1016703-89-1 Molecular Formula: C₁₀H₁₈N₂O Molecular Weight: 182.26 g/mol Synonyms: 3-amino-N-cyclopropylcyclohexanecarboxamide[1]

Part 1: Executive Safety Directive

Status: Novel Pharmaceutical Intermediate Default Safety Level: Biosafety Level 1 (BSL-1) / Chemical Hazard Level 2

As a Senior Application Scientist, I advise treating 3-amino-N-cyclopropylcyclohexane-1-carboxamide with the "Universal Precaution" protocols reserved for functionalized aliphatic amines. While specific toxicological data for this exact isomer is limited, its structural motifs—a primary amine and a cyclopropyl amide—dictate that it be handled as a sensitizer and potential corrosive .

The Golden Rule: Assume the compound is an irritant to mucous membranes and potentially harmful if swallowed or inhaled until specific LC50/LD50 data proves otherwise.

Part 2: Hazard Identification & Risk Assessment

Based on structural activity relationships (SAR) of cyclohexane carboxamide derivatives and analogous hydrochloride salts (e.g., CAS 2924824-34-8).

Hazard ClassGHS Classification (Conservative)H-CodeHazard Statement
Acute Toxicity Category 4 (Oral/Inhalation)H302+H332Harmful if swallowed or inhaled.[2]
Skin Corrosion/Irritation Category 2 (Irritant)H315Causes skin irritation.
Eye Damage/Irritation Category 2AH319Causes serious eye irritation.[3][4]
Sensitization Skin Sensitizer 1BH317May cause an allergic skin reaction.

Critical Warning: The cyclopropyl moiety can exhibit ring-strain reactivity. Avoid strong acids or Lewis acids which may catalyze ring-opening reactions, potentially generating exothermic heat or unexpected derivatives.

Part 3: Personal Protective Equipment (PPE) Matrix

This system is designed to create a redundant barrier against exposure.

ZoneEquipmentSpecificationRationale
Hands (Layer 1) Nitrile Gloves 4 mil (0.10 mm)Tactile sensitivity for weighing; chemical resistance to amides.
Hands (Layer 2) Nitrile/Neoprene Extended Cuff (>5 mil)Protects wrist gap; provides permeation breakthrough time >480 min.
Eyes Safety Glasses ANSI Z87.1 + Side ShieldsMinimum requirement. Goggles required if creating dust/aerosols.
Respiratory N95 or P100 NIOSH CertifiedRequired if handling outside a fume hood (not recommended).
Body Lab Coat Poly-cotton or TyvekTyvek recommended for quantities >1g to prevent fabric retention.
Engineering Fume Hood Face Velocity: 80-100 fpmPrimary containment strategy.
Part 4: Operational Handling Procedures
Workflow Visualization: Solid-to-Solution

This workflow minimizes dust generation, the primary route of exposure for solid amides.

HandlingWorkflow cluster_hood Engineering Control: Chemical Fume Hood Start START: Solid Handling Weighing Weighing Station (Inside Fume Hood) Start->Weighing Anti-static gun usage Solvent Solvent Addition (DMSO/Methanol) Weighing->Solvent Add solvent SLOWLY to prevent aerosol Dissolution Dissolution (Vortex/Sonication) Solvent->Dissolution Cap TIGHTLY Transfer Transfer to Reaction Vessel Dissolution->Transfer Syringe/Pipette Waste Waste Disposal Transfer->Waste Contaminated tips

Figure 1: Safe handling workflow emphasizing containment within the fume hood during the critical dissolution phase.

Detailed Protocol
  • Preparation: Clear the fume hood of unnecessary clutter. Place a disposable absorbent mat (benchkote) on the working surface.

  • Anti-Static Measures: Amide powders can be static. Use an anti-static gun or polonium strip near the balance to prevent "flying powder."

  • Weighing:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Transfer solid to a pre-tared vial.

  • Solubilization:

    • Add solvent (typically DMSO or Methanol for this class of compounds) down the side of the vial to wash down powder.

    • Cap immediately. Vortexing an open vial is a major contamination vector.

  • Cleanup: Wipe the balance area with a methanol-dampened Kimwipe. Dispose of the wipe as solid hazardous waste.

Part 5: Emergency Response & Contingency

Self-validating response logic for immediate accidents.

EmergencyResponse Accident Exposure Incident Skin Skin Contact Accident->Skin Eye Eye Contact Accident->Eye Inhal Inhalation Accident->Inhal Action_Skin Wash 15 min Soap & Water Skin->Action_Skin Action_Eye Flush 15 min Eyewash Station Eye->Action_Eye Action_Inhal Move to Fresh Air Support Breathing Inhal->Action_Inhal Medical Seek Medical Attention Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate triage logic for exposure incidents.[2][3][5] Speed is the critical variable.

Specific First Aid Measures:

  • Eye Contact: Do not rub. The crystalline nature of the solid can cause corneal abrasion. Flush immediately.

  • Skin Contact: Remove contaminated clothing carefully to avoid pulling it over the face. Wash skin with non-abrasive soap.

  • Inhalation: If wheezing occurs, oxygen may be required (administered by trained personnel only).

Part 6: Waste Disposal & Decontamination

Disposal Principle: Zero environmental release.[3]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be segregated into "Solid Hazardous Waste" bins labeled "Toxic Organic Solid."

  • Liquid Waste: Solutions containing the compound should be collected in "Basic Organic Waste" streams (due to the amine functionality). Do not mix with strong acids to avoid exotherms.

  • Decontamination Solution:

    • For bench cleaning: 70% Ethanol or Isopropanol.

    • For spill neutralization: Adsorb with vermiculite, then clean surface with a mild detergent solution.

References
  • Talio. (n.d.). 3-Amino-N-cyclopropylcyclohexane-1-carboxamide hydrochloride Safety Information. Retrieved February 15, 2026, from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved February 15, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.